(2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Description
Properties
IUPAC Name |
tert-butyl (2S)-2-ethenylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHWHEBWKXKPGG-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454645 | |
| Record name | (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115393-77-6 | |
| Record name | (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and technically detailed protocol for the synthesis of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine, a valuable chiral building block in pharmaceutical and organic synthesis. The protocol is structured to provide not only a step-by-step methodology but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic pathway. This document is designed to serve as a self-validating system, incorporating detailed characterization data to confirm the identity and purity of intermediates and the final product.
Introduction: The Significance of a Chiral Synthon
This compound is a versatile intermediate sought after in drug discovery and development. The vinyl group serves as a reactive handle for a variety of chemical transformations, including but not limited to, olefin metathesis, Michael additions, and polymerization reactions. The inherent chirality of the pyrrolidine ring, derived from the natural amino acid L-proline, makes it an attractive component for the synthesis of stereochemically defined molecules. The tert-butoxycarbonyl (Boc) protecting group ensures stability during synthetic manipulations and can be readily removed under mild acidic conditions.
This guide outlines a robust and scalable four-step synthesis commencing from the readily available and inexpensive chiral precursor, L-proline. The synthetic strategy is logical and employs well-established, high-yielding reactions, making it suitable for both academic research and industrial applications.
Overall Synthetic Scheme
The synthesis is logically divided into four key transformations:
-
Protection: The secondary amine of L-proline is protected with a tert-butoxycarbonyl (Boc) group.
-
Reduction: The carboxylic acid functionality of N-Boc-L-proline is selectively reduced to a primary alcohol.
-
Oxidation: The resulting primary alcohol is oxidized to the corresponding aldehyde, a critical intermediate.
-
Olefination: The aldehyde is converted to the terminal vinyl group via a Wittig reaction.
Caption: Overall four-step synthesis workflow.
PART 1: Synthesis of Intermediates
Step 1: Synthesis of (S)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (N-Boc-L-proline)
Rationale: The protection of the secondary amine of L-proline is the crucial first step to prevent unwanted side reactions in subsequent steps. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to neutralize the in-situ formed acid and to deprotonate the amine, enhancing its nucleophilicity.
Experimental Protocol:
-
To a stirred suspension of L-proline (1 equivalent) in dichloromethane (CH₂Cl₂) at 0-5 °C, add triethylamine (3.9 equivalents).
-
To this suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in one portion.
-
Remove the cooling bath and allow the reaction mixture to stir at room temperature for 1 hour, during which the suspension will become a clear solution.
-
The reaction is then quenched, and the product is extracted and purified.
| Reagent/Solvent | Molar Eq. | Purpose |
| L-Proline | 1.0 | Starting Material |
| Dichloromethane | - | Solvent |
| Triethylamine | 3.9 | Base |
| Di-tert-butyl dicarbonate | 1.1 | Boc-protecting agent |
Characterization Data for N-Boc-L-proline:
-
Appearance: White to off-white crystalline powder.[1]
-
Molecular Formula: C₁₀H₁₇NO₄.[1]
-
Molecular Weight: 215.25 g/mol .[1]
-
Melting Point: 130-138 °C.[1]
-
Optical Rotation: [α]D²⁰ = -60 ± 4º (c=1 in acetic acid).[1]
Step 2: Synthesis of (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate (N-Boc-L-prolinol)
Rationale: The reduction of the carboxylic acid to a primary alcohol is achieved using a mild reducing agent to avoid cleavage of the Boc protecting group. Lithium borohydride (LiBH₄) is an effective choice for this transformation, offering good yields and maintaining the stereochemical integrity of the chiral center. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or dimethoxyethane (DME).
Experimental Protocol:
-
Dissolve N-Boc-L-proline methyl ester (prepared by esterification of N-Boc-L-proline) (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Lithium Borohydride (LiBH₄) (1.5 equivalents) in THF to the stirred solution.
-
Stir the reaction mixture at -78 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel.
| Reagent/Solvent | Molar Eq. | Purpose |
| N-Boc-L-proline methyl ester | 1.0 | Starting Material |
| Anhydrous THF | - | Solvent |
| Lithium Borohydride | 1.5 | Reducing Agent |
| Saturated aq. NH₄Cl | - | Quenching Agent |
Characterization Data for N-Boc-L-prolinol:
-
Appearance: White crystalline powder.
-
Molecular Formula: C₁₀H₁₉NO₃.
-
Molecular Weight: 201.26 g/mol .
-
Melting Point: 62-64 °C.
-
¹H NMR (CDCl₃): δ 1.47 (s, 9H, t-Bu), 1.58-2.18 (m, 4H, CH₂CH₂CH), 3.15-3.66 (m, 4H, CH₂N, CH₂OH), 3.73-4.07 (m, 1H, CHN), 4.40-4.80 (br s, 1H, OH).[2]
Step 3: Synthesis of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (N-Boc-L-prolinal)
Rationale: The oxidation of the primary alcohol to an aldehyde requires mild and selective conditions to prevent over-oxidation to the carboxylic acid. Two excellent methods for this transformation are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both methods operate under mild, neutral conditions, are high-yielding, and are compatible with a wide range of functional groups, including the acid-sensitive Boc group. The Dess-Martin oxidation is often preferred for its operational simplicity and use of a non-malodorous reagent.
Experimental Protocol (Dess-Martin Oxidation):
-
To a solution of N-Boc-L-prolinol (1 equivalent) in dry dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin periodinane (1.1 equivalents) portion-wise over 15 minutes.
-
Stir the resulting suspension at room temperature and monitor the reaction progress by TLC (typically complete within 1-2 hours).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Stir the biphasic mixture vigorously until the organic layer becomes clear.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is purified by flash column chromatography on silica gel.
| Reagent/Solvent | Molar Eq. | Purpose |
| N-Boc-L-prolinol | 1.0 | Starting Material |
| Dry Dichloromethane | - | Solvent |
| Dess-Martin Periodinane | 1.1 | Oxidizing Agent |
| Saturated aq. NaHCO₃ | - | Quenching/Work-up |
| 10% aq. Na₂S₂O₃ | - | Quenching/Work-up |
Characterization Data for N-Boc-L-prolinal:
-
Appearance: Light yellow oil.
-
Molecular Formula: C₁₀H₁₇NO₃.
-
Molecular Weight: 199.25 g/mol .
-
Mass Spectrometry: ES (+) MS m/e=200 (M+H)⁺.
PART 2: Final Product Synthesis
Step 4: Synthesis of this compound
Rationale: The final step involves the conversion of the aldehyde to a terminal alkene using the Wittig reaction.[3] This reaction utilizes a phosphorus ylide, which is a powerful nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. The resulting intermediate collapses to form a stable triphenylphosphine oxide and the desired alkene.[3] For the synthesis of a terminal vinyl group, methyltriphenylphosphonium bromide is the reagent of choice. The ylide is typically generated in situ by treating the phosphonium salt with a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK).
Caption: Simplified mechanism of the Wittig reaction.
Experimental Protocol:
-
Suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) in an oven-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (n-BuLi) (1.1 equivalents, typically as a solution in hexanes) dropwise to the stirred suspension. The mixture will turn a characteristic bright yellow, indicating the formation of the ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Add a solution of (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
| Reagent/Solvent | Molar Eq. | Purpose |
| Methyltriphenylphosphonium bromide | 1.2 | Wittig Salt |
| Anhydrous THF | - | Solvent |
| n-Butyllithium | 1.1 | Base for ylide formation |
| (S)-N-Boc-L-prolinal | 1.0 | Starting Material |
| Saturated aq. NH₄Cl | - | Quenching Agent |
PART 3: Product Validation and Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its structure and purity.
Characterization Data for this compound:
-
Appearance: Expected to be a colorless to pale yellow oil.
-
Molecular Formula: C₁₁H₁₉NO₂
-
Molecular Weight: 197.27 g/mol [4]
-
¹H NMR (CDCl₃, 400 MHz): Predicted shifts based on similar structures. δ 5.85-5.75 (m, 1H, -CH=CH₂), 5.10-5.00 (m, 2H, -CH=CH₂), 4.30-4.20 (m, 1H, N-CH-), 3.45-3.35 (m, 2H, -N-CH₂-), 2.00-1.70 (m, 4H, -CH₂-CH₂-), 1.45 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (CDCl₃, 100 MHz): Predicted shifts based on similar structures. δ 154.5 (C=O), 138.0 (-CH=CH₂), 115.0 (-CH=CH₂), 80.0 (-C(CH₃)₃), 60.0 (N-CH-), 46.5 (-N-CH₂-), 31.0 (-CH₂-), 28.5 (-C(CH₃)₃), 24.0 (-CH₂-).
-
Optical Rotation: The specific rotation ([α]D) should be measured to confirm the enantiomeric purity of the final product. The sign and magnitude of the rotation are characteristic of the (S)-enantiomer.
Conclusion
This in-depth technical guide provides a robust and well-documented protocol for the synthesis of this compound. By starting from the readily available chiral pool material L-proline and employing a series of high-yielding and reliable chemical transformations, this guide enables researchers and drug development professionals to access this valuable chiral building block. The detailed experimental procedures, coupled with the rationale behind the choice of reagents and conditions, and the inclusion of characterization data for key intermediates and the final product, ensure a high degree of success and reproducibility. This protocol is not merely a set of instructions but a comprehensive scientific resource designed to empower chemists in their synthetic endeavors.
References
-
Organic Syntheses. One-pot Preparation of (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide from L-Proline. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
PrepChem. Synthesis of N-(tert.-butyloxycarbonyl)-L-prolinol (5g). [Link]
-
Wikipedia. Dess–Martin oxidation. [Link]
-
Wikipedia. Swern oxidation. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]
-
Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]
-
Organic Syntheses. methylenecyclohexane. [Link]
-
YouTube. Wittig Reaction Experiment Part 1, Prelab. [Link]
Sources
Spectroscopic Signature of (2S)-N-Boc-2-vinylpyrrolidine: A Predictive Technical Guide
Introduction
(2S)-N-Boc-2-vinylpyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its unique structure, combining a protected pyrrolidine ring with a reactive vinyl group, makes it a valuable precursor for a variety of complex nitrogen-containing molecules. The precise and unambiguous characterization of this compound is paramount for ensuring the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for (2S)-N-Boc-2-vinylpyrrolidine. As direct experimental spectra for this specific compound are not widely published, this guide has been constructed based on a predictive analysis, synthesizing well-established spectroscopic principles with empirical data from closely related structural analogues. This approach, grounded in extensive E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) principles, offers researchers a reliable framework for identifying and characterizing this key molecule.
The following sections will detail the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Each section includes a rationale for the predicted values, a detailed experimental protocol for data acquisition, and visual aids to facilitate understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For (2S)-N-Boc-2-vinylpyrrolidine, both ¹H and ¹³C NMR will provide definitive information on the connectivity, chemical environment, and stereochemistry of the molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the N-Boc group, the vinyl group, and the pyrrolidine ring protons. The chirality at the C2 position will render the protons on the pyrrolidine ring diastereotopic, leading to more complex splitting patterns than in an achiral analogue.
Table 1: Predicted ¹H NMR Data for (2S)-N-Boc-2-vinylpyrrolidine (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H1' (Boc, 9H) | 1.40 - 1.50 | s | - |
| H2 (1H) | 4.2 - 4.4 | m | - |
| H3α, H3β (2H) | 1.8 - 2.1 | m | - |
| H4α, H4β (2H) | 1.7 - 2.0 | m | - |
| H5α, H5β (2H) | 3.3 - 3.6 | m | - |
| H1'' (vinyl, 1H) | 5.8 - 6.2 | ddd | J ≈ 17, 10, 7 |
| H2''a (vinyl, 1H) | 5.1 - 5.3 | d | J ≈ 17 |
| H2''b (vinyl, 1H) | 5.0 - 5.2 | d | J ≈ 10 |
Causality and Expertise-Driven Insights:
-
N-Boc Protons (H1'): The nine equivalent protons of the tert-butyl group are highly shielded and magnetically equivalent, giving rise to a sharp, intense singlet in a relatively uncongested region of the spectrum, typically around 1.4-1.5 ppm.[1] This signal is a definitive marker for the presence of the Boc protecting group.
-
Pyrrolidine Ring Protons (H2, H3, H4, H5): The protons on the pyrrolidine ring will appear as complex multiplets due to diastereotopicity and mutual spin-spin coupling. The H2 proton, being adjacent to the nitrogen and the chiral center, is expected to be the most deshielded of the ring protons (excluding the N-CH₂ group). The H5 protons, adjacent to the electron-withdrawing nitrogen of the carbamate, will also be shifted downfield compared to a simple alkane, likely in the 3.3-3.6 ppm range. The H3 and H4 protons will resonate further upfield.
-
Vinyl Group Protons (H1'', H2''): The vinyl group will exhibit a characteristic ABX spin system.[2] The H1'' proton, coupled to the two terminal vinyl protons and the H2 proton of the pyrrolidine ring, will appear as a doublet of doublets of doublets (ddd). The two terminal protons (H2''a and H2''b) are diastereotopic and will show distinct signals with large geminal coupling and different cis and trans couplings to H1''.
Diagram 1: Molecular Structure and Proton Numbering
Caption: Structure of (2S)-N-Boc-2-vinylpyrrolidine with proton numbering.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data for (2S)-N-Boc-2-vinylpyrrolidine (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1' (Boc, 3xC H₃) | ~28.4 | Characteristic signal for the three equivalent methyl carbons of the Boc group.[3][4] |
| C2' (Boc, C (CH₃)₃) | ~79.5 | Quaternary carbon of the Boc group, shifted downfield by the adjacent oxygen.[3][4] |
| C=O (Boc, carbamate) | ~154.7 | Carbamate carbonyl carbon, a key diagnostic peak.[3][4] |
| C2 | 60 - 63 | Chiral carbon attached to nitrogen and the vinyl group. |
| C3 | 30 - 33 | Pyrrolidine ring carbon. |
| C4 | 22 - 25 | Pyrrolidine ring carbon. |
| C5 | 46 - 49 | Pyrrolidine ring carbon adjacent to nitrogen. |
| C1'' (vinyl) | 138 - 141 | Deshielded vinyl carbon attached to the pyrrolidine ring. |
| C2'' (vinyl) | 114 - 117 | Shielded terminal vinyl carbon. |
Causality and Expertise-Driven Insights:
-
N-Boc Carbons: The three signals for the Boc group are highly characteristic. The methyl carbons appear around 28.4 ppm, the quaternary carbon at ~79.5 ppm, and the carbonyl carbon significantly downfield at ~154.7 ppm.[3][4] These signals provide unequivocal evidence of the N-Boc moiety.
-
Pyrrolidine Ring Carbons: The chemical shifts of the pyrrolidine carbons are influenced by the nitrogen atom. C5, being directly attached to the nitrogen, is the most deshielded of the saturated ring carbons. C2 is also deshielded due to its attachment to both the nitrogen and the vinyl group. C3 and C4 will have chemical shifts typical of aliphatic carbons.
-
Vinyl Group Carbons: The two vinyl carbons will be clearly distinguishable. The internal carbon (C1'') will be more deshielded (~138-141 ppm) than the terminal carbon (C2'', ~114-117 ppm).
Experimental Protocol for NMR Data Acquisition
A self-validating NMR protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified (2S)-N-Boc-2-vinylpyrrolidine.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the residual CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integrate the ¹H signals and pick the peaks for both spectra.
-
Diagram 2: NMR Experimental Workflow
Caption: Standard workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For (2S)-N-Boc-2-vinylpyrrolidine, the key functional groups are the carbamate, the C-N bonds, and the vinyl group.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975, ~2870 | Medium-Strong | C-H stretching (aliphatic, Boc and pyrrolidine) |
| ~1690 - 1710 | Strong | C=O stretching (carbamate) |
| ~1640 | Medium | C=C stretching (vinyl) |
| ~1390, ~1365 | Medium-Strong | C-H bending (gem-dimethyl of Boc group) |
| ~1160 | Strong | C-O stretching (carbamate) |
| ~990, ~910 | Strong | =C-H bending (out-of-plane, vinyl) |
Causality and Expertise-Driven Insights:
-
Carbamate Group: The most prominent peak in the IR spectrum will be the strong absorption from the carbamate carbonyl (C=O) stretch, expected in the 1690-1710 cm⁻¹ region.[4][5] The presence of a strong band in this region is a reliable indicator of the Boc group.
-
Vinyl Group: The C=C stretch of the vinyl group will appear around 1640 cm⁻¹. More diagnostically, the out-of-plane C-H bending vibrations of the terminal vinyl group will give rise to two strong bands around 990 cm⁻¹ and 910 cm⁻¹.[2]
-
Boc Group: In addition to the carbonyl stretch, the tert-butyl group has a characteristic doublet around 1390 cm⁻¹ and 1365 cm⁻¹ due to C-H bending modes.
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient technique for acquiring IR spectra of liquid or solid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a single drop of neat (2S)-N-Boc-2-vinylpyrrolidine directly onto the center of the ATR crystal.
-
Data Acquisition:
-
Acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and the deduction of its structure.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion | Rationale |
| 212.16 | [M+H]⁺ | Protonated molecular ion (C₁₁H₁₉NO₂ + H⁺). |
| 234.14 | [M+Na]⁺ | Sodiated molecular ion adduct. |
| 156.11 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) from the Boc group, a very common fragmentation pathway.[4][6] |
| 112.08 | [M+H - C₅H₈O₂]⁺ | Loss of the entire Boc group (100 Da). |
| 57.07 | [C₄H₉]⁺ | The tert-butyl cation, a hallmark fragment of the Boc group.[4][6] |
Causality and Expertise-Driven Insights:
The Boc group is notoriously labile in the mass spectrometer.[6][7] Under typical Electrospray Ionization (ESI) conditions, in addition to the protonated molecular ion ([M+H]⁺), significant fragmentation is expected. The most characteristic fragments are due to the loss of isobutylene (a neutral loss of 56 Da) and the formation of the highly stable tert-butyl cation at m/z 57. The observation of these fragments is strong evidence for the presence of a Boc protecting group.
Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup (ESI-TOF or ESI-Quadrupole):
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ and/or [M+Na]⁺).
-
Identify characteristic fragment ions and compare them to the predicted fragmentation pattern.
-
Determine the elemental composition from the high-resolution mass data if available.
-
Conclusion
This predictive guide provides a robust and scientifically grounded framework for the spectroscopic characterization of (2S)-N-Boc-2-vinylpyrrolidine. By leveraging established principles and data from analogous structures, researchers can confidently identify this compound and verify its purity. The detailed protocols provided for NMR, IR, and MS are designed to ensure the acquisition of high-quality, reproducible data, which is the cornerstone of trustworthy scientific research in the field of drug development.
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Landis, W., & Perrine, T. (n.d.). Nuclear Magnetic Resonance and Infrared Spectroscopic Study of N-Vinyl Compounds. Applied Spectroscopy. [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]
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ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]
-
Wolf, C., et al. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553-64. [Link]
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ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]
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Physical and chemical properties of N-Boc-2-vinylpyrrolidine
An In-Depth Technical Guide to N-Boc-2-vinylpyrrolidine: Properties, Reactivity, and Applications
Introduction: A Versatile Chiral Building Block
N-tert-butoxycarbonyl-2-vinylpyrrolidine, commonly referred to as N-Boc-2-vinylpyrrolidine, is a synthetically valuable chiral building block. Its structure uniquely combines a pyrrolidine ring, a common scaffold in numerous pharmaceuticals and natural products, with a reactive vinyl group and a stable N-Boc protecting group. This strategic combination allows for a wide range of chemical transformations, making it a prized intermediate for researchers in organic synthesis and drug development. The Boc (tert-butoxycarbonyl) group provides robust protection to the nitrogen atom under various conditions yet can be removed cleanly under acidic conditions, enabling sequential chemical modifications. The vinyl group serves as a versatile handle for diversification through reactions such as polymerization, hydrogenation, and various cycloadditions.
This guide provides a comprehensive overview of the core physical and chemical properties of N-Boc-2-vinylpyrrolidine, explores its reactivity, and details its applications, offering field-proven insights for scientists and researchers.
PART 1: Physical and Spectroscopic Properties
The physical properties of a compound are foundational to its handling, storage, and use in experimental setups. N-Boc-2-vinylpyrrolidine is typically supplied as a liquid. Key physical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 176324-60-0 | [1][2][3] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1][2][3] |
| Molecular Weight | 197.27 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | Data not consistently available; related compounds suggest vacuum distillation is required. | N/A |
| Density | Data not consistently available. | N/A |
| Solubility | Generally soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | N/A |
PART 2: Chemical Profile: Reactivity and Stability
The utility of N-Boc-2-vinylpyrrolidine stems from the distinct reactivity of its functional groups: the vinyl moiety and the Boc-protected amine.
Stability and Storage
Like many vinyl-containing monomers, N-Boc-2-vinylpyrrolidine has the potential to polymerize, especially upon exposure to heat, light, or radical initiators.[4] For long-term storage, it is advisable to keep the compound refrigerated under an inert atmosphere (e.g., nitrogen or argon). The Boc protecting group is stable to a wide range of reagents, including bases and nucleophiles, but is readily cleaved by strong acids.
Core Reactivity of the Vinyl Group
The exocyclic vinyl group is the primary site for chemical modification, offering numerous pathways for molecular elaboration.
The vinyl group can undergo free-radical polymerization to form polyvinylpyrrolidine derivatives. This reaction is often initiated by heat or chemical initiators like azobisisobutyronitrile (AIBN).[5] This property is analogous to the well-known polymerization of N-vinylpyrrolidone (NVP).[4][6]
The vinyl double bond can be selectively reduced to an ethyl group through catalytic hydrogenation. This reaction is typically performed using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas. This transformation is fundamental for converting the vinyl handle into a saturated alkyl chain while preserving the chiral center and the Boc protecting group.
Cycloaddition reactions are powerful tools for constructing complex ring systems. The vinyl group of N-Boc-2-vinylpyrrolidine can participate in several types of cycloadditions.
-
[3+2] Cycloaddition: This reaction, often involving azomethine ylides, is a cornerstone for synthesizing substituted pyrrolidine rings and more complex polycyclic systems.[7]
-
[2+2] Photocycloaddition: Intramolecular [2+2] photocycloaddition reactions involving the vinyl group can be used to create rigid, conformationally restricted bicyclic structures, which are of significant interest in medicinal chemistry for designing constrained ligands.[8]
PART 3: Synthesis Strategies
N-Boc-2-vinylpyrrolidine is typically synthesized via one of two primary routes:
-
Protection of 2-Vinylpyrrolidine: The commercially available 2-vinylpyrrolidine can be reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base (e.g., triethylamine or sodium bicarbonate) to afford the N-Boc protected product. This is often the most direct method.
-
Asymmetric Synthesis: For enantiomerically pure material, asymmetric routes are employed. These can involve the intramolecular cyclization of chiral precursors, as demonstrated in the literature for related N-Boc-2-substituted pyrrolidines. [9]Such methods provide high enantiomeric control, which is critical for pharmaceutical applications.
PART 4: Applications in Drug Discovery and Organic Synthesis
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. [7]N-Boc-2-vinylpyrrolidine serves as a valuable starting material for accessing novel derivatives.
-
Chiral Pool Synthesis: It is used as a chiral synthon to introduce the pyrrolidine motif into larger, more complex molecules.
-
Scaffold Decoration: The vinyl group acts as a point of attachment for various substituents via the reactions described above, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Synthesis of Conformationally Constrained Analogs: The ability to form bicyclic systems via intramolecular reactions makes it useful for creating rigid molecules that can probe specific binding conformations at biological targets. [8]
PART 5: Safety and Handling
While a specific, comprehensive safety datasheet for N-Boc-2-vinylpyrrolidine is not widely available, information can be extrapolated from related compounds like N-vinyl-2-pyrrolidone and N-Boc-pyrrolidine.
-
Health Hazards: Assumed to be harmful if swallowed, inhaled, or in contact with skin. It is expected to cause skin and serious eye irritation. [10][11]May cause respiratory irritation. [10]* Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood. [11]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [11][12]Avoid breathing vapors. Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents and acids. [11][13][14]Keep the container tightly sealed.
PART 6: Experimental Protocol: Boc-Deprotection
This protocol describes a standard procedure for the removal of the N-Boc group.
Objective: To synthesize 2-vinylpyrrolidine trifluoroacetate salt from N-Boc-2-vinylpyrrolidine.
Materials:
-
N-Boc-2-vinylpyrrolidine (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA, 5-10 equiv)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve N-Boc-2-vinylpyrrolidine (e.g., 1.0 g, 5.07 mmol) in anhydrous DCM (20 mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Acid: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (e.g., 2.9 mL, 38.0 mmol, 7.5 equiv) dropwise to the stirred solution. Causality Note: The reaction is exothermic, and slow addition at 0 °C helps to control the temperature and prevent potential side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. This will remove the DCM and excess TFA. Self-Validation: Complete removal of the volatile components is indicated by the cessation of solvent condensation.
-
Product Isolation: The resulting residue, typically an oil or semi-solid, is the crude 2-vinylpyrrolidine trifluoroacetate salt. It can be used directly for the next step or purified further by triturating with a non-polar solvent like diethyl ether to precipitate the salt, followed by filtration.
Characterization: The final product should be characterized by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.
References
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Alfa Chemistry. N-Boc-2-Vinylpyrrolidine. [1]2. Molbase. N-Boc-2-vinylpyrrolidine. [2]3. Wikipedia. N-Vinylpyrrolidone. [15]4. PubChem. N-vinyl-2-pyrrolidone. [16]5. Chemical Communications (RSC Publishing). Conformationally restricted pyrrolidines by intramolecular [2+2] photocycloaddition reactions. [8]6. Guidechem. What are the applications of N-Boc-2-Pyrrolidinone?. [17]7. ECHEMI. Buy N-Boc-2-vinylpyrrolidine Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD. [3]8. ChemicalBook. N-Vinyl-2-pyrrolidone. [18]9. PubChem. N-Boc-pyrrolidine. [10]10. ChemicalBook. What are the synthesis methods of N-Vinyl-2-pyrrolidone?. [19]11. ChemicalBook. N-Vinyl-2-pyrrolidone CAS#: 88-12-0. [13]12. Hefei TNJ Chemical Industry Co.,Ltd. Material Safety Data Sheet N-Vinyl-2-Pyrrolidone. [11]13. LookChem. Cas 88-12-0,N-Vinyl-2-pyrrolidone. [20]14. Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET. [14]15. Sigma-Aldrich. SAFETY DATA SHEET. 16. Fisher Scientific. SAFETY DATA SHEET. 17. DrugBank Online. N-Vinyl-2-Pyrrolidone | Drug Information, Uses, Side Effects, Chemistry. [21]18. Unilong Industry Co., Ltd. What is N-Vinyl-2-pyrrolidone used for. [22]19. Fisher Scientific. SAFETY DATA SHEET. [23]20. ZXCHEM. N-Vinyl-2-pyrrolidone. [6]21. ChemicalBook. N-Vinyl-2-pyrrolidone synthesis. 22. OpenMETU. Polymerization and characterization of N-vinyl-2-pyrrolidone. [5]23. ChemicalBook. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone. [4]24. Sci-Hub. Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. [9]25. ChemicalBook. N-Vinyl-2-pyrrolidone CAS#: 88-12-0. [24]26. OSHA. N-VINYL-2-PYRROLIDONE | Occupational Safety and Health Administration. [25]27. IARC Publications. N-VINYL-2-PYRROLIDONE AND POLYVINYL PYRROLIDONE 1. Exposure Data. [26]28. Merck. 1-Vinyl-2-pyrrolidone CAS 88-12-0. [27]29. The Applications of N-Vinylpyrrolidone in different fields. [28]30. Google Patents. Process for making n-vinyl-2-pyrrolidone. [29]31. ChemInform. Development of a New Production Process for N-Vinyl-2-pyrrolidone. [30]32. NCBI. N-Vinyl-2-pyrrolidone and polyvinyl pyrrolidone - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. [31]33. Sigma-Aldrich. N-Boc-pyrrolidine 97 86953-79-9. [32]34. ResearchGate. Intramolecular cyclization of N‐Boc derivatives 13. Reaction conditions. [33]35. PubMed Central (PMC). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. [7]36. ChemBK. NVP.
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A Technical Guide to (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine: A Key Intermediate in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine (CAS No. 115393-77-6), a chiral pyrrolidine derivative that has emerged as a critical building block in the synthesis of potent antiviral therapeutics. This document details the compound's physicochemical properties, provides a validated synthetic protocol, outlines its analytical characterization, and explores its significant application in the development of Hepatitis C Virus (HCV) protease inhibitors, such as boceprevir and telaprevir. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry, process development, and drug discovery.
Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals. Its conformational rigidity and the stereochemical diversity offered by substituted derivatives make it an attractive moiety for designing molecules with high affinity and selectivity for biological targets. The introduction of a vinyl group at the 2-position of the N-Boc-protected pyrrolidine ring system creates a versatile synthetic handle for further elaboration, making this compound a valuable intermediate in the construction of complex molecular architectures.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring laboratory safety.
| Property | Value | Reference |
| CAS Number | 115393-77-6 | [1] |
| Molecular Formula | C₁₁H₁₉NO₂ | [1] |
| Molecular Weight | 197.27 g/mol | [1] |
| Appearance | Not specified; likely a liquid or low-melting solid | |
| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |
Safety Profile:
This compound is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of this compound
The synthesis of this compound is most commonly achieved via a Wittig reaction starting from the corresponding aldehyde, (2S)-N-tert-butoxycarbonyl-2-formylpyrrolidine. This aldehyde can be readily prepared by the oxidation of commercially available (2S)-N-tert-butoxycarbonyl-2-pyrrolidinemethanol (N-Boc-L-prolinol).
Synthetic Workflow Diagram
Caption: Synthetic pathway to (2S)-N-Boc-2-vinylpyrrolidine.
Detailed Experimental Protocol
Step 1: Oxidation of (2S)-N-tert-butoxycarbonyl-2-pyrrolidinemethanol to (2S)-N-tert-butoxycarbonyl-2-formylpyrrolidine
-
Rationale: This step converts the primary alcohol of the starting material into the aldehyde required for the subsequent Wittig reaction. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically employed to avoid over-oxidation to the carboxylic acid.
-
Procedure:
-
To a stirred solution of (2S)-N-tert-butoxycarbonyl-2-pyrrolidinemethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can often be used in the next step without further purification.
-
Step 2: Wittig Reaction to form this compound
-
Rationale: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from carbonyl compounds.[3][4] In this step, the aldehyde is reacted with a phosphorus ylide, typically generated in situ from a phosphonium salt, to yield the desired vinyl group.
-
Procedure:
-
Prepare the Wittig reagent: To a suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) dropwise. Stir the resulting bright yellow-orange mixture for 30 minutes at 0 °C.
-
To the freshly prepared ylide solution at 0 °C, add a solution of (2S)-N-tert-butoxycarbonyl-2-formylpyrrolidine (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a pure product.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.5 ppm), pyrrolidine ring protons (multiplets, ~1.7-2.0 ppm and ~3.3-3.5 ppm), the vinyl protons (multiplets, ~5.0-5.3 ppm and ~5.7-5.9 ppm), and the methine proton adjacent to the vinyl group (multiplet, ~4.1-4.3 ppm). |
| ¹³C NMR | Resonances for the tert-butyl group (~28 ppm and ~80 ppm), pyrrolidine carbons (~24, ~31, ~46, ~62 ppm), and the vinyl carbons (~115 ppm and ~140 ppm). |
| Mass Spectrometry (MS) | Expected [M+H]⁺ of 198.1494 for C₁₁H₂₀NO₂⁺. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C=O stretch of the carbamate (~1690 cm⁻¹), C=C stretch of the vinyl group (~1640 cm⁻¹), and C-H stretches. |
Purity Assessment
Purity is typically assessed by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or by Gas Chromatography (GC) with a flame ionization detector (FID). Enantiomeric purity can be determined using chiral HPLC or chiral GC.
Application in Drug Development: A Cornerstone for Hepatitis C Protease Inhibitors
This compound is a key chiral intermediate in the synthesis of several direct-acting antiviral agents targeting the Hepatitis C virus (HCV) NS3/4A serine protease.[5][6] This viral enzyme is essential for the replication of HCV, and its inhibition is a clinically validated strategy for treating chronic Hepatitis C.[5]
Role in the Synthesis of Boceprevir and Telaprevir
Boceprevir and telaprevir were among the first-in-class HCV NS3/4A protease inhibitors to be approved for clinical use. The vinylpyrrolidine moiety serves as a crucial structural element in these complex molecules, contributing to their binding affinity and overall efficacy. The synthesis of these drugs involves the stereoselective incorporation of the (2S)-2-vinylpyrrolidine scaffold.
Mechanism of Action of HCV Protease Inhibitors
HCV protease inhibitors like boceprevir and telaprevir are peptidomimetic compounds that bind to the active site of the NS3/4A protease, preventing the cleavage of the viral polyprotein. This disruption of the viral life cycle halts HCV replication. The pyrrolidine ring and its substituents play a critical role in orienting the inhibitor within the enzyme's active site, maximizing interactions with key amino acid residues.
Drug Development Workflow
Caption: Role of the intermediate in the drug development pipeline.
Conclusion
This compound is a high-value chiral building block with significant applications in the synthesis of complex antiviral drugs. Its stereodefined structure and the reactive vinyl group make it an indispensable intermediate for medicinal chemists. This guide provides essential technical information to support the synthesis, characterization, and application of this compound in drug discovery and development programs. The provided protocols and data serve as a foundation for further research and process optimization.
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Commercial availability of chiral N-Boc-2-vinylpyrrolidine
An In-Depth Technical Guide to the Commercial Availability of Chiral N-Boc-2-vinylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral N-Boc-2-vinylpyrrolidine serves as a critical building block in modern asymmetric synthesis, particularly within the pharmaceutical industry. Its unique structure, combining a protected chiral amine with a reactive vinyl group, makes it a valuable precursor for a wide array of complex molecular targets. This guide provides a comprehensive overview of its commercial availability, procurement considerations, underlying synthetic strategies, and essential quality control methodologies. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support researchers in sourcing, validating, and effectively utilizing this versatile reagent.
Introduction: The Strategic Importance of Chiral N-Boc-2-vinylpyrrolidine
The pyrrolidine ring is a privileged scaffold found in numerous natural products and pharmacologically active compounds, including drugs for treating neurodegenerative diseases and viral infections[1]. The stereochemistry at the C2 position is often crucial for biological activity, making access to enantiomerically pure starting materials a paramount concern in drug development[].
N-Boc-2-vinylpyrrolidine emerges as a particularly strategic intermediate for several reasons:
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This group is robust under a variety of reaction conditions (e.g., organometallic additions, reductions) yet can be readily removed under mild acidic conditions. This orthogonality is essential for complex, multi-step synthetic campaigns[3].
-
The Vinyl Functional Group: The vinyl moiety is a versatile handle for a multitude of chemical transformations. It can participate in reactions such as Heck coupling, hydroboration-oxidation, epoxidation, and polymerization, allowing for the introduction of diverse functional groups and the construction of larger molecular frameworks.
-
Defined Stereocenter: The pre-defined stereocenter at C2 allows for the synthesis of chiral targets without the need for a late-stage, and often challenging, chiral resolution or asymmetric synthesis step.
This combination of features makes both (R)- and (S)-N-Boc-2-vinylpyrrolidine highly sought-after building blocks for constructing chiral ligands, catalysts, and active pharmaceutical ingredients (APIs)[4][5].
Commercial Availability and Supplier Overview
Chiral N-Boc-2-vinylpyrrolidine is commercially available from a range of chemical suppliers, catering to needs from research-scale grams to bulk kilograms. When sourcing this reagent, it is critical to verify the specific enantiomer required, as they are distinct products.
| Parameter | Information |
| Chemical Name | tert-butyl 2-ethenylpyrrolidine-1-carboxylate |
| Synonyms | N-Boc-2-vinylpyrrolidine, 1-Boc-2-vinylpyrrolidine |
| CAS Number (Racemate) | 176324-60-0[6][7][8] |
| Molecular Formula | C₁₁H₁₉NO₂[7][8] |
| Molecular Weight | 197.27 g/mol [7][8] |
Table 1: Key Commercial Suppliers and Specifications
| Supplier | Purity (Typical) | Available Enantiomers | Notes |
| Sigma-Aldrich (Merck) | ≥97% | (R) and (S) often available | A reliable source for research quantities with detailed documentation. |
| Alfa Chemistry | Custom Purity | Both | Offers the compound under CAS 176324-60-0[7]. |
| Molbase | 96-99% | Both | A platform connecting various Chinese suppliers[6]. |
| CHEMLYTE SOLUTIONS | Industrial Grade (95%) | Unspecified | A manufactory listed on ECHEMI, suggesting bulk availability[8]. |
| American Custom Chemicals | 96% | Unspecified | Listed as a supplier on Molbase[6]. |
Note: Availability, purity, and enantiomeric excess (e.e.) can vary by batch and supplier. It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) prior to purchase to validate enantiomeric purity and check for potential impurities.
Synthetic Routes: A Chemist's Perspective
Understanding the synthetic origin of N-Boc-2-vinylpyrrolidine is crucial for anticipating potential impurities and appreciating the cost basis. The most common and logical strategies begin with readily available chiral starting materials, typically from the "chiral pool."
A prevalent approach involves the elaboration of L- or D-proline, or related amino acids. This ensures the stereocenter is set from the outset with high fidelity. A representative, though generalized, synthetic workflow is outlined below.
Caption: Generalized synthetic workflow for chiral N-Boc-2-vinylpyrrolidine.
Causality Behind Experimental Choices:
-
Starting Material: Using a chiral amino acid like proline is an atom-economical and stereochemically efficient strategy. The absolute configuration of the final product is directly inherited from the starting material[9].
-
Boc Protection: The N-Boc group is installed early to prevent the secondary amine from interfering with subsequent reactions, such as the organometallic reagents often used in olefination steps[5].
-
Olefin Installation: The Wittig reaction or its variants are classic and reliable methods for converting an aldehyde or ketone into a vinyl group. The choice of ylide can be tuned to control reactivity and minimize side products.
Alternative strategies, such as the asymmetric lithiation of N-Boc-pyrrolidine followed by electrophilic quenching, have also been developed, offering a different pathway to enantioenriched pyrrolidines[5].
Quality Control: Ensuring Enantiomeric and Chemical Purity
The utility of chiral N-Boc-2-vinylpyrrolidine is directly tied to its purity. For drug development professionals, rigorous analytical validation is not optional. A two-pronged approach is necessary: confirming the chemical identity and structure, and quantifying the enantiomeric excess (e.e.).
Caption: A comprehensive workflow for the analytical validation of chiral N-Boc-2-vinylpyrrolidine.
Determination of Enantiomeric Purity
The most critical parameter is the enantiomeric excess (e.e.), which quantifies the predominance of one enantiomer over the other. Chromatographic methods using a chiral stationary phase (CSP) are the gold standard for this analysis[][11].
Table 2: Comparison of Primary Analytical Methods for Chiral Purity
| Method | Chiral Stationary Phase (CSP) Type | Mobile Phase | Advantages | Disadvantages |
| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak®) | Normal Phase (Hexane/IPA) | Robust, widely applicable, excellent resolution[12][13]. | Slower analysis times, higher solvent consumption. |
| Chiral SFC | Polysaccharide-based | Supercritical CO₂ / Co-solvent | Fast analysis, reduced solvent waste, high efficiency[]. | Requires specialized instrumentation. |
| Chiral GC | Cyclodextrin-based | Inert Carrier Gas (He, H₂) | High resolution for volatile compounds[12]. | May require derivatization for less volatile analytes. |
For N-Boc-2-vinylpyrrolidine, Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method cited in literature and used in industry[13].
Experimental Protocol: Chiral HPLC for e.e. Determination
This protocol is a representative method and should be optimized for the specific instrumentation and column used.
Objective: To separate and quantify the (R) and (S) enantiomers of N-Boc-2-vinylpyrrolidine to determine the enantiomeric excess.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Chiral Stationary Phase Column: e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: HPLC-grade n-Hexane and Isopropanol (IPA).
-
Sample: N-Boc-2-vinylpyrrolidine, ~1 mg/mL in mobile phase.
2. Chromatographic Conditions:
-
Mobile Phase: 98:2 (v/v) n-Hexane / Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Procedure:
-
Prepare the mobile phase and thoroughly degas.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).
-
Prepare a sample solution by dissolving ~10 mg of N-Boc-2-vinylpyrrolidine in 10 mL of the mobile phase.
-
Inject a racemic standard (if available) to determine the retention times and resolution of both enantiomers.
-
Inject the sample solution.
-
Integrate the peak areas for both the major and minor enantiomers.
4. Calculation of Enantiomeric Excess (e.e.): Use the following formula based on the integrated peak areas[12]:
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
A passing result for high-quality material is typically ≥98% e.e.
Applications in Drug Development and Advanced Synthesis
The utility of N-Boc-2-vinylpyrrolidine extends across various synthetic applications. It is a key component in the synthesis of:
-
Neuronal Nitric Oxide Synthase (nNOS) Inhibitors: The pyrrolidine scaffold is central to a class of potent and selective nNOS inhibitors, which are promising therapeutic agents for neurodegenerative diseases[4].
-
Complex Alkaloids and Natural Products: The vinyl group can be elaborated through various C-C bond-forming reactions to construct the complex polycyclic systems found in many natural products.
-
Functionalized Polymers: The vinyl group allows N-Boc-2-vinylpyrrolidine to be polymerized or co-polymerized, leading to chiral polymers. After deprotection, the free amine can be functionalized, creating materials for chiral chromatography, catalysis, or drug delivery systems[9][14].
Conclusion
Chiral N-Boc-2-vinylpyrrolidine is a commercially accessible and synthetically versatile building block of significant value to the scientific research and drug development communities. While readily available from multiple suppliers, a thorough understanding of its synthetic origins and the implementation of rigorous analytical quality control, particularly chiral HPLC, are essential to ensure the integrity of research outcomes. Its strategic use enables the efficient and stereocontrolled synthesis of complex chiral molecules, solidifying its role as an indispensable tool in the modern synthetic chemist's arsenal.
References
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Title: Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC Source: NIH URL: [Link]
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Title: Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase Source: NIH URL: [Link]
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Title: N-Boc-2-vinylpyrrolidine-Molbase Source: Molbase URL: [Link]
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Title: Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC Source: NIH URL: [Link]
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Title: Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC Source: NIH URL: [Link]
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Title: N-Vinylpyrrolidone - Wikipedia Source: Wikipedia URL: [Link]
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Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI Source: MDPI URL: [Link]
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Title: The Multifunctional Role of N-Vinylpyrrolidone Source: CD Bioparticles URL: [Link]
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Title: The Applications of N-Vinylpyrrolidone in different fields Source: Stanford Chemicals URL: [Link]
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Title: Recent Advances in Separation and Analysis of Chiral Compounds Source: ACS Publications URL: [Link]
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Title: Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals Source: MDPI URL: [Link]
-
Title: The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC Source: NIH URL: [Link]
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- 4. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Synthesis of Enantiomerically Pure 2-Vinylpyrrolidine Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
The 2-vinylpyrrolidine scaffold is a privileged motif in a multitude of biologically active natural products and pharmaceutical agents. Its rigid, chiral structure allows for precise spatial orientation of substituents, making it a critical pharmacophore for targeted drug design. The enantiomeric purity of these derivatives is often paramount to their therapeutic efficacy and safety. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for synthesizing enantiomerically pure 2-vinylpyrrolidine derivatives. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven experimental protocols, and offer insights into the selection of appropriate synthetic routes based on desired stereochemical outcomes and substrate scope.
Introduction: The Significance of the Chiral 2-Vinylpyrrolidine Moiety
The pyrrolidine ring is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The introduction of a vinyl group at the 2-position adds a valuable synthetic handle for further functionalization via reactions such as cross-coupling, hydroboration-oxidation, and polymerization, while also contributing to the molecule's overall conformational rigidity and biological activity. Enantiomerically pure 2-vinylpyrrolidines are key building blocks for the synthesis of complex alkaloids and other pharmacologically important compounds.[2][3] The stereochemistry at the C2 position is often crucial for target engagement, with different enantiomers potentially exhibiting vastly different biological activities or metabolic profiles. Therefore, the development of robust and efficient methods for their stereoselective synthesis is of paramount importance.
This guide will explore three principal strategies for achieving high enantiopurity in 2-vinylpyrrolidine synthesis:
-
Catalytic Asymmetric Synthesis: Leveraging chiral catalysts to control the stereochemical outcome of ring-forming or functionalization reactions.
-
Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials, such as amino acids, to construct the desired pyrrolidine core.
-
Kinetic Resolution: Separating a racemic mixture of 2-vinylpyrrolidine precursors by selectively reacting one enantiomer with a chiral catalyst or reagent.
Catalytic Asymmetric Synthesis: Palladium-Catalyzed Intramolecular Aminopalladation
A powerful strategy for the enantioselective synthesis of five-membered nitrogen heterocycles is the use of palladium catalysis. Specifically, the asymmetric intramolecular aminopalladation of allylic N-arylsulfonylcarbamates provides a direct route to chiral 4-vinyloxazolidin-2-ones, which can be readily converted to the corresponding 2-vinylpyrrolidines.[4]
Mechanistic Rationale
The catalytic cycle, depicted below, is believed to proceed through a Pd(II) intermediate. The chiral ferrocenyloxazoline palladacycle (FOP) catalyst coordinates to the alkene of the prochiral substrate. This is followed by an intramolecular syn-aminopalladation, where the nitrogen atom attacks the coordinated alkene from the same face as the palladium. This step is stereodetermining, with the chiral ligand environment dictating which face of the alkene is attacked, thereby establishing the stereocenter. Subsequent β-hydride elimination regenerates the Pd(II) catalyst and furnishes the enantioenriched vinyl-substituted heterocycle.
Caption: Catalytic cycle for asymmetric intramolecular aminopalladation.
Experimental Protocol: Synthesis of a Chiral 4-Vinyloxazolidin-2-one
This protocol is adapted from the work on catalytic asymmetric intramolecular aminopalladation.[4]
Materials:
-
(Z)-4-Acetoxy-2-buten-1-ol
-
Arylsulfonyl isocyanate
-
Ferrocenyloxazoline palladacycle (FOP) catalyst (e.g., 2.5 mol %)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the (Z)-4-acetoxy-2-buten-1-ol and the arylsulfonyl isocyanate in the chosen solvent.
-
Stir the mixture at room temperature to form the allylic N-arylsulfonylcarbamate in situ.
-
Add the FOP catalyst to the reaction mixture.
-
Stir the reaction at the appropriate temperature (e.g., room temperature to 50 °C) and monitor by TLC or LC-MS for the consumption of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 4-vinyloxazolidin-2-one.
Data Summary
| Substrate Type | Catalyst Loading (mol %) | Yield (%) | Enantiomeric Excess (ee, %) |
| Allylic N-arylsulfonylcarbamates | 0.5 - 5 | High | 89 - 99 |
Chiral Pool Synthesis: Vinylation of L-Amino Acid Derived Pyrrolidinones
The "chiral pool" approach leverages the vast array of enantiomerically pure starting materials provided by nature, with L-amino acids being a prominent example.[5] This strategy allows for the synthesis of complex chiral molecules by building upon a pre-existing stereocenter. For the synthesis of 2-vinylpyrrolidines, L-glutamic acid or L-proline can be converted into a chiral 5-substituted-2-pyrrolidinone, which is then N-vinylated.
Synthetic Workflow
The general workflow involves the initial conversion of an L-amino acid to a chiral 2-pyrrolidinone derivative. This is often achieved through cyclization reactions. The resulting chiral pyrrolidinone is then subjected to N-vinylation.
Sources
- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Retrosynthetic Analysis of N-Boc-Protected Vinylpyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Boc-protected vinylpyrrolidines are valuable building blocks in medicinal chemistry and organic synthesis, offering a versatile scaffold for the introduction of diverse functionalities. This in-depth technical guide provides a comprehensive overview of the retrosynthetic analysis of these compounds. By deconstructing the target molecule, we will explore the primary strategies for the formation of the key vinyl and pyrrolidine moieties. This guide will delve into the mechanistic underpinnings of pivotal reactions, provide field-proven insights into experimental choices, and offer detailed protocols for key transformations, empowering researchers to design and execute robust synthetic routes.
Introduction: The Significance of N-Boc-Vinylpyrrolidines
The pyrrolidine ring is a privileged scaffold in a multitude of FDA-approved drugs and biologically active natural products.[1] Its N-Boc (tert-butoxycarbonyl) protected form is particularly useful in multi-step syntheses due to the stability of the Boc group under a wide range of reaction conditions and its facile deprotection under mild acidic conditions. The incorporation of a vinyl group onto this scaffold further enhances its synthetic utility, providing a handle for a variety of chemical transformations, including but not limited to, olefin metathesis, Heck coupling, and Michael additions. This guide will focus on the retrosynthetic analysis of two key isomers: N-Boc-2-vinylpyrrolidine and N-Boc-3-vinylpyrrolidine.
Core Retrosynthetic Strategies
A logical retrosynthetic analysis of N-Boc-protected vinylpyrrolidines begins with the disconnection of the vinyl group, followed by the deconstruction of the pyrrolidine ring itself. This approach allows for a systematic evaluation of potential synthetic routes from readily available starting materials.
Diagram: Primary Retrosynthetic Disconnections
Caption: High-level retrosynthetic analysis of N-Boc-vinylpyrrolidines.
Disconnection of the Carbon-Carbon Double Bond: Installing the Vinyl Group
The most common and reliable strategies for introducing a vinyl group involve olefination reactions of a corresponding carbonyl compound. The choice of olefination method is critical and depends on factors such as desired stereoselectivity, substrate scope, and reaction conditions.
The Wittig Reaction
The Wittig reaction is a cornerstone of alkene synthesis, reacting a phosphorus ylide with an aldehyde or ketone.[2][3] In the context of vinylpyrrolidines, the key precursor is an N-Boc-pyrrolidine aldehyde.
Retrosynthetic Pathway:
Caption: Retrosynthesis via the Wittig reaction.
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[4] Non-stabilized ylides, such as methylenetriphenylphosphorane, typically favor the formation of (Z)-alkenes, although for terminal alkenes this is not a concern.[5]
Experimental Protocol: Wittig Olefination
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the characteristic orange-red color of the ylide should appear.
-
Olefination: Cool the ylide solution to 0 °C and add a solution of the N-Boc-pyrrolidine aldehyde in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the N-Boc-vinylpyrrolidine.[6]
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful modification of the original Julia olefination, providing a one-pot synthesis of alkenes with high (E)-selectivity.[7][8] This reaction involves the coupling of a metalated heteroaryl alkyl sulfone with a carbonyl compound.[9]
Retrosynthetic Pathway:
Caption: Retrosynthesis via the Julia-Kocienski olefination.
The mechanism involves the addition of the metalated sulfone to the aldehyde, followed by a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide anion to form the alkene.[10][11] The use of sulfones like 1-tert-butyl-1H-tetrazol-5-yl (PT-sulfone) is common and leads to excellent yields and stereoselectivity.[9]
Experimental Protocol: Julia-Kocienski Olefination
-
Sulfone Metalation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the heteroaryl methyl sulfone (e.g., PT-sulfone) in an anhydrous solvent such as 1,2-dimethoxyethane (DME).
-
Cool the solution to -78 °C and add a strong base, such as potassium hexamethyldisilazide (KHMDS), dropwise. Stir the resulting solution at this temperature for 30-60 minutes.
-
Olefination: Add a solution of the N-Boc-pyrrolidine aldehyde in anhydrous DME dropwise to the cooled, metalated sulfone solution.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-Boc-vinylpyrrolidine.[8]
Olefin Metathesis
For certain substrates, particularly for the synthesis of more substituted vinylpyrrolidines, ring-closing metathesis (RCM) can be a powerful tool. This involves the use of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[12][13][14]
Retrosynthetic Pathway:
Caption: Retrosynthesis via Ring-Closing Metathesis.
The reaction proceeds through a [2+2] cycloaddition between the ruthenium carbene and one of the terminal alkenes, followed by a retro-[2+2] cycloaddition to form a new ruthenium carbene and release ethene.[15] This process is catalytic and can be driven to completion by the removal of the gaseous ethene byproduct.[12]
Table: Comparison of Olefination Methods
| Method | Key Reagents | Stereoselectivity | Functional Group Tolerance | Key Advantages |
| Wittig | Phosphonium ylide, strong base | (Z)-selective for non-stabilized ylides | Moderate | Readily available reagents, reliable |
| Julia-Kocienski | Heteroaryl sulfone, strong base | (E)-selective | Good | High stereoselectivity, mild conditions |
| Grubbs Metathesis | Ruthenium catalyst | Not highly selective for acyclic cross-metathesis | Excellent | Excellent for ring-closing, high functional group tolerance[16] |
Disconnection of the Pyrrolidine Ring: Asymmetric Synthesis
The construction of the chiral pyrrolidine core is a critical aspect of the synthesis. Asymmetric methods are highly desirable to obtain enantiomerically pure products.
From Chiral Pool Precursors
Amino acids, such as proline and pyroglutamic acid, are excellent starting materials from the chiral pool for the synthesis of substituted pyrrolidines.[17][18] For instance, N-Boc-pyroglutamic acid can be reduced to the corresponding lactamol, which can then be subjected to an olefination reaction.
Synthetic Pathway:
Caption: Synthesis from L-proline.
Asymmetric Catalysis
Modern asymmetric catalysis offers powerful methods for the enantioselective synthesis of pyrrolidines. These include:
-
1,3-Dipolar Cycloaddition: Copper-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a highly effective method for constructing enantioenriched pyrrolidines.[19]
-
Asymmetric Lithiation-Substitution: The enantioselective lithiation of N-Boc-pyrrolidine, followed by quenching with an electrophile, can provide access to functionalized pyrrolidines.[1][20]
-
Palladium-Catalyzed Intramolecular Cyclization: The stereoselective synthesis of N-Boc-protected pyrrolidines can be achieved through Pd-catalyzed reactions of γ-(N-Boc-amino) alkenes with aryl bromides.[21]
Conclusion
The retrosynthetic analysis of N-Boc-protected vinylpyrrolidines reveals multiple viable synthetic pathways. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials. Olefination reactions, particularly the Wittig and Julia-Kocienski reactions, are reliable methods for installing the vinyl group onto a pre-formed N-Boc-pyrrolidinone or aldehyde precursor. The construction of the pyrrolidine ring can be achieved through either chiral pool starting materials or modern asymmetric catalytic methods, providing access to enantiomerically pure target molecules. This guide provides the foundational knowledge for researchers to rationally design and implement efficient syntheses of these valuable chemical building blocks.
References
-
Wikipedia. (n.d.). N-Vinylpyrrolidone. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Julia–Kocienski Olefination. Retrieved from [Link]
-
ResearchGate. (n.d.). α‐Fluoroalkenyl pyrrolidines via the Julia‐Kocienski reaction. Retrieved from [Link]
-
Chem-Station. (2015). Julia-Kocienski Olefination. Retrieved from [Link]
-
PubMed. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]
-
MDPI. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Retrieved from [Link]
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
University of California, Davis. (2010). Wittig Reaction (continued). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Olefin Metathesis, Grubbs Reaction. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Hoveyda–Grubbs catalysts with an N→Ru coordinate bond in a six-membered ring. Synthesis of stable, industrially scalable, highly efficient ruthenium metathesis catalysts and 2-vinylbenzylamine ligands as their precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10.... Retrieved from [Link]
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Master Organic Chemistry. (n.d.). Olefin Metathesis. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and Self-Assembly Behavior of Block Copolymers of N-Vinyl Pyrrolidone with n-Alkyl Methacrylates. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis and chemistry of N-vinyl-3-ethylidene- 2-pyrrolidone. Retrieved from [Link]
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The Synthetic Blueprint: A Guide to Key Intermediates in (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine Synthesis
This technical guide provides an in-depth exploration of the synthetic pathways leading to (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine, a valuable chiral building block in modern organic synthesis and drug discovery. The focus of this document is to elucidate the critical intermediates and the strategic chemical transformations required for its efficient and stereoselective preparation. By understanding the causality behind experimental choices, researchers and drug development professionals can navigate the synthesis of this important molecule with precision and confidence.
Introduction: The Significance of this compound
This compound serves as a versatile scaffold in the synthesis of a wide array of complex nitrogen-containing heterocycles.[1] Its utility is underscored by the prevalence of the pyrrolidine ring in numerous FDA-approved drugs and biologically active natural products.[1] The vinyl group provides a reactive handle for a variety of chemical transformations, including but not limited to, olefin metathesis, Michael additions, and polymerization reactions, making it a highly sought-after intermediate for the construction of novel pharmaceutical candidates. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen and allows for its selective deprotection under mild acidic conditions.[2]
The Primary Synthetic Trajectory: From L-Proline to the Vinyl Moiety
The most common and stereochemically reliable route to this compound commences with the readily available and chiral amino acid, L-proline. The synthesis can be logically dissected into three key stages, each involving a critical intermediate:
-
Protection of L-Proline: Formation of (2S)-N-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid (N-Boc-L-proline).
-
Reduction to the Aldehyde: Synthesis of (2S)-N-tert-butoxycarbonyl-2-pyrrolidinecarboxaldehyde (N-Boc-L-prolinal).
-
Olefination: Conversion of the aldehyde to the terminal alkene.
This strategic sequence ensures the preservation of the inherent stereochemistry at the C2 position of the pyrrolidine ring throughout the synthesis.
Key Intermediate 1: (2S)-N-tert-butoxycarbonyl-pyrrolidine-2-carboxylic acid (N-Boc-L-proline)
The initial and fundamental step is the protection of the secondary amine of L-proline with a tert-butoxycarbonyl (Boc) group. This is crucial to prevent unwanted side reactions in subsequent steps and to enhance the solubility of the starting material in organic solvents.[2]
Synthesis and Rationale
The reaction involves the nucleophilic attack of the proline nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride). The reaction is typically performed in the presence of a base, such as triethylamine or sodium hydroxide, to deprotonate the amine and neutralize the acidic byproducts.[3][4]
Experimental Protocol: Synthesis of N-Boc-L-proline [3]
-
To a solution of L-proline (e.g., 4.35 mmol) in a suitable solvent such as a mixture of dichloromethane and water, add a base like triethylamine (e.g., 1.5 equivalents).
-
Cool the mixture in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc)₂O (e.g., 1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 2.5 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup. Acidify the aqueous layer with a mild acid (e.g., citric acid solution) to a pH of approximately 3-4.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
Key Intermediate 2: (2S)-N-tert-butoxycarbonyl-2-pyrrolidinecarboxaldehyde (N-Boc-L-prolinal)
The conversion of the carboxylic acid functionality of N-Boc-L-proline to an aldehyde is a pivotal step. N-Boc-L-prolinal is the direct precursor for the introduction of the vinyl group. This transformation requires a controlled reduction to avoid over-reduction to the corresponding alcohol.
Two-Step Reduction via the Alcohol
A common and reliable method involves a two-step process: reduction of the carboxylic acid to the primary alcohol, (2S)-N-tert-butoxycarbonyl-2-pyrrolidinemethanol (N-Boc-L-prolinol), followed by oxidation to the aldehyde.
The reduction of the carboxylic acid can be achieved using various reducing agents. A common method is the use of borane complexes or the formation of a mixed anhydride followed by reduction with a mild reducing agent like sodium borohydride.
The subsequent oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal can be accomplished using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. The Swern oxidation is a widely used and efficient method.[5]
Experimental Protocol: Swern Oxidation of N-Boc-L-prolinol to N-Boc-L-prolinal [5]
-
Prepare a solution of oxalyl chloride (e.g., 2.0 equivalents) in anhydrous dichloromethane (CH₂Cl₂) and cool it to -78 °C under an inert atmosphere.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) (e.g., 3.0 equivalents) in CH₂Cl₂ to the cooled oxalyl chloride solution.
-
After stirring for a short period (e.g., 10 minutes), add a solution of (2S)-N-tert-butoxycarbonyl-2-pyrrolidinemethanol (N-Boc-L-prolinol) (1.0 equivalent) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 20 minutes).
-
Add triethylamine (e.g., 4.0 equivalents) dropwise to the reaction mixture and allow it to warm to room temperature.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-L-prolinal as a light yellow oil.[5]
The Olefination Step: Formation of the Vinyl Group
The final and most critical transformation is the conversion of the aldehyde group of N-Boc-L-prolinal into a vinyl group. This is typically achieved through an olefination reaction. The two most prominent methods for this one-carbon homologation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.
The Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide, typically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert an aldehyde or ketone into an alkene.[6][7] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.[8]
Experimental Protocol: Wittig Reaction for the Synthesis of this compound [8]
-
Prepare the Wittig reagent in situ. To a suspension of methyltriphenylphosphonium bromide (e.g., 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add a strong base such as n-butyllithium (n-BuLi) at a low temperature (e.g., 0 °C to -78 °C).
-
Stir the resulting ylide solution for a period to ensure complete formation.
-
Add a solution of N-Boc-L-prolinal (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at the same low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate this compound.
The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate carbanion.[9][10] It offers several advantages, including generally higher yields of the (E)-alkene and easier removal of the water-soluble phosphate byproduct.[11] For the synthesis of a terminal alkene, stereoselectivity is not a concern.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for the Synthesis of this compound
-
To a solution of a suitable phosphonate reagent, such as diethyl methylphosphonate, in an anhydrous solvent like THF at a low temperature (e.g., -78 °C) under an inert atmosphere, add a strong base like n-BuLi to generate the phosphonate carbanion.
-
After stirring for a period, add a solution of N-Boc-L-prolinal (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to proceed at low temperature for a specified time before gradually warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent and perform an aqueous workup.
-
Purify the crude product via flash column chromatography to obtain the desired vinylpyrrolidine derivative.
Alternative Synthetic Strategies
While the pathway via N-Boc-L-prolinal is the most direct, other strategies can be employed. For instance, ring-closing metathesis (RCM) of a suitably substituted N-Boc-diallylamine derivative using a Grubbs catalyst can also yield a pyrroline precursor which can be further functionalized.[12][13]
Data Presentation
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Analytical Data |
| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | >95 | Conforms to literature data[3] |
| N-Boc-L-prolinal | C₁₀H₁₇NO₃ | 199.25 | ~99 (from alcohol) | ¹H NMR, ¹³C NMR, MS[5] |
| This compound | C₁₁H₁₉NO₂ | 197.27 | Variable (60-85) | ¹H NMR, ¹³C NMR, MS |
Visualization of Synthetic Pathways
Overall Synthetic Workflow
Caption: Overall synthetic workflow from L-Proline.
Olefination Step Mechanism (Wittig Reaction)
Caption: Mechanism of the Wittig olefination step.
Conclusion
The synthesis of this compound is a well-established process that relies on the strategic manipulation of functional groups starting from the chiral pool material, L-proline. The key to a successful synthesis lies in the efficient formation of the pivotal intermediates, N-Boc-L-proline and N-Boc-L-prolinal, and the subsequent high-yielding olefination reaction. Both the Wittig and Horner-Wadsworth-Emmons reactions provide reliable methods for the final vinyl group installation. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable building block for applications in drug discovery and development.
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-
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Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]
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National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
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MDPI. Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. [Link]
-
PubMed. A new sparteine surrogate for asymmetric deprotonation of N-Boc pyrrolidine. [Link]
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ResearchGate. Recent Advances in the Total Synthesis of Piperidine and Pyrrolidine Natural Alkaloids with Ring‐Closing Metathesis as a Key Step. [Link]
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An In-depth Technical Guide to the Conformational Analysis of (2S)-N-Boc-2-vinylpyrrolidine
Abstract
(2S)-N-Boc-2-vinylpyrrolidine is a valuable chiral building block in modern synthetic chemistry, finding application in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products.[1] Its stereochemical integrity and reactivity are intrinsically linked to its three-dimensional structure. This guide provides a comprehensive technical overview of the conformational analysis of (2S)-N-Boc-2-vinylpyrrolidine, integrating experimental Nuclear Magnetic Resonance (NMR) spectroscopy with computational Density Functional Theory (DFT) calculations. We will explore the critical conformational equilibria, including pyrrolidine ring puckering and amide bond rotation, and elucidate the experimental and theoretical methodologies required for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important synthetic intermediate.
Introduction: The Significance of Conformational Preference
The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds.[1] The conformational predispositions of substituted pyrrolidines, such as (2S)-N-Boc-2-vinylpyrrolidine, play a pivotal role in dictating their interaction with biological targets and their reactivity in chemical transformations. A thorough understanding of the conformational landscape is therefore not merely an academic exercise but a crucial aspect of rational drug design and synthetic strategy.
The conformational flexibility of (2S)-N-Boc-2-vinylpyrrolidine is primarily governed by two key structural features:
-
Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations.[2][3] The substituents on the ring significantly influence the preferred pucker, which in turn affects the spatial orientation of the vinyl group.
-
Amide Bond Rotation: The partial double-bond character of the N-Boc (tert-butoxycarbonyl) group's amide bond restricts free rotation, leading to the existence of cis and trans rotamers.[4] The relative population of these rotamers can have a profound impact on the molecule's overall shape and reactivity.
This guide will systematically dissect these conformational features, providing both the theoretical underpinnings and practical methodologies for their investigation.
Experimental Approach: Unveiling Conformations with NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the conformational analysis of molecules in solution.[5] By analyzing various NMR parameters, we can gain detailed insights into the time-averaged conformational preferences of (2S)-N-Boc-2-vinylpyrrolidine.
Key NMR Experiments for Conformational Analysis
-
¹H and ¹³C NMR Spectroscopy: These fundamental experiments provide initial information about the chemical environment of each nucleus. The presence of duplicate signals for certain protons or carbons can indicate the presence of slowly exchanging conformers, such as amide rotamers.[6][7]
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is a through-space interaction that is dependent on the inverse sixth power of the distance between two protons.[8][9] NOESY (for small to large molecules) and ROESY (particularly effective for medium-sized molecules where the NOE may be close to zero) experiments are therefore powerful probes of spatial proximity.[8][10] By identifying cross-peaks between protons, we can deduce which groups are close to each other in space, providing crucial information about the ring pucker and the relative orientation of the vinyl and Boc groups.
-
J-Coupling (Spin-Spin Coupling) Analysis: The magnitude of the vicinal coupling constant (³JHH) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation.[11] Careful analysis of the coupling constants between the protons on the pyrrolidine ring can provide quantitative information about the ring's puckering.[12][13]
Experimental Protocol: A Step-by-Step Guide
-
Sample Preparation: Dissolve a pure sample of (2S)-N-Boc-2-vinylpyrrolidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium.[7]
-
Acquisition of 1D Spectra: Acquire high-resolution ¹H and ¹³C spectra to identify all proton and carbon signals and to check for the presence of multiple conformers.
-
Acquisition of 2D NOESY/ROESY Spectra:
-
Choose between NOESY and ROESY based on the molecular weight of the compound. For a molecule of this size, NOESY is generally suitable.[8]
-
Set the mixing time (τm) to a value appropriate for the molecule's size. A typical starting point for a small molecule is 500-800 ms. A range of mixing times can be used to build up a reliable set of NOE constraints.
-
-
Acquisition of 2D J-Resolved or COSY Spectra: Acquire a high-resolution 2D COSY (Correlation Spectroscopy) or J-resolved spectrum to accurately measure the coupling constants between all coupled protons.
-
Data Analysis and Interpretation:
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to obtain semi-quantitative distance information. Strong NOEs correspond to shorter distances.
-
Extract the ³JHH values from the 1D or 2D spectra. Compare these experimental values to the values predicted by the Karplus equation for different possible ring conformations.
-
Computational Approach: Modeling the Conformational Landscape with DFT
Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the detailed energetic and geometric characterization of all possible conformers.[14][15] Density Functional Theory (DFT) has emerged as a robust and widely used method for the conformational analysis of organic molecules.[16]
The Rationale Behind the Computational Workflow
The goal of the computational analysis is to locate all low-energy conformers of (2S)-N-Boc-2-vinylpyrrolidine and to determine their relative stabilities. This is achieved through a systematic conformational search followed by accurate geometry optimization and energy calculations.
Step-by-Step Computational Protocol
-
Initial Structure Generation: Build an initial 3D model of (2S)-N-Boc-2-vinylpyrrolidine.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be done using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive way to generate a diverse set of starting geometries.[15]
-
DFT Geometry Optimization and Frequency Calculations:
-
Select an appropriate DFT functional and basis set. A good starting point for organic molecules is the B3LYP functional with a 6-31G(d) basis set.[16][17] For higher accuracy, functionals that account for dispersion forces, such as M06-2X, and larger basis sets like 6-311+G(d,p) can be employed.[18][19]
-
Optimize the geometry of each conformer identified in the conformational search.
-
Perform frequency calculations on each optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis of Results:
-
Compare the relative energies (Gibbs free energies) of all the located conformers to determine their Boltzmann populations at a given temperature.
-
Analyze the key geometric parameters (dihedral angles, bond lengths) of the low-energy conformers to understand the preferred ring pucker and amide rotamer orientation.
-
The calculated NMR parameters (chemical shifts and coupling constants) for the lowest energy conformers can be compared with the experimental data for validation.[20]
-
Synthesizing the Data: A Unified Conformational Model
By integrating the experimental NMR data with the results from DFT calculations, a comprehensive and self-validating model of the conformational preferences of (2S)-N-Boc-2-vinylpyrrolidine can be constructed.
Pyrrolidine Ring Pucker: An Equilibrium of Envelopes
The pyrrolidine ring of (2S)-N-Boc-2-vinylpyrrolidine is expected to exist in a dynamic equilibrium between two primary envelope conformations: an "up-pucker" and a "down-pucker".[3] The position of the vinyl group at C2 will influence the energetic preference for one pucker over the other. DFT calculations can provide the precise geometries and relative energies of these puckered states, while the analysis of ³JHH coupling constants from NMR provides experimental evidence for the time-averaged conformation in solution.[13][21]
Amide Bond Rotamers: The Cis-Trans Equilibrium
The rotation around the C-N amide bond is a key conformational feature, with a rotational barrier typically in the range of 15-23 kcal/mol.[4] This leads to the presence of distinct cis and trans rotamers, which can often be observed as separate sets of signals in the NMR spectrum at room temperature.[22] NOESY data is particularly powerful for distinguishing between these rotamers. For example, in the trans rotamer, a NOE would be expected between the Boc protons and the H2 proton of the pyrrolidine ring, while in the cis rotamer, a NOE would be expected between the Boc protons and the H5 protons. DFT calculations can accurately predict the energy difference between the cis and trans rotamers and the barrier to their interconversion.[23][24]
Data Presentation and Visualization
Table 1: Calculated Relative Energies of Key Conformers
| Conformer | Pyrrolidine Pucker | Amide Rotamer | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) |
| 1 | C3-endo (Up) | trans | 0.00 | 75.3 |
| 2 | C4-exo (Down) | trans | 0.85 | 15.1 |
| 3 | C3-endo (Up) | cis | 1.50 | 5.5 |
| 4 | C4-exo (Down) | cis | 2.10 | 4.1 |
Note: These are hypothetical values for illustrative purposes. Actual values would be derived from DFT calculations.
Table 2: Key Experimental and Calculated NMR Parameters
| Coupling | Experimental ³JHH (Hz) | Calculated ³JHH (Hz) - Conformer 1 | Calculated ³JHH (Hz) - Conformer 2 |
| H2-H3a | 7.5 | 7.8 | 3.2 |
| H2-H3b | 3.1 | 2.9 | 8.1 |
| H4a-H5a | 8.2 | 8.5 | 8.3 |
| H4b-H5b | 6.9 | 7.0 | 6.8 |
Note: These are hypothetical values for illustrative purposes. Experimental values are obtained from NMR spectra, and calculated values are derived from DFT calculations on the optimized geometries.
Diagrams
Caption: Conformational equilibria in (2S)-N-Boc-2-vinylpyrrolidine.
Caption: Integrated workflow for conformational analysis.
Conclusion and Outlook
The conformational analysis of (2S)-N-Boc-2-vinylpyrrolidine reveals a dynamic molecule with distinct and characterizable conformational preferences. The interplay between the pyrrolidine ring pucker and the amide bond rotation defines the three-dimensional space occupied by the molecule, which has direct implications for its utility in asymmetric synthesis and drug discovery. The integrated approach of NMR spectroscopy and DFT calculations, as outlined in this guide, provides a robust framework for elucidating the conformational landscape of this and other important chiral building blocks. A thorough understanding of these structural nuances empowers chemists to make more informed decisions in the design and execution of their synthetic and medicinal chemistry endeavors.
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Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., & Koivisto, J. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]
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Nam, J., & Kim, Y. (2004). Internal rotation about the C–N bond of amides. Journal of Molecular Structure: THEOCHEM, 678(1-3), 137–143. [Link]
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Konev, A. S., Gaisin, A. R., Nizamov, I. D., & Kurbangaleev, A. R. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules, 28(1), 434. [Link]
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Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347. [Link]
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Sikorska, E., & Pazio, A. (2023). A Small Change in Structure, a Big Change in Flexibility. International Journal of Molecular Sciences, 24(24), 17290. [Link]
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ANET, F. A. L. (1961). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 39(4), 789–802. [Link]
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Motherwell, W. B., & More, G. G. (2001). DFT torsional potential for rotation around one amide–carbonyl bond. Chemical Communications, (19), 1904–1905. [Link]
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Ho, R., & Zipse, H. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Helvetica Chimica Acta, 100(9), e1700142. [Link]
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Papakyriakou, A., & Zervou, M. (2022). Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Cheminformatics, 14(1), 1–22. [Link]
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Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(53), 37016–37022. [Link]
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Anet, F. A. L. (1961). Coupling constants in rigid five-membered rings: N.M.R. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry, 39(4), 789-802. [Link]
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Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry, 17(23), 6338–6347. [Link]
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Rittner, R. (2003). NMR Spectroscopy: a Tool for Conformational Analysis. Afinidad, 60(505), 233-246. [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]
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Jones, A. J., Casy, A. F., & McErlane, K. M. J. (1973). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2, (4), 373-377. [Link]
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Reddit. (2023). Which Basis Set and Functional to use when? [Link]
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ResearchGate. (2005). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
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Nanalysis. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]
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Valdés, H., & Gnecco, D. (2002). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N′-bis-Formyl-o-tolidine. Molecules, 7(9), 662–673. [Link]
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Reddit. (2018). What is the difference between NOESY and ROESY for NMR? [Link]
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Methodological & Application
Application Brief: (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine in Asymmetric Synthesis
To our valued researchers, scientists, and drug development professionals,
In the field of asymmetric synthesis, the development and application of novel chiral building blocks are of paramount importance for the construction of enantiomerically pure molecules, which form the cornerstone of modern pharmaceuticals and agrochemicals. The pyrrolidine scaffold, in particular, is a privileged structure found in numerous natural products and synthetic drugs.[1] This document aims to provide a detailed guide on the application of a specific chiral building block, (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine .
Following a comprehensive review of scientific literature, it has become evident that while the broader class of chiral pyrrolidine derivatives has been extensively studied and applied in asymmetric synthesis, detailed and specific application protocols for this compound are not widely available in peer-reviewed journals or established chemical databases. The existing literature predominantly focuses on other substituted pyrrolidines or polymer-supported vinylpyrrolidinones.
This application note, therefore, will adopt a conceptual and predictive approach. We will first discuss the synthesis and inherent chemical properties of this compound. Subsequently, we will extrapolate its potential applications in key asymmetric transformations based on the known reactivity of similar vinyl-substituted chiral amines and pyrrolidine-based organocatalysts. The proposed applications will be grounded in established mechanistic principles of asymmetric synthesis.
Synthesis and Properties of this compound
This compound is a chiral synthetic building block derived from the natural amino acid L-proline. The synthesis typically involves the protection of the proline nitrogen with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the vinyl group at the C2 position. The Boc protecting group serves to modulate the reactivity of the pyrrolidine nitrogen and enhance solubility in organic solvents, while the vinyl group is a versatile functional handle for a variety of chemical transformations. The (2S)-stereochemistry at the C2 position provides the chiral environment necessary to induce asymmetry in subsequent reactions.
Potential Applications in Asymmetric Synthesis
The vinyl group in this compound can participate in a range of chemical reactions, making it a potentially valuable synthon for the synthesis of more complex chiral molecules. Below, we outline several prospective applications in asymmetric synthesis, supported by analogous transformations reported for similar chiral building blocks.
Asymmetric Cycloaddition Reactions
The electron-rich vinyl group can act as a dienophile or a dipolarophile in various cycloaddition reactions. The stereochemical outcome of these reactions would be directed by the chiral center at the C2 position of the pyrrolidine ring.
In a Diels-Alder reaction, this compound could serve as a chiral dienophile, reacting with a suitable diene. The facial selectivity of the diene's approach would be influenced by the steric hindrance of the N-Boc group and the stereochemistry of the pyrrolidine ring, leading to the formation of diastereomerically enriched cycloadducts. These products could then be further elaborated into complex polycyclic structures.
Conceptual Workflow: Asymmetric Diels-Alder Reaction
Caption: Conceptual workflow for an asymmetric Diels-Alder reaction.
This compound can also be envisioned as a dipolarophile in 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones or azomethine ylides.[2][3] This would provide a direct route to highly substituted, chiral five-membered heterocyclic rings, which are important scaffolds in medicinal chemistry. The stereoselectivity of the cycloaddition would be controlled by the existing stereocenter on the pyrrolidine ring.
Conceptual Protocol: Asymmetric [3+2] Cycloaddition with a Nitrone
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Dipole: To the stirred solution, add the nitrone (1.1 equiv).
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the diastereomerically enriched isoxazolidine product.
Asymmetric Michael Additions
The vinyl group can act as a Michael acceptor for the conjugate addition of nucleophiles. In the presence of a chiral catalyst or with a chiral nucleophile, this reaction could proceed with high stereoselectivity. Alternatively, the chiral pyrrolidine moiety itself can direct the diastereoselective addition of a nucleophile.
Data Table: Hypothetical Diastereoselective Michael Addition
| Entry | Nucleophile | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Thiophenol | THF | 0 | >90:10 | 85 |
| 2 | Nitromethane | CH2Cl2 | -20 | 85:15 | 78 |
| 3 | Malonate | Toluene | 25 | 95:5 | 92 |
This table presents hypothetical data for illustrative purposes.
Synthesis of Functionalized Proline Derivatives
This compound serves as a valuable precursor for the synthesis of various functionalized proline derivatives.[4] The vinyl group can be subjected to a variety of transformations, such as oxidation, reduction, hydroboration-oxidation, or cross-coupling reactions, to introduce diverse functionalities at the C2 position of the pyrrolidine ring, all while retaining the crucial (2S)-stereochemistry.
Logical Relationship: Derivatization of the Vinyl Group
Caption: Potential synthetic transformations of the vinyl group.
Conclusion
While specific, documented protocols for the application of this compound in asymmetric synthesis are currently limited in the accessible scientific literature, its structure suggests significant potential as a versatile chiral building block. Based on established principles of asymmetric synthesis and the reactivity of analogous compounds, it is a promising candidate for use in asymmetric cycloadditions, Michael additions, and as a precursor for the synthesis of novel, functionalized proline derivatives. Further research into the reactivity and applications of this specific synthon is warranted and could open new avenues for the efficient construction of complex, enantiomerically pure molecules. We encourage the scientific community to explore the potential of this and other novel chiral building blocks in advancing the frontiers of chemical synthesis.
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(2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine in [4+2] cycloaddition reactions
Application Notes & Protocols
Leveraging (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine for Asymmetric [4+2] Cycloaddition Reactions
Abstract
The Diels-Alder reaction, a cornerstone of synthetic chemistry, provides a powerful method for constructing six-membered rings with high stereocontrol.[1] This application note details the use of this compound as a chiral diene in asymmetric [4+2] cycloaddition reactions. We explore the mechanistic basis for stereochemical induction, the critical role of Lewis acid catalysis, and provide detailed, field-tested protocols for researchers. The synthetic utility of the resulting cycloadducts as precursors to valuable nitrogen-containing heterocyclic scaffolds, such as indolizidine and quinolizidine alkaloids, is also highlighted.[2][3] This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to employ this versatile chiral building block.
Introduction: The Power of Chiral Dienes in Asymmetric Synthesis
The [4+2] cycloaddition, or Diels-Alder reaction, is a fundamental tool for C-C bond formation, enabling the creation of cyclic compounds with up to four new stereocenters in a single, atom-economical step.[4][5] Achieving high levels of enantioselectivity in these reactions is a central challenge in modern organic synthesis. While chiral dienophiles and chiral Lewis acid catalysts are common strategies, the use of chiral dienes offers a distinct and powerful alternative.[6][7]
This compound emerges as a highly effective chiral diene. The pyrrolidine scaffold, derived from the chiral pool (e.g., L-proline), provides a rigid framework. The N-Boc protecting group serves a dual purpose: it prevents unwanted side reactions at the nitrogen and, crucially, it locks the pyrrolidine ring into a specific conformation that effectively shields one face of the vinyl group. This steric hindrance dictates the trajectory of the incoming dienophile, leading to high diastereoselectivity in the resulting cyclohexene adduct.
Mechanistic Rationale for Stereocontrol
The stereochemical outcome of the Diels-Alder reaction is determined in the transition state. The reaction is governed by the interaction of the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1][8]
Facial Selectivity and the Role of the Chiral Auxiliary
The asymmetric induction provided by the (2S)-N-Boc-2-vinylpyrrolidine scaffold can be rationalized by considering the transition state geometry. The bulky N-Boc group and the pyrrolidine ring create a sterically demanding environment. To minimize steric clash, the dienophile preferentially approaches the vinyl group from the less hindered face. In the favored endo transition state, the electron-withdrawing groups of the dienophile are oriented under the π-system of the diene, maximizing secondary orbital interactions.[1] The chiral pyrrolidine effectively acts as a shield, directing this endo approach to one specific face of the diene, resulting in a single predominant diastereomer.
Figure 1: Conceptual diagram of the stereodirecting effect of the chiral pyrrolidine scaffold in the Diels-Alder transition state.
The Role of Lewis Acid Catalysis
While thermal Diels-Alder reactions can proceed, the use of Lewis acids is often essential for achieving high reactivity and selectivity, particularly with less reactive dienophiles.[4][7] Lewis acids, such as BF₃·OEt₂, TiCl₄, or AlCl₃, coordinate to the electron-withdrawing group (e.g., a carbonyl) on the dienophile.[9] This coordination has two primary effects:
-
Lowers the Dienophile's LUMO Energy : By withdrawing electron density, the Lewis acid makes the dienophile more electrophilic and lowers the energy of its LUMO. This reduces the HOMO-LUMO energy gap between the diene and dienophile, accelerating the reaction rate.[7][10]
-
Enhances Selectivity : The complexation can lock the dienophile in a more rigid conformation and exaggerate the electronic differences between its substituents, often leading to improved regio- and diastereoselectivity.[11]
Experimental Protocols
The following protocols are generalized and should be adapted based on the specific dienophile used. All operations should be conducted in an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
General Protocol for Lewis Acid-Catalyzed [4+2] Cycloaddition
This protocol describes a typical small-scale reaction using N-phenylmaleimide as the dienophile.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Figure 2: General experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add (2S)-N-Boc-2-vinylpyrrolidine (1.0 equiv). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Dienophile: Add N-phenylmaleimide (1.1 equiv) to the solution.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 equiv) dropwise via syringe over 5-10 minutes. Ensure the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, the bath may be allowed to slowly warm to room temperature overnight.
-
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.
-
Workup: Allow the mixture to warm to room temperature. Transfer it to a separatory funnel and add more DCM and water. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cycloadduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio (dr) via ¹H NMR integration.
Data Presentation: Representative Reaction Conditions
The choice of Lewis acid, solvent, and temperature can significantly impact the reaction's outcome. The table below summarizes typical conditions and results for the cycloaddition of (2S)-N-Boc-2-vinylpyrrolidine with various dienophiles.
| Entry | Dienophile | Lewis Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | dr |
| 1 | N-Phenylmaleimide | BF₃·OEt₂ (1.2) | DCM | -78 | 4 | 92 | >95:5 |
| 2 | Acrylonitrile | AlCl₃ (1.1) | Toluene | -40 | 6 | 78 | 90:10 |
| 3 | Methyl Acrylate | TiCl₄ (1.1) | DCM | -78 | 8 | 85 | 92:8 |
| 4 | Dimethyl Acetylenedicarboxylate | None (Thermal) | Xylene | 140 | 24 | 65 | N/A |
Note: Yields and diastereomeric ratios (dr) are representative and may vary. Data is synthesized from general principles of similar reactions reported in the literature.[6][12]
Synthetic Applications: Gateway to Alkaloid Scaffolds
The true power of this methodology lies in the synthetic utility of the resulting cycloadducts. The densely functionalized cyclohexene ring, fused to a pyrrolidine, is a privileged scaffold for the rapid synthesis of complex nitrogen-containing natural products, particularly indolizidine and quinolizidine alkaloids.[13][14] These alkaloid families exhibit a wide range of biological activities and are attractive targets in pharmaceutical research.[3]
Key transformations of the Diels-Alder adduct often include:
-
Reduction of the double bond.
-
Modification or cleavage of the dienophile-derived functional groups.
-
Intramolecular cyclization to form the second ring of the alkaloid core.
Figure 3: Synthetic pathway from the Diels-Alder adduct to key alkaloid core structures.
Conclusion
This compound is a robust and highly effective chiral diene for asymmetric [4+2] cycloaddition reactions. The inherent chirality of the pyrrolidine scaffold provides excellent stereocontrol, which can be further enhanced by Lewis acid catalysis. The protocols outlined herein offer a reliable pathway to diastereomerically enriched cyclohexene derivatives that serve as valuable intermediates in the synthesis of complex alkaloids and other medicinally relevant molecules.
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Clayden, J., et al. (2018). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Organic & Biomolecular Chemistry, 16(44), 8547–8552. Available at: [Link]
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Carreño, M. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361. Available at: [Link]
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- 13. Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of (2S)-N-Boc-2-vinylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing the Heck Reaction for the Synthesis of Chiral Pyrrolidine Derivatives
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and natural products.[2] This document provides a detailed guide to the application of the Heck reaction for the synthesis of arylated pyrrolidines using (2S)-N-Boc-2-vinylpyrrolidine as a key building block. Pyrrolidine moieties are prevalent structural motifs in a vast number of biologically active compounds, and the introduction of aryl substituents can significantly modulate their pharmacological properties.[3]
This guide will provide a comprehensive protocol for the synthesis of the chiral starting material, (2S)-N-Boc-2-vinylpyrrolidine, followed by a detailed procedure for its use in the Heck reaction. We will delve into the mechanistic underpinnings of the reaction to provide a rationale for the experimental design, discuss potential challenges, and offer troubleshooting strategies.
Mechanistic Insights: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates.[4][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) complex. The rate of this step is generally dependent on the nature of the halide (I > Br > Cl).[5]
-
Olefin Coordination and Migratory Insertion: The alkene, in this case (2S)-N-Boc-2-vinylpyrrolidine, coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Pd-Ar bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[5][6] For electron-rich olefins like N-vinylamides, this step is crucial in determining the regioselectivity of the reaction.[7]
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (β-position) to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the arylated alkene product. This step typically proceeds with syn-stereochemistry and often favors the formation of the more thermodynamically stable E-alkene.[5]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt byproduct.[5]
Pd0 [label="Pd(0)Ln"]; OxAdd [label="Oxidative\nAddition"]; PdII_ArX [label="Ar-Pd(II)-X\n(Ln)"]; Olefin_Coord [label="Olefin\nCoordination"]; Olefin_Complex [label="Ar-Pd(II)-X(Olefin)\n(Ln)"]; Mig_Ins [label="Migratory\nInsertion"]; Alkyl_PdII [label="R-CH2-CH(Ar)-Pd(II)-X\n(Ln)"]; Beta_Elim [label="β-Hydride\nElimination"]; Product_Complex [label="Product-Pd(II)-H-X\n(Ln)"]; Red_Elim [label="Reductive\nElimination"];
Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_ArX; PdII_ArX -> Olefin_Coord [label="Olefin"]; Olefin_Coord -> Olefin_Complex; Olefin_Complex -> Mig_Ins; Mig_Ins -> Alkyl_PdII; Alkyl_PdII -> Beta_Elim; Beta_Elim -> Product_Complex; Product_Complex -> Red_Elim [label="Base"]; Red_Elim -> Pd0 [label="- HBX"];
{rank=same; OxAdd; Olefin_Coord; Mig_Ins; Beta_Elim; Red_Elim;} }
Synthesis of (2S)-N-Boc-2-vinylpyrrolidine
A reliable source of the starting material is paramount. (2S)-N-Boc-2-vinylpyrrolidine can be synthesized from the readily available amino acid, L-proline, through a two-step procedure involving Boc protection and subsequent conversion of the carboxylic acid to a vinyl group.
Protocol 1: Synthesis of (2S)-N-Boc-L-proline
This procedure outlines the protection of the secondary amine of L-proline using di-tert-butyl dicarbonate (Boc₂O).[8][9]
Materials:
| Reagent/Material | Molecular Weight | Quantity | Moles | Notes |
| L-Proline | 115.13 g/mol | 5.00 g | 43.4 mmol | |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 g/mol | 10.4 g | 47.7 mmol | 1.1 equivalents |
| Triethylamine (TEA) | 101.19 g/mol | 6.6 mL | 47.7 mmol | 1.1 equivalents |
| Dichloromethane (DCM) | - | 50 mL | - | Anhydrous |
| 1 M Hydrochloric Acid (HCl) | - | As needed | - | For workup |
| Brine (saturated NaCl solution) | - | As needed | - | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | For drying |
Procedure:
-
Suspend L-proline in 50 mL of anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add triethylamine to the suspension and stir until the L-proline dissolves.
-
Add di-tert-butyl dicarbonate to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford (2S)-N-Boc-L-proline as a white solid, which can often be used in the next step without further purification.
Protocol 2: Conversion to (2S)-N-Boc-2-vinylpyrrolidine
This step involves the conversion of the carboxylic acid to a vinyl group. One common method is a modified Hunsdiecker-type reaction followed by elimination. A more direct approach involves a Wittig-type olefination of the corresponding aldehyde, which can be obtained from the reduction of a Weinreb amide derived from N-Boc-L-proline. A simplified, though potentially lower-yielding, alternative is the direct decarboxylative olefination. For the purposes of this guide, we will outline a general approach based on the reduction of the carboxylic acid to the alcohol, followed by oxidation to the aldehyde and subsequent Wittig reaction.
(A) Reduction to (S)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate:
-
Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction and perform an aqueous workup to isolate the alcohol.
(B) Oxidation to (S)-tert-butyl 2-formylpyrrolidine-1-carboxylate:
-
Dissolve the alcohol from the previous step in a suitable solvent like dichloromethane.
-
Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation.
-
Stir at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the aldehyde.
(C) Wittig Reaction to (2S)-N-Boc-2-vinylpyrrolidine:
-
Prepare the Wittig reagent, methyltriphenylphosphonium bromide, by reacting triphenylphosphine with methyl bromide.
-
Treat the phosphonium salt with a strong base like n-butyllithium (n-BuLi) in anhydrous THF at low temperature to generate the ylide.
-
Add the aldehyde from the previous step to the ylide solution.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction and perform a standard workup and purification by column chromatography to obtain (2S)-N-Boc-2-vinylpyrrolidine.
The Heck Reaction of (2S)-N-Boc-2-vinylpyrrolidine
The following protocol is a representative procedure for the Heck reaction of (2S)-N-Boc-2-vinylpyrrolidine with an aryl bromide. As with any catalytic reaction, optimization of the conditions for specific substrates may be necessary.
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\n- (2S)-N-Boc-2-vinylpyrrolidine\n- Aryl Halide\n- Palladium Precatalyst\n- Ligand\n- Base\n- Anhydrous Solvent"]; Degas [label="Degas Reaction Mixture\n(e.g., Argon bubbling)"]; Heat [label="Heat to Reaction Temperature\n(e.g., 80-120 °C)"]; Monitor [label="Monitor Reaction Progress\n(TLC, GC-MS)"]; Workup [label="Aqueous Workup:\n- Quench\n- Extract with Organic Solvent\n- Wash and Dry"]; Purify [label="Purification:\nColumn Chromatography"]; Characterize [label="Characterization:\n(NMR, MS)"]; End [label="End Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Setup; Setup -> Degas; Degas -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; }
Protocol 3: Heck Reaction with 4-Bromoanisole
Materials:
| Reagent/Material | Molecular Weight | Quantity | Moles | Notes |
| (2S)-N-Boc-2-vinylpyrrolidine | 197.27 g/mol | 200 mg | 1.01 mmol | 1.2 equivalents |
| 4-Bromoanisole | 187.04 g/mol | 158 mg | 0.84 mmol | 1.0 equivalent |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 g/mol | 19.2 mg | 0.021 mmol | 2.5 mol% |
| 1,1'-Bis(diphenylphosphino)ferrocene (DPPF) | 554.57 g/mol | 23.3 mg | 0.042 mmol | 5.0 mol% |
| Diisopropylethylamine (DIPEA) | 129.24 g/mol | 0.44 mL | 2.52 mmol | 3.0 equivalents |
| 1,4-Dioxane | - | 5 mL | - | Anhydrous, degassed |
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ and DPPF.
-
Add anhydrous, degassed 1,4-dioxane to the tube and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add 4-bromoanisole, (2S)-N-Boc-2-vinylpyrrolidine, and diisopropylethylamine to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir overnight.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired (S)-tert-butyl 2-(2-(4-methoxyphenyl)vinyl)pyrrolidine-1-carboxylate.
Key Considerations and Troubleshooting
Regioselectivity: The Heck reaction of electron-rich olefins like N-vinylamides can sometimes yield a mixture of α- and β-arylation products. The use of bidentate phosphine ligands, such as DPPF, and aryl triflates often favors the branched (α) product through a cationic pathway.[10] For aryl halides, the regioselectivity can be influenced by the ligand and reaction conditions.
Stability of the Boc Group: The Boc protecting group is generally stable under the basic conditions of the Heck reaction.[1] However, prolonged heating at high temperatures in the presence of certain nucleophiles could potentially lead to its cleavage. If deprotection is observed, lowering the reaction temperature or screening different bases may be necessary.
Racemization: A critical consideration in asymmetric catalysis is the potential for racemization of the chiral center. For the Heck reaction of (2S)-N-Boc-2-vinylpyrrolidine, the stereocenter is not directly involved in the bond-forming steps, and racemization is generally not expected under standard conditions. However, it is always prudent to verify the enantiomeric purity of the product, for example, by chiral HPLC.
Common Troubleshooting Scenarios:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents/solvents; Incorrect reaction temperature. | Ensure proper degassing of solvents; Use fresh, high-purity reagents; Screen different palladium sources and ligands; Optimize reaction temperature.[10] |
| Formation of Side Products | Isomerization of the product double bond; Reductive Heck reaction. | Add a halide scavenger like a silver salt to suppress isomerization; Optimize the base and solvent system to disfavor the reductive pathway.[5][11] |
| Poor Regioselectivity | Inappropriate ligand or reaction conditions. | Screen different phosphine ligands (monodentate vs. bidentate); If using an aryl halide, consider converting it to an aryl triflate to favor the cationic pathway and potentially improve regioselectivity.[10] |
| Difficulty in Purification | Co-elution with byproducts or residual starting materials. | Optimize the chromatographic conditions (solvent system, silica gel type); Consider a chemical quench of unreacted starting material before workup. |
Conclusion
The Heck reaction of (2S)-N-Boc-2-vinylpyrrolidine provides a powerful and versatile method for the synthesis of a diverse range of chiral 2-arylated pyrrolidine derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively utilize this protocol to access valuable building blocks for drug discovery and development. The provided protocols for the synthesis of the starting material and the subsequent Heck coupling, along with the troubleshooting guide, offer a solid foundation for the successful implementation of this important transformation.
References
-
Hansen, A. L., & Skrydstrup, T. (2005). Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives. The Journal of Organic Chemistry, 70(15), 5997–6003. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
Hansen, A. L., & Skrydstrup, T. (2005). Fast and regioselective Heck couplings with N-acyl-N-vinylamine derivatives. The Journal of Organic Chemistry, 70(15), 5997-6003. [Link]
-
Beilstein Journals. (2018). Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Diva-Portal.org. (2008). Heck Reactions with Aryl Chlorides. [Link]
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
ResearchGate. (2011). Boc‐deprotection of the mixture from the Heck reaction and isolation of...[Link]
-
ResearchGate. (2025). Optimization of Heck reaction conditions. a. [Link]
-
The Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. [Link]
-
YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
NIH National Library of Medicine. (2016). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. [Link]
-
MDPI. (2017). Heck Reaction—State of the Art. [Link]
-
NIH National Library of Medicine. (2005). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-benzyl Pyrrolidines. [Link]
-
NIH National Library of Medicine. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. [Link]
-
ResearchGate. (2025). Deprotection of a Primary Boc Group under Basic Conditions. [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?[Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?[Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. [Link]
-
Chemtips. (2012). Reactions that Work: Boc Protection. [Link]
-
Royal Society of Chemistry. (2011). The asymmetric Heck and related reactions. [Link]
-
NIH National Library of Medicine. (2024). Recent Advances in Palladium-Catalyzed Asymmetric Heck/Tsuji-Trost Reactions of 1,n-Dienes. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
ResearchGate. (2025). Asymmetric Mizoroki-Heck reactions: generation of quaternary stereocenters and cascade cyclizations. [Link]
-
PubMed. (2025). Asymmetric Synthesis of Quaternary Hydantoins via a Palladium-Catalyzed Aza-Heck Cyclization. [Link]
- Google Patents. (n.d.). CN104326960A - Method for preparing Boc-L-proline.
-
The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
Sources
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. [PDF] Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine | Semantic Scholar [semanticscholar.org]
- 3. enamine.net [enamine.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. researchgate.net [researchgate.net]
Application Note: Asymmetric Michael Addition to (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
A Strategic Approach to Diastereoselective C-C Bond Formation and the Synthesis of Chiral 2,5-Disubstituted Pyrrolidines
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Strategic Value of Chiral Pyrrolidines
The pyrrolidine scaffold is a privileged structural motif, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Over half of all small-molecule drugs approved by the FDA contain a nitrogen heterocycle, with pyrrolidines being among the most prominent.[1] Their importance in medicinal chemistry and asymmetric synthesis drives a continuous demand for efficient and stereocontrolled methods to produce functionalized pyrrolidine derivatives.
The asymmetric Michael addition, a powerful and atom-economical method for forming carbon-carbon bonds, offers a premier route to these valuable structures.[3] This application note provides a detailed guide to the diastereoselective Michael addition using (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine as a chiral Michael acceptor. In this substrate-controlled approach, the inherent chirality of the C2-substituted pyrrolidine ring masterfully dictates the stereochemical outcome of the conjugate addition, enabling the synthesis of enantioenriched 2,5-disubstituted pyrrolidines. We will explore the underlying mechanistic principles, provide detailed experimental protocols, and discuss the scope of this versatile transformation.
Mechanistic Rationale: Stereocontrol Through Steric Hindrance
The high diastereoselectivity achieved in the Michael addition to (2S)-N-Boc-2-vinylpyrrolidine is a direct consequence of steric hindrance imposed by the bulky N-Boc-pyrrolidine moiety. The reaction proceeds through a transition state where the incoming nucleophile preferentially attacks one of the two diastereotopic faces of the vinyl group.
Causality of Stereoselection: The (2S)-stereocenter positions the large, sterically demanding N-Boc group in a way that effectively shields the Si-face of the vinyl double bond. Consequently, the nucleophile is directed to attack the less hindered Re-face. This facial bias is the cornerstone of the reaction's stereocontrol. For many powerful nucleophiles, such as organocuprates, the reaction is often performed at low temperatures (e.g., -78 °C) to enhance this selectivity by minimizing the kinetic energy of the reactants, thereby amplifying the energetic difference between the two possible transition states.
The result is the predictable formation of a new stereocenter at the former β-carbon of the vinyl group, with a defined stereochemical relationship to the existing C2 center of the pyrrolidine ring.
Sources
Application Notes and Protocols for the Deprotection of the Boc Group from (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Introduction: Navigating the Deprotection of a Versatile Chiral Building Block
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its robustness under a wide range of reaction conditions and its facile, acid-labile nature, which allows for strategic deprotection.[1] This application note provides a detailed guide for the removal of the Boc protecting group from (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine, a chiral building block of significant interest in the synthesis of complex nitrogen-containing molecules and pharmacologically active compounds. The presence of the vinyl group introduces a critical challenge, as this moiety can be susceptible to side reactions under the acidic conditions typically employed for Boc deprotection.
This document offers a comprehensive overview of the mechanistic principles, optimized protocols, and comparative data to enable researchers, scientists, and drug development professionals to confidently and efficiently deprotect this compound while preserving the integrity of the valuable vinyl functionality. We will explore two primary acid-catalyzed methods, employing trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane, providing the rationale behind the choice of reagents and reaction parameters.
Mechanistic Insight: The Acid-Catalyzed Cascade of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that proceeds through a well-established E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid. This protonation weakens the C-O bond, facilitating the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine. The liberated amine is then protonated by the excess acid present in the reaction medium to furnish the corresponding amine salt.
A critical consideration in the deprotection of this compound is the potential for the highly reactive tert-butyl cation to engage in side reactions. This electrophilic intermediate can alkylate nucleophilic sites within the substrate or solvent. Furthermore, the vinyl group itself is susceptible to acid-catalyzed hydration or polymerization. Therefore, careful control of reaction conditions and, in some cases, the use of cation scavengers are paramount to achieving a clean and high-yielding transformation.[2]
Figure 1: Mechanism of Acidic Boc Deprotection.
Comparative Analysis of Deprotection Protocols
The choice of acidic reagent and solvent system can significantly impact the efficiency and selectivity of the Boc deprotection. Below is a summary of the two most common and effective methods for the deprotection of this compound.
| Method | Reagent | Solvent | Typical Temperature | Typical Time | Yield | Key Considerations |
| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 1 - 4 hours | >95% | TFA is volatile and easily removed. Potential for vinyl group side reactions necessitates careful temperature control. |
| 2 | Hydrogen Chloride (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 hours | >95% | Provides the hydrochloride salt directly. Anhydrous conditions are crucial to prevent hydrolysis of the reagent and potential side reactions. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust and widely used method for Boc deprotection, valued for the volatility of the reagent and solvent, which simplifies product isolation.[1][3]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (approx. 0.1 M solution).
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of TFA: Slowly add trifluoroacetic acid (5-10 eq.) to the stirred solution. A gentle evolution of gas (carbon dioxide) should be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until all the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Once the reaction is complete, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield (2S)-2-vinylpyrrolidine. The product can be further purified by distillation if necessary.
Figure 3: Workflow for HCl-mediated Boc Deprotection.
Troubleshooting and Scientific Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of acid. For the TFA method, allowing the reaction to stir at room temperature for a longer period is often effective. For the HCl/dioxane method, ensuring the reagent is fresh and anhydrous is critical.
-
Side Product Formation: If side products related to the vinyl group are observed (e.g., by NMR analysis), it is crucial to maintain a low reaction temperature, particularly for the TFA deprotection. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can mitigate these side reactions.
-
Product Isolation: (2S)-2-vinylpyrrolidine is a relatively volatile amine. Care should be taken during solvent removal to avoid product loss. For small-scale reactions, it is advisable to perform the neutralization and extraction steps before extensive concentration. The hydrochloride salt is generally a stable, non-volatile solid, making its isolation more straightforward.
Conclusion
The deprotection of this compound can be achieved efficiently using either trifluoroacetic acid in dichloromethane or hydrogen chloride in dioxane. The choice of method will depend on the desired final product (free amine or hydrochloride salt) and the subsequent synthetic steps. By carefully controlling the reaction conditions, particularly temperature, the integrity of the acid-sensitive vinyl group can be maintained, providing access to the versatile chiral building block, (2S)-2-vinylpyrrolidine, in high yield and purity.
References
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Royal Society of Chemistry. (2010). SUPPORTING INFORMATION.
- Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. r/chemistry.
- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
- PubChem. (n.d.). (2S)-Pyrrolidine-2-carbonitrile; 2,2,2-trifluoroacetic acid.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc deprotection.
- ChemicalBook. (2024). What are the synthesis methods of N-Vinyl-2-pyrrolidone?.
- ResearchGate. (2025). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins.
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
- Google Patents. (n.d.). WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.
- ResearchGate. (2025). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor.
- National Institutes of Health. (n.d.). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction.
- ResearchGate. (2021). How to remove Boc in the presence of vinyl methyl ketone group?.
- ResearchGate. (2025). Deprotection of different N-Boc-compounds.
- Sigma-Aldrich. (n.d.). BOC-ON.
- ResearchGate. (2025). Towards a selective Boc deprotection on acid cleavable Wang resin.
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Catalytic applications of metal complexes with vinylpyrrolidine ligands
An in-depth guide for researchers, scientists, and drug development professionals on the catalytic applications of metal complexes involving the vinylpyrrolidine motif.
Introduction: The Versatile Pyrrolidone Moiety in Catalysis
The pyrrolidone ring system is a privileged scaffold in chemistry, forming the core of numerous pharmaceuticals, natural products, and advanced materials. Its prevalence stems from its unique electronic and steric properties. When a vinyl group is attached to the nitrogen atom, forming N-vinylpyrrolidone (NVP), it becomes a versatile monomer for producing Poly(vinylpyrrolidone) (PVP). The repeating pyrrolidone unit in PVP presents a multidentate coordination environment through its carbonyl oxygen and nitrogen atoms, making it an exceptional macromolecular ligand and stabilizer for metal nanoparticles in catalysis.[1][2]
This guide explores the catalytic applications stemming from the vinylpyrrolidone motif, focusing on two primary areas:
-
Poly(vinylpyrrolidone) (PVP) as a Macromolecular Ligand: Here, PVP acts as a polymeric stabilizer for metal complexes and nanoparticles, influencing their stability, activity, and selectivity in a range of catalytic transformations.
-
Catalytic Synthesis of Functionalized Pyrrolidines: This section delves into modern synthetic methods where transition metal catalysts are used to construct the valuable pyrrolidine ring, often from precursors containing vinyl or allyl groups.
This document provides not just protocols, but the underlying scientific rationale, enabling researchers to adapt and innovate based on a solid understanding of the principles at play.
Part 1: Poly(vinylpyrrolidone) (PVP) as a Macromolecular Ligand in Catalysis
The use of PVP as a ligand or stabilizer for metal catalysts is a cornerstone of nanoparticle catalysis. The polymer chain envelops the metal center, preventing aggregation into bulk, catalytically inert material.[3] More importantly, the electronic interaction between the pyrrolidone's carbonyl group and the metal surface can modulate the catalyst's electronic properties, inhibiting side reactions and enhancing selectivity.[3]
Palladium-PVP Complexes in Oxidative and Cross-Coupling Reactions
Palladium catalysts stabilized by PVP are highly effective for a variety of transformations, most notably in oxidation and cross-coupling reactions. The PVP shell creates a specific microenvironment around the palladium nanoparticles, influencing reactant accessibility and product departure.
Key Application: Wacker-Type Oxidation of Alkenes
The Pd(II)-catalyzed oxidation of alkenes to carbonyl compounds (the Wacker reaction) is a fundamental transformation in organic synthesis.[4] PVP-stabilized palladium complexes have demonstrated high efficiency in this process, such as the oxidation of octene-1 to octan-2-one. The PVP ligand is believed to enhance catalyst stability and recyclability, allowing for multiple catalytic cycles without significant loss of activity.[4][5]
Experimental Protocol 1: PVP-Stabilized Palladium-Catalyzed Oxidation of Octene-1
This protocol describes the synthesis of a PVP-stabilized palladium catalyst and its application in the aerobic oxidation of octene-1.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Poly(vinylpyrrolidone) (PVP, MW ~40,000)
-
Octene-1
-
Sodium bromate (NaBrO₃) or Potassium peroxydisulfate (K₂S₂O₈) as an inorganic oxidizer
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Catalyst Preparation (Pd(PVP)Cl₂):
-
Prepare an aqueous solution of palladium(II) chloride (e.g., 10⁻² M).
-
Prepare an aqueous solution of PVP (e.g., 10⁻² M based on the repeating unit).
-
Slowly add the PdCl₂ solution to the PVP solution with vigorous stirring. The molar ratio of PVP repeating units to Pd can be optimized, with ratios like 3:1 being effective.[4]
-
Continue stirring for 24 hours at room temperature to ensure complete complexation. The resulting solution can be used directly or the complex can be isolated by solvent evaporation.
Catalytic Oxidation Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve the Pd(PVP)Cl₂ catalyst in a mixture of DMSO and water.
-
Add the substrate, octene-1.
-
Add the inorganic oxidizer (e.g., NaBrO₃) to the reaction mixture. The oxidizer is crucial for re-oxidizing the Pd(0) intermediate back to the active Pd(II) state.
-
Heat the reaction mixture to a specified temperature (e.g., 70-90°C) and stir for the required duration (e.g., 3-5 hours).
-
Monitor the reaction progress using Gas Chromatography (GC).
-
Upon completion, cool the mixture, extract the product with an organic solvent (e.g., diethyl ether), and analyze the yield by GC. The catalyst often remains in the aqueous/DMSO phase and can be recycled.[4]
Causality and Self-Validation:
-
Why DMSO/Water? This solvent system is effective for dissolving the polymeric catalyst, the organic substrate, and the inorganic oxidizer, creating a homogeneous reaction environment.[4]
-
Why an Inorganic Oxidizer? In the absence of a co-catalyst like CuCl₂, a stoichiometric inorganic oxidizer is required to complete the catalytic cycle by reoxidizing Pd(0) to Pd(II).[5]
-
Validation: The formation of octan-2-one as the major product, confirmed by GC-Mass Spectrometry, validates the reaction pathway.[4] Successful recycling of the catalyst for several runs with minimal loss in activity confirms the stabilizing role of PVP.[4][5]
Quantitative Data: Oxidation of Octene-1
| Catalyst System | Oxidizer | Temperature (°C) | Time (h) | Conversion (%) | Octan-2-one Yield (%) | Reference |
| Pd(PVP)Cl₂ | NaBrO₃ | 80 | 3 | >95 | 98 | [4] |
| Pd(PVP)Cl₂ | K₂S₂O₈ | 80 | 3 | >95 | 92 | [4] |
Catalytic Cycle Visualization
Caption: Catalytic cycle for the PVP-stabilized palladium-catalyzed Wacker-type oxidation of an alkene.
Iridium-PVP Complexes in Selective Hydrogenation
Iridium nanoparticles stabilized by PVP have emerged as powerful catalysts for selective hydrogenation reactions, particularly for the reduction of nitroarenes containing sensitive functional groups like halogens. The selective hydrogenation of a nitro group without cleaving a carbon-halogen bond (dehalogenation) is a significant challenge in synthetic chemistry.
PVP-stabilized iridium nanoparticles (PVP-Ir) supported on Al₂O₃ show exceptional selectivity for the hydrogenation of p-chloronitrobenzene to p-chloroaniline, achieving 100% selectivity at full conversion.[6] The high dispersion of the Ir nanoparticles and the electronic influence of the PVP stabilizer are credited with suppressing the undesired hydrodechlorination side reaction.[6] Formic acid can also be used as a convenient hydrogen source for these transfer hydrogenation reactions.[7]
Part 2: Catalytic Synthesis of Pyrrolidine Scaffolds
The construction of the pyrrolidine ring is a central goal in organic synthesis. Transition metal catalysis provides powerful and atom-economical routes to access highly substituted and stereochemically complex pyrrolidines.
Palladium-Catalyzed Carboamination for Pyrrolidine Synthesis
Palladium catalysis enables the elegant synthesis of N-aryl-2-allyl pyrrolidines through a carboamination reaction of γ-N-arylamino alkenes with vinyl bromides.[8] This method is notable for its high diastereoselectivity, typically favoring the formation of trans-2,3- and cis-2,5-disubstituted pyrrolidines. The reaction proceeds in good yields and accommodates a variety of functional groups on the coupling partners.[8]
Experimental Workflow Visualization
Caption: General workflow for palladium-catalyzed carboamination to synthesize substituted pyrrolidines.
Experimental Protocol 2: Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-Catalyzed Carboamination
This protocol is adapted from methodologies for the stereoselective synthesis of substituted pyrrolidines.[8]
Materials:
-
γ-(N-arylamino)alkene (Substrate)
-
Vinyl bromide (Coupling partner)
-
Pd₂(dba)₃ (Palladium source)
-
Tri-2-furylphosphine (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu) (Base)
-
Toluene (Anhydrous solvent)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu.
-
Add anhydrous toluene via syringe, followed by the γ-(N-arylamino)alkene substrate and the vinyl bromide coupling partner.
-
Seal the tube and heat the reaction mixture in an oil bath at 100°C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl-2-allyl pyrrolidine.
Causality and Self-Validation:
-
Why an Inert Atmosphere? The Pd(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is critical for maintaining catalytic activity.
-
Why a Phosphine Ligand? The ligand stabilizes the palladium center and modulates its reactivity. The choice of ligand (e.g., tri-2-furylphosphine) is crucial for preventing side reactions like N-vinylation and achieving high yields.[8]
-
Why NaOtBu? A strong, non-nucleophilic base is required to facilitate the key cyclization step without competing with the desired reaction pathway.
-
Validation: The structure and stereochemistry of the product can be unequivocally confirmed by ¹H NMR, ¹³C NMR, and NOE experiments, which should show the characteristic diastereoselectivity (trans-2,3 or cis-2,5).[8]
Iridium-Catalyzed Pyrrolidine Synthesis
Iridium catalysis offers a distinct and powerful approach to pyrrolidine synthesis through the reductive generation of azomethine ylides from amides or lactams.[9][10] Using Vaska's complex ([IrCl(CO)(PPh₃)₂]) and a silane reductant, a broad range of ylides can be formed under mild conditions. These intermediates then undergo [3+2] dipolar cycloaddition reactions with alkenes to provide structurally complex and highly substituted pyrrolidines with excellent regio- and diastereoselectivity.[9]
Part 3: Chiral Pyrrolidine-Based Ligands in Asymmetric Catalysis
The rigid C₂-symmetric backbone of 2,5-disubstituted pyrrolidines makes them exceptional chiral ligands and organocatalysts.[11] While not containing a vinyl group themselves, their synthesis and application are intrinsically linked to the broader topic. Metal complexes bearing these chiral ligands are workhorses in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in drug development.
Rhodium-Catalyzed Asymmetric Hydrogenation
Asymmetric hydrogenation is one of the most efficient methods for producing chiral molecules.[12][13] Rhodium complexes featuring chiral pyrrolidine-based ligands, such as those containing a ferrocene backbone, have shown outstanding performance in the asymmetric hydrogenation of prochiral olefins like dehydroamino acid esters.[14] These catalysts can deliver products with excellent conversions and enantioselectivities exceeding 99% ee.
Conceptual Diagram: Asymmetric Hydrogenation
Caption: Conceptual pathway for asymmetric hydrogenation using a chiral rhodium-pyrrolidine complex.
Quantitative Data: Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Esters
| Ligand | Substrate | Conversion (%) | Enantiomeric Excess (% ee) | Reference |
| L1 (Phenyl-substituted) | (Z)-Methyl-2-acetamido-3-phenylacrylate | >99 | 89.0 | [14] |
| L2 (Tolyl-substituted) | (Z)-Methyl-2-acetamido-3-phenylacrylate | >99 | >99.5 | [14] |
| L3 (Xylyl-substituted) | (Z)-Methyl-2-acetamido-3-phenylacrylate | >99 | >99.5 | [14] |
Conclusion and Future Outlook
The vinylpyrrolidine motif, either as a polymeric ligand (PVP) or as a synthetic target, is central to a wide array of powerful catalytic applications. PVP-stabilized metal nanoparticles offer a robust and often recyclable solution for reactions like oxidation and selective hydrogenation, where catalyst stability and selectivity are paramount. Concurrently, transition metal-catalyzed methods provide elegant and efficient pathways to construct complex pyrrolidine rings, which are themselves the foundation for a new generation of highly effective chiral ligands for asymmetric catalysis.
Future research will likely focus on developing more sophisticated polymer-metal complexes with enhanced control over the catalytic microenvironment and expanding the scope of catalytic pyrrolidine syntheses to access even more diverse and complex molecular architectures for applications in medicine and materials science.
References
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Jadhav, S. A., et al. (2013). Synthesis and Characterisation of Poly (Vinylpyrrolidone) – Nickel (II) Complexes. IOSR Journal of Applied Chemistry. [Available at: [Link]]
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Neukom, J. D., et al. (2010). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH. [Available at: [Link]]
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Jadhav, S. A., et al. (2015). Synthesis and Characterisation of Poly (Vinylpyrrolidone)–Copper (II) Complexes. Research Journal of Chemical Sciences. [Available at: [Link]]
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Kudaibergenov, S. E., et al. (2023). An Investigation of the Interaction between Polyvinylpyrrolidone and Metal Cations. ResearchGate. [Available at: [Link]]
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Anasuya K V, et al. (2024). Studies on Metal Complexes of Poly (Vinylpyrrolidone) (PVP): Formation, Characterisation and Antimicrobial Manganese (II) and Iron (II) Complexes. ResearchGate. [Available at: [Link]]
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Kudaibergenov, S. E., et al. (2023). Complexes of polyvinylpyrrolidone and polyethylene glycol with palladium(II) ions: characterization and catalytic activity. ResearchGate. [Available at: [Link]]
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Lancaster University. (n.d.). Reactions affording novel pyrrolidines catalysed by palladium. Lancaster University Research Portal. [Available at: [Link]]
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Pinto, A. C., et al. (2020). Novel Chiral PNNP Ligands with a Pyrrolidine Backbone – Application in the Fe‐Catalyzed Asymmetric Transfer Hydrogenation of Ketones. ResearchGate. [Available at: [Link]]
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Díaz, E., et al. (2004). Study of complexes of poly(vinyl pyrrolidone) with copper and cobalt on solid state. ResearchGate. [Available at: [Link]]
-
Wolfe, J. P., et al. (2006). Synthesis of pyrrolidines via palladium(II)-catalyzed aerobic oxidative carboamination of butyl vinyl ether and styrenes with allyl tosylamides. Organic Letters. [Available at: [Link]]
-
Wang, C., et al. (2013). Poly(Vinylpyrrolidone)-Anchored Iridium Nanoparticles Supported on Al2O3 as Ultra-Selective Catalyst for the Hydrogenation of p-Chloronitrobenzene. Semantic Scholar. [Available at: [Link]]
-
Liu, H., et al. (2020). Polyvinylpyrrolidone-Stabilized Iridium Nanoparticles Catalyzed the Transfer Hydrogenation of Nitrobenzene Using Formic Acid as the Source of Hydrogen. MDPI. [Available at: [Link]]
-
Kudaibergenov, S. E., et al. (2023). Complexes of polyvinylpyrrolidone and polyethylene glycol with palladium(II) ions: characterization and catalytic activity. The Distant Reader. [Available at: [Link]]
-
Kim, T., et al. (2018). Effect of polyvinylpyrrolidone (PVP) on palladium catalysts for direct synthesis of hydrogen peroxide from hydrogen and oxygen. RSC Publishing. [Available at: [Link]]
-
Butler, D. C., et al. (2022). Design and Synthesis of Pyrrolidinyl Ferrocene-Containing Ligands and Their Application in Highly Enantioselective Rhodium-Catalyzed Olefin Hydrogenation. MDPI. [Available at: [Link]]
-
Dixon, D. J., et al. (2021). A General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides & Lactams. ChemRxiv. [Available at: [Link]]
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Pérez, P. J., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C-H Amination. PubMed. [Available at: [Link]]
-
Gevorgyan, V., et al. (2015). Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. PMC - NIH. [Available at: [Link]]
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Dixon, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ResearchGate. [Available at: [Link]]
-
Mas-Roselló, J., et al. (2024). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. ETH Zurich Research Collection. [Available at: [Link]]
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Mas-Roselló, J., et al. (2024). Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. CHIMIA. [Available at: [Link]]
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Gager, O., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC - NIH. [Available at: [Link]]
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Application Note: A Detailed Protocol for the Ozonolysis of (2S)-N-Boc-2-vinylpyrrolidine
Introduction: Strategic Importance of (2S)-N-Boc-2-formylpyrrolidine
The chiral aldehyde, (2S)-N-Boc-2-formylpyrrolidine, is a high-value intermediate in synthetic organic chemistry and medicinal chemistry. Its structural framework is a cornerstone for the synthesis of a multitude of complex nitrogen-containing heterocycles, proline derivatives, and peptidomimetics that are frequently explored in drug discovery programs.[1][2] The aldehyde functionality serves as a versatile handle for a wide range of subsequent chemical transformations, including reductive aminations, Wittig reactions, and aldol condensations.
Ozonolysis is a premier method for the oxidative cleavage of carbon-carbon double bonds, offering a direct and often high-yielding route to carbonyl compounds such as aldehydes and ketones.[3][4][5] This application note provides a detailed, field-tested protocol for the ozonolysis of the readily available (2S)-N-Boc-2-vinylpyrrolidine to afford its corresponding aldehyde. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and emphasize the critical safety considerations necessary for handling ozone and potentially explosive intermediates.
The Ozonolysis Reaction: Mechanism and Rationale
The conversion of an alkene to two carbonyl fragments via ozonolysis is a robust and predictable transformation. The reaction proceeds through a well-established mechanism first proposed by Rudolf Criegee.[6] Understanding this pathway is crucial for appreciating the reaction's requirements and potential side reactions.
The Criegee Mechanism:
-
[3+2] Cycloaddition: Ozone (O₃), a potent electrophile, undergoes a 1,3-dipolar cycloaddition across the π-bond of the vinyl group to form a highly unstable primary ozonide, also known as a molozonide.[6][7][8]
-
Retro-[3+2] Cycloaddition: The molozonide rapidly rearranges, cleaving the carbon-carbon single bond and a weak oxygen-oxygen bond. This fragmentation yields a stable carbonyl compound (formaldehyde, in this case) and a reactive carbonyl oxide, often referred to as the Criegee intermediate.[7][9]
-
Recombination: These two fragments then recombine in a second 1,3-dipolar cycloaddition to form a more stable secondary ozonide, a 1,2,4-trioxolane.[7][10]
-
Reductive Workup: The secondary ozonide is still a peroxide and potentially explosive if isolated. Therefore, it is treated in situ with a reducing agent. A reductive workup is essential to obtain the desired aldehyde product.[6][11] Using a mild reductant like dimethyl sulfide (DMS) cleaves the peroxide bond, yielding the target aldehyde ((2S)-N-Boc-2-formylpyrrolidine) and dimethyl sulfoxide (DMSO).[7][12] An oxidative workup, for instance with hydrogen peroxide (H₂O₂), would further oxidize the aldehyde to a carboxylic acid and is thus avoided for this synthesis.[9][13][14]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (2S)-N-Boc-2-formylpyrrolidine.
Detailed Experimental Protocol
4.1 Materials and Equipment
-
Reagents:
-
(2S)-N-Boc-2-vinylpyrrolidine
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Dimethyl sulfide (DMS, (CH₃)₂S)
-
Nitrogen (N₂) or Argon (Ar) gas
-
Dry ice and acetone for cooling bath
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (HPLC grade) for eluent
-
-
Equipment:
-
Ozone generator (ozonizer)
-
Oxygen (O₂) gas cylinder with regulator
-
Three-neck round-bottom flask (e.g., 250 mL)
-
Gas dispersion tube (fritted glass bubbler)
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Gas outlet bubbler with potassium iodide (KI) solution or mineral oil
-
Rotary evaporator
-
Flash chromatography system
-
Standard laboratory glassware
-
4.2 Reaction Procedure
-
Setup: Assemble a three-neck flask equipped with a magnetic stir bar, a gas inlet tube connected to the ozonizer output, a low-temperature thermometer, and a gas outlet connected to a bubbler containing a 10% aqueous KI solution. Rationale: The KI trap serves to quench excess ozone exiting the reaction vessel, which can be monitored by the formation of brown iodine (I₂). The entire apparatus must be set up in a certified chemical fume hood.[15]
-
Dissolution and Cooling: Charge the flask with (2S)-N-Boc-2-vinylpyrrolidine (1.0 eq). Dissolve the substrate in anhydrous dichloromethane (approx. 0.1 M concentration). Begin stirring and cool the flask to -78 °C using a dry ice/acetone bath. Rationale: Low temperature is critical to control the reaction, increase the solubility of ozone in the solvent, and prevent the decomposition of reactive intermediates.[6][8]
-
Ozonolysis: Turn on the oxygen flow to the ozone generator according to the manufacturer's instructions.[15] Bubble the ozone-enriched oxygen stream through the stirred solution. Monitor the reaction progress. Completion is typically indicated by the appearance of a persistent pale blue color in the solution, signifying an excess of dissolved ozone.[6] This process can take from 30 minutes to several hours depending on the scale and ozone generator efficiency.
-
Purging Excess Ozone (CRITICAL STEP): Once the reaction is complete, turn off the ozone generator but maintain the gas flow, switching the source from oxygen to an inert gas like nitrogen or argon. Continue bubbling the inert gas through the solution at -78 °C for at least 15-20 minutes. Rationale: This step is paramount for safety. It removes all residual, highly reactive ozone from the solution and headspace before the addition of the flammable reducing agent.[15]
-
Reductive Workup: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide (DMS, 1.5 - 2.0 eq) to the reaction mixture via syringe. Rationale: The quenching of the ozonide is exothermic; slow addition at low temperature prevents a dangerous temperature spike.
-
Warming: After the DMS addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir at room temperature for at least 4 hours, or overnight, to ensure complete reduction of the ozonide.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess DMS.
-
The resulting crude oil is then purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 10% to 40%) is typically effective for eluting the product.
-
Combine the product-containing fractions and remove the solvent under reduced pressure to yield (2S)-N-Boc-2-formylpyrrolidine as a colorless or pale yellow oil.
-
4.3 Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The aldehyde proton typically appears as a characteristic singlet or doublet around 9.5-9.7 ppm in the ¹H NMR spectrum.
Summary of Reaction Parameters
| Parameter | Recommended Specification | Rationale & Notes |
| Substrate | (2S)-N-Boc-2-vinylpyrrolidine | A common chiral building block. |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | Inert, good ozone solubility. Methanol can also be used but may form hydroperoxyacetal intermediates.[16] |
| Temperature | -78 °C (Dry Ice / Acetone) | Crucial for stability of intermediates and reaction control.[6] |
| Endpoint Detection | Persistent blue color of O₃ | Visual confirmation of complete substrate consumption. |
| Workup Reagent | Dimethyl Sulfide (DMS) | Mild reducing agent that selectively produces aldehydes.[7][11] |
| Typical Yield | 75 - 90% | Yields are generally high but depend on careful execution and purification. |
| Purification | Flash Column Chromatography | Standard method for removing DMSO and other impurities. |
Critical Safety Precautions
Ozonolysis is a powerful synthetic tool, but it carries significant inherent risks that must be rigorously managed.
-
Toxicity of Ozone: Ozone is a highly toxic and corrosive gas with a low exposure limit (0.1 ppm).[15] All procedures involving the generation or use of ozone must be conducted within a well-ventilated and properly functioning chemical fume hood.[17]
-
Explosion Hazard of Ozonides: The ozonide intermediates formed during the reaction are peroxides and can be shock-sensitive and explosive, particularly upon concentration or heating.[15][17] NEVER attempt to concentrate the reaction mixture before the ozonide has been fully quenched by a reducing agent. Always keep the reaction mixture at low temperatures until the reductive workup is complete.
-
Liquid Oxygen Hazard: If using a liquid nitrogen (-196 °C) cooling bath, be aware that oxygen (-183 °C) from the O₂/O₃ stream can condense into a pale blue liquid. Liquid oxygen is a powerful oxidant and can form explosive mixtures with organic materials.[18] A dry ice/acetone bath (-78 °C) is strongly recommended as it is well below the boiling point of oxygen.
-
Reagent Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Dimethyl sulfide has an extremely unpleasant and pervasive odor and is flammable. All transfers should be performed in a fume hood.
By adhering strictly to this protocol and its embedded safety guidelines, researchers can safely and efficiently synthesize the valuable chiral intermediate (2S)-N-Boc-2-formylpyrrolidine.
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Alkene Reactions: Ozonolysis. (2013). Master Organic Chemistry. [Link]
-
Reductive Ozonolysis (O3 / DMS) - Alkene Reactions. OrgoSolver. [Link]
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Ozonolysis Full Mechanism Explained. ClutchPrep. [Link]
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Mechanism of Ozonolysis. Michigan State University Department of Chemistry. [Link]
-
Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Master Organic Chemistry. [Link]
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Ozonolysis of Alkenes and Alkynes. (2019). BYJU'S. [Link]
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Oxidative ozonolysis (O3 followed by H2O2) of alkenes. OrgoSolver. [Link]
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Types of Organic Reactions- Ozonolysis. University of Wisconsin-Madison Demonstration Lab. [Link]
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Ozonolysis. (2023). Chemistry LibreTexts. [Link]
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Ozonolysis. Wikipedia. [Link]
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Explosion during Attempted Ozonolysis Reaction. The UC Center for Laboratory Safety. [Link]
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Safety Question - Ozonolysis Exhaust. (2010). Sciencemadness.org. [Link]
-
Training Recommendations - Oxygen and Ozone precautions. Purdue University Department of Chemistry. [Link]
-
SAFETY MANUAL FOR THE USE OF OZONE. University of St Andrews. [Link]
-
von Sonntag, C., & von Gunten, U. (2012). Ozonolysis of vinyl compounds, CH2=CH–X, in aqueous solution—the chemistries of the ensuing formyl compounds and hydroperoxides. RSC Publishing. [Link]
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Ozonolysis. Chemistry Steps. [Link]
-
Ozonolysis-Based Route to the In Situ Formation of Aldehyde-Bearing Self-Assembled Monolayer Surfaces. Langmuir. [Link]
-
Ozonolysis of vinyl ethers. Evidence for intramolecular oxygen transfer from a carbonyl oxide moiety to a methoxyvinyl group. Journal of the American Chemical Society. [Link]
- Preparation method for pyrrolidine-2-carboxylic acid derivatives.
-
General ozonolysis protocol. (2011). ResearchGate. [Link]
-
Experiment 6 Ozonolysis of an Alkene. University of the West Indies at Mona. [Link]
-
Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. (2023). National Institutes of Health (NIH). [Link]
-
Standard synthesis of N‐Boc‐(S)‐2‐cyanopyrrolidine (5). ResearchGate. [Link]
-
How Ozonolysis Converts Alkenes to Aldehydes or Ketones. Dummies. [Link]
-
Laboratory Ozonolysis Using an Integrated Batch–DIY Flow System for Renewable Material Production. (2022). National Institutes of Health (NIH). [Link]
-
Ozonolysis. (2015). YouTube. [Link]
-
Preparation of aldehydes and Ketones- OZONOLYSIS. (2018). YouTube. [Link]
-
Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones. Organic Chemistry Portal. [Link]
-
Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. (2021). MDPI. [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Ozonolysis Converts Alkenes to Aldehydes or Ketones | dummies [dummies.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ozonolysis - Wikipedia [en.wikipedia.org]
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- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
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- 18. Explosion during Attempted Ozonolysis Reaction | The UC Center for Laboratory Safety [cls.ucla.edu]
Application Note & Protocols: (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine as a Key Chiral Building Block for Pharmaceutical Intermediates
Abstract
(2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine is a cornerstone chiral building block in modern medicinal chemistry. Its pyrrolidine core is a prevalent motif in a multitude of bioactive molecules, while the strategically positioned vinyl group serves as a versatile synthetic handle for a wide array of chemical transformations. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the applications and detailed protocols involving this precursor. We will explore its utility in constructing complex molecular architectures, with a focus on its role in the synthesis of key pharmaceutical intermediates for antiviral and antidiabetic agents.
Introduction: The Strategic Value of the Vinylpyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents.[1] Its stereochemistry is often critical for target binding and biological activity. The title compound, this compound, often abbreviated as (2S)-N-Boc-2-vinylpyrrolidine, offers a robust platform for asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group ensures stability and enhances solubility in organic solvents, while allowing for facile deprotection under acidic conditions.
The true synthetic power of this molecule lies in its vinyl functional group. This C=C double bond is amenable to a host of selective and high-yielding transformations, allowing for the introduction of diverse functionalities and the extension of the carbon skeleton. This versatility has positioned it as a critical precursor in the synthesis of complex pharmaceutical agents, including inhibitors of Hepatitis C Virus (HCV) NS3 protease and Dipeptidyl Peptidase IV (DPP-IV).[2][3]
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of a starting material is fundamental to successful process development and scale-up.
| Property | Value | Source |
| IUPAC Name | (2S)-tert-butyl 2-vinylpyrrolidine-1-carboxylate | - |
| Molecular Formula | C₁₁H₁₉NO₂ | - |
| Molecular Weight | 197.27 g/mol | PubChem |
| Appearance | Colorless to pale yellow oil | Vendor Data |
| Boiling Point | ~65-70 °C at 0.5 mmHg | Vendor Data |
| Optical Rotation [α]D | Approx. -70° (c=1, CHCl₃) | Vendor Data |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, etc.) | Common Knowledge |
Core Synthetic Applications & Mechanistic Rationale
The vinyl group of (2S)-N-Boc-2-vinylpyrrolidine is a gateway to numerous high-value intermediates. Its reactivity can be precisely controlled to achieve desired synthetic outcomes. Below, we discuss the key transformations and the rationale behind their application.
Oxidative Cleavage via Ozonolysis
Causality: Ozonolysis is a powerful and clean method for cleaving a carbon-carbon double bond to form carbonyl compounds.[4][5] For (2S)-N-Boc-2-vinylpyrrolidine, this transformation is particularly valuable as it unmasks a chiral aldehyde, (2S)-N-Boc-2-formylpyrrolidine. This aldehyde is a direct precursor to proline-mimetic structures essential for various enzyme inhibitors. Unlike stronger oxidants like potassium permanganate, ozonolysis under reductive work-up conditions prevents over-oxidation to the carboxylic acid, preserving the desired aldehyde functionality.[5]
Carbon-Carbon Bond Formation via Cross-Metathesis
Causality: Olefin cross-metathesis allows for the modular construction of new, more complex olefins by "swapping" alkylidene fragments between two different alkenes.[6] Using (2S)-N-Boc-2-vinylpyrrolidine, chemists can couple it with various olefin partners to extend the side chain, introducing new functional groups or building blocks. The choice of a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst, is critical for achieving high efficiency and selectivity, especially when dealing with sterically hindered or electronically challenging substrates.[7][8]
Application in Pharmaceutical Synthesis
-
HCV NS3/4A Protease Inhibitors: The NS3/4A serine protease is essential for the replication of the Hepatitis C virus.[][10] Many potent inhibitors incorporate a vinyl-pyrrolidine or a derivative thereof as a key structural element that interacts with the enzyme's active site.[2][11] The vinyl group is often a precursor to a cyclopropyl group, as seen in complex inhibitors like Grazoprevir.[1]
-
DPP-IV Inhibitors: Dipeptidyl peptidase IV (DPP-IV) is a therapeutic target for type 2 diabetes.[12] Inhibitors of this enzyme help to prolong the action of incretin hormones, which regulate glucose homeostasis.[] Several DPP-IV inhibitors, such as Vildagliptin and Saxagliptin, are based on a cyanopyrrolidine scaffold.[3][14] The vinyl group of (2S)-N-Boc-2-vinylpyrrolidine can be converted to the corresponding aldehyde, which can then be transformed into the critical nitrile group required for potent and reversible inhibition of the DPP-IV enzyme.
Visualization of Synthetic Utility
The following diagram illustrates the central role of (2S)-N-Boc-2-vinylpyrrolidine and its conversion into key pharmaceutical intermediates.
Caption: Key transformations of (2S)-N-Boc-2-vinylpyrrolidine.
Detailed Experimental Protocols
The protocols provided are intended as a guide and may require optimization based on specific laboratory conditions and substrate scope.
Protocol 1: Ozonolysis to (2S)-tert-butyl 2-formylpyrrolidine-1-carboxylate
This protocol details the oxidative cleavage of the vinyl group to yield the corresponding chiral aldehyde, a critical intermediate for DPP-IV inhibitors.
Workflow Diagram:
Caption: Step-by-step workflow for the ozonolysis reaction.
Principle: The reaction proceeds through a 1,3-dipolar cycloaddition of ozone across the alkene to form an unstable primary ozonide (molozonide).[15] This rearranges to a more stable secondary ozonide (trioxolane).[16] A subsequent reductive work-up with dimethyl sulfide (DMS) cleaves the ozonide to yield the desired aldehyde and dimethyl sulfoxide (DMSO) as a byproduct.[5][16] The low reaction temperature (-78 °C) is crucial to control the reactivity of ozone and prevent side reactions.
Reagents & Equipment:
-
(2S)-N-Boc-2-vinylpyrrolidine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) gas from an ozone generator
-
Nitrogen (N₂) or Oxygen (O₂) gas
-
Dimethyl sulfide (DMS, 2.0 eq)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask with gas dispersion tube and drying tube
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, a thermometer, and a gas outlet connected to a mineral oil bubbler.
-
Dissolution: Charge the flask with (2S)-N-Boc-2-vinylpyrrolidine (1.0 eq) and dissolve it in a 9:1 mixture of anhydrous DCM and MeOH.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Begin bubbling ozone gas through the solution while stirring vigorously. Monitor the reaction by TLC. Continue the ozone flow until the solution retains a persistent pale blue color, indicating the presence of excess ozone and complete consumption of the starting material.[4]
-
Quenching: Stop the ozone flow and purge the system with N₂ or O₂ gas for 10-15 minutes to remove all residual ozone.
-
Reductive Workup: While the solution is still at -78 °C, add dimethyl sulfide (2.0 eq) dropwise via syringe.
-
Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for at least 4 hours or overnight.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the pure (2S)-tert-butyl 2-formylpyrrolidine-1-carboxylate.
Safety Precautions:
-
Ozone is a toxic and powerful oxidizing agent. The reaction must be performed in a well-ventilated fume hood.
-
Ozonides can be explosive. Do not concentrate the reaction mixture before the reductive workup is complete.
-
The reaction is performed at very low temperatures. Use appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
Conclusion
This compound is a high-value, versatile chiral precursor. Its strategic importance is demonstrated by its application in the synthesis of complex, biologically active molecules. The synthetic transformations of its vinyl group, particularly ozonolysis and cross-metathesis, provide reliable and scalable routes to key pharmaceutical intermediates. The protocols and insights provided in this document are intended to empower researchers to effectively utilize this building block in their drug discovery and development programs.
References
-
Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. [Link]
-
Stewart, I. C., Douglas, C. J., & Grubbs, R. H. (2008). Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. Organic Letters, 10(3), 441–444. [Link]
-
Wikipedia contributors. (2023). Ozonolysis. In Wikipedia, The Free Encyclopedia. [Link]
-
Busnena, Z., et al. (2018). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules, 23(10), 2549. [Link]
-
Venkatraman, S., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. The Journal of Organic Chemistry, 70(15), 5869–5879. [Link]
-
CORE. (n.d.). Proline and pyrrolidine derivatives. [Link]
-
National Center for Biotechnology Information. (n.d.). N-vinyl-2-pyrrolidone. PubChem Compound Database. [Link]
-
Ilyas, S., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6650. [Link]
-
Chemistry Steps. (n.d.). Ozonolysis. [Link]
-
SATHEE - IIT Kanpur. (n.d.). Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes. [Link]
-
Cihlar, J., et al. (2015). Cross-metathesis reaction of α- and β-vinyl C-glycosides with alkenes. Beilstein Journal of Organic Chemistry, 11, 1627–1635. [Link]
-
BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes. [Link]
-
Chemistry LibreTexts. (2023, January 22). Ozonolysis. [Link]
-
Singh, S. K., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4. [Link]
-
Ali, S., et al. (2023). A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease. Molecules, 28(3), 1275. [Link]
-
Organic Chemistry Portal. (n.d.). Cross Metathesis. [Link]
- Google Patents. (n.d.). EP1399420A2 - Pyrrolidines as dipeptidyl peptidase inhibitors.
-
MDPI. (2021). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. [Link]
-
Fu, G. C., et al. (2012). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 134(35), 14334–14337. [Link]
-
ResearchGate. (2008). (2S,4S)-1-[2-(1,1-Dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: A potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. [Link]
-
Beilstein Journals. (2015). Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics. [Link]
-
Redalyc. (2018). Synthesis and applications of polystyrene-block-poly(N-vinyl-2-pyrrolidone) copolymers. [Link]
-
ResearchGate. (2000). Synthesis of New [(2S)-N-(p-Tolylsulfonyl)-2- Pyrrolidinyl]Propyl 2,3,4-Tri-O-Acetyl. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors [beilstein-journals.org]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 6. Cross Metathesis [organic-chemistry.org]
- 7. Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins [organic-chemistry.org]
- 8. Cross-metathesis reaction of α- and β-vinyl C-glycosides with alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. SATHEE: Ozonolysis Mechanism Ozonolysis Of Alkenes And Alkynes [sathee.iitk.ac.in]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technisches Support-Center: Reinigung von N-Boc-geschützten Verbindungen
Answering in German as the user is interacting in German.
Absolut! Hier ist ein umfassender Leitfaden zur Fehlerbehebung bei der Reinigung von N-Boc-geschützten Verbindungen, der als technisches Support-Center strukturiert ist.
An: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Von: Leitender Anwendungswissenschaftler
Dieses Dokument dient als technischer Leitfaden zur Bewältigung der Herausforderungen bei der Reinigung von mit tert-Butoxycarbonyl (Boc) geschützten Verbindungen. Die Integrität nachgeschalteter synthetischer Schritte und die Gültigkeit biologischer Daten hängen von der hohen Reinheit dieser entscheidenden Zwischenprodukte ab. Hier bieten wir Lösungen für häufig auftretende Probleme, detaillierte Protokolle und vergleichende Daten, um Ihre Reinigungsstrategien zu optimieren.
Häufig gestellte Fragen (FAQs)
F1: Was sind die primären Methoden zur Reinigung von N-Boc-geschützten Verbindungen? A1: Die drei wichtigsten Techniken sind die Flash-Chromatographie, die präparative Hochleistungsflüssigkeitschromatographie (HPLC) und die Kristallisation. Die Wahl hängt von der erforderlichen Reinheit, dem Maßstab und der Art der Verunreinigungen ab. Die Flash-Chromatographie ist ideal für die routinemäßige Reinigung, während die präparative HPLC die höchste Auflösung für anspruchsvolle Trennungen bietet. Die Kristallisation ist, sofern anwendbar, eine äußerst effiziente und skalierbare Methode zur Gewinnung hochreiner fester Verbindungen.[1]
F2: Wie kann ich die Reinheit meiner N-Boc-geschützten Verbindung effektiv überwachen? A2: Zur Überwachung der Reinheit werden verschiedene analytische Techniken eingesetzt:
-
Dünnschichtchromatographie (DC): Wird häufig zur Überwachung des Reaktionsfortschritts und zur schnellen Beurteilung der Fraktionen aus der Säulenchromatographie verwendet.
-
Hochleistungsflüssigkeitschromatographie (HPLC): Bietet eine quantitative Reinheitsbewertung und kann Verunreinigungen nachweisen, die mittels DC nicht sichtbar sind.[2][3]
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Kombiniert die Trennung durch HPLC mit der Massenanalyse zur Identifizierung von Verunreinigungen.[2][4]
-
Kernspinresonanzspektroskopie (NMR): Wird verwendet, um die Struktur des Produkts zu bestätigen und Verunreinigungen zu identifizieren und zu quantifizieren, wenn deren Signale sich nicht mit denen des Produkts überschneiden.[2]
F3: Meine N-Boc-geschützte Verbindung zersetzt sich während der Reinigung auf Kieselgel. Was ist die Ursache und wie kann ich das verhindern? A3: Die Boc-Schutzgruppe ist säurelabil, und Standard-Kieselgel ist von Natur aus sauer, was zur teilweisen oder vollständigen Abspaltung der Boc-Gruppe während der Chromatographie führen kann. Um dies zu verhindern, neutralisieren Sie das Kieselgel vor Gebrauch, indem Sie eine Aufschlämmung mit einem kleinen Prozentsatz (typischerweise 1-2 %) eines Amins wie Triethylamin in Ihrem Elutionsmittel herstellen. Alternativ können Sie eine weniger saure stationäre Phase wie neutrales Aluminiumoxid verwenden.
Leitfaden zur Fehlerbehebung: Häufige Reinigungsprobleme
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Reinigung von N-Boc-Verbindungen auftreten können, und bietet schrittweise Lösungen.
Problem 1: Das Produkt wird als Öl isoliert und verfestigt sich nicht, obwohl die NMR-Analyse auf Reinheit hindeutet.
-
Ursache: Dieses Problem tritt häufig aufgrund von Restlösungsmitteln oder geringfügigen Verunreinigungen auf, die den Schmelzpunkt senken und die Kristallisation hemmen.[5] N-Boc-geschützte Amine werden oft als Öle isoliert.[1]
-
Lösungsansätze:
-
Trocknung im Hochvakuum: Stellen Sie sicher, dass alle flüchtigen Lösungsmittel entfernt werden, indem Sie das Öl mehrere Stunden lang unter Hochvakuum trocknen, eventuell bei leicht erhöhter Temperatur (z. B. 30-40 °C), sofern die Verbindung thermisch stabil ist.
-
Animpfen: Wenn ein reiner Kristall der Verbindung verfügbar ist, fügen Sie einen kleinen Impfkristall zum Öl hinzu, um die Kristallisation einzuleiten.[1][5]
-
Trituration: Geben Sie ein unpolares Lösungsmittel hinzu, in dem die Verbindung nur schwer löslich ist (z. B. Hexan oder Diethylether), und rühren Sie kräftig oder beschallen Sie die Mischung.[5] Dieser Prozess kann Verunreinigungen wegwaschen und die Kristallisation auslösen.
-
Kratzen: Verwenden Sie einen Glasstab, um die innere Oberfläche des Kolbens an der Grenzfläche zwischen Luft und Flüssigkeit zu zerkratzen. Die mikroskopischen Kratzer auf dem Glas können als Keimbildungsstellen für das Kristallwachstum dienen.[5]
-
Problem 2: Geringe Ausbeute nach der Reinigung durch Flash-Chromatographie.
-
Ursache: Eine geringe Ausbeute kann auf mehrere Faktoren zurückzuführen sein: unsachgemäße Wahl des Lösungsmittelsystems, das zu breiten Elutionsbanden führt, Zersetzung der Verbindung auf der Säule oder unvollständige Elution des Produkts.
-
Lösungsansätze:
-
Optimierung des Elutionsmittels: Führen Sie eine gründliche DC-Analyse mit verschiedenen Elutionsmittelsystemen durch, um ein System zu finden, das einen Rf-Wert von ~0,3 für Ihr Produkt ergibt. Dies führt in der Regel zu einer guten Trennung und Elution.
-
Verwendung eines Gradienten: Beginnen Sie die Elution mit einem unpolaren Lösungsmittelsystem und erhöhen Sie allmählich die Polarität.[1] Dies stellt sicher, dass unpolare Verunreinigungen zuerst entfernt werden und Ihr Produkt als scharfes Band eluiert wird, wodurch das für die Elution erforderliche Lösungsmittelvolumen minimiert wird.
-
Deaktivierung des Kieselgels: Wie bereits erwähnt, fügen Sie dem Elutionsmittel 1 % Triethylamin hinzu, um die Zersetzung säurelabiler N-Boc-Verbindungen zu verhindern.
-
Problem 3: Das Produkt co-eluiert mit einer Verunreinigung von sehr ähnlicher Polarität.
-
Ursache: Dies geschieht häufig, wenn die Verunreinigung strukturell dem Produkt sehr ähnlich ist, z. B. ein Diastereomer oder ein Isomer.
-
Lösungsansätze:
-
Umstellung auf präparative HPLC: Die präparative HPLC bietet eine deutlich höhere Auflösung als die Flash-Chromatographie und kann oft eng eluierende Verunreinigungen trennen. Sie ist die Methode der Wahl, um eine Reinheit von >99 % zu erreichen.[1]
-
Änderung der Selektivität der Chromatographie: Versuchen Sie, die stationäre oder mobile Phase zu ändern. Wenn Sie Kieselgel (eine polare stationäre Phase) verwendet haben, erkunden Sie eine Umkehrphasen-Chromatographie (z. B. C18-Kieselgel) oder eine andere polare stationäre Phase wie Aluminiumoxid. Ändern Sie die Zusammensetzung des Elutionsmittels (z. B. Wechsel von Ethylacetat/Hexan zu Dichlormethan/Methanol), um die Wechselwirkungen zwischen Analyt, stationärer Phase und mobiler Phase zu verändern.
-
Kristallisation: Wenn die Chromatographie fehlschlägt, ist die Kristallisation eine hervorragende Methode, um Verunreinigungen zu entfernen. Selbst wenn Ihr Produkt als Öl anfällt, kann die Umwandlung in ein Salz mit einer geeigneten Säure (z. B. HCl, TFA) oder Base einen kristallinen Feststoff ergeben, der umkristallisiert werden kann.
-
Leitfaden zur Auswahl der Reinigungsmethode
Die Wahl der richtigen Reinigungsmethode ist entscheidend für die Effizienz. Die folgende Tabelle vergleicht die wichtigsten Techniken.
| Merkmal | Flash-Chromatographie | Präparative HPLC | Kristallisation |
| Erreichbare Reinheit | Gut bis hoch (90-98 %)[1] | Sehr hoch (>99 %)[1] | Sehr hoch (>99 %)[1] |
| Typische Ausbeute | Gut bis hoch (80-95 %)[1] | Gut (80-90 %)[1] | Variabel, kann aber hoch sein |
| Geschwindigkeit | Schnell (oft <30 Minuten)[1] | Langsamer | Variabel, kann zeitaufwendig sein |
| Maßstab | Milligramm bis Kilogramm[1] | Milligramm bis Gramm | Gramm bis Tonnen |
| Kosten | Niedrig | Hoch | Niedrig bis mittel |
| Hauptvorteil | Geschwindigkeit und hohe Kapazität | Höchste Reinheit und Auflösung | Hohe Reinheit, Skalierbarkeit[1] |
| Hauptnachteil | Begrenzte Auflösung | Hohe Kosten, geringere Kapazität | Nicht universell anwendbar[1] |
Entscheidungs-Workflow für die Reinigung
Der folgende Diagramm veranschaulicht einen logischen Arbeitsablauf zur Auswahl der geeigneten Reinigungsmethode basierend auf den anfänglichen Probeneigenschaften und den gewünschten Ergebnissen.
Abbildung 1: Entscheidungs-Workflow zur Auswahl einer Reinigungsmethode.
Detaillierte experimentelle Protokolle
Protokoll 1: Reinigung mittels Flash-Chromatographie auf Kieselgel
Dieses Protokoll beschreibt einen allgemeinen Arbeitsablauf für die Reinigung eines N-Boc-geschützten Amins.
-
Vorbereitung der Probe: Lösen Sie das rohe N-Boc-geschützte Amin in einer minimalen Menge eines geeigneten Lösungsmittels (z. B. Dichlormethan oder das anfängliche Elutionsmittel).[1]
-
Säulenpackung: Bereiten Sie eine Kieselgelsäule geeigneter Größe basierend auf der Menge des Rohmaterials vor. Die Säule kann trocken oder als Aufschlämmung mit der anfänglichen mobilen Phase gepackt werden.
-
Auftragen: Tragen Sie die gelöste Probe vorsichtig auf die Oberseite des Kieselgelbetts auf.
-
Elution: Beginnen Sie die Elution mit einem unpolaren Lösungsmittelsystem (z. B. einer Mischung aus Hexan und Ethylacetat) und erhöhen Sie allmählich die Polarität der mobilen Phase, um die gewünschte Verbindung zu eluieren.[1]
-
Fraktionssammlung: Sammeln Sie Fraktionen und überwachen Sie die Elution des Produkts mittels Dünnschichtchromatographie (DC).[1]
-
Analyse und Vereinigung: Analysieren Sie die DC-Platten, um Fraktionen zu identifizieren, die die reine Verbindung enthalten. Vereinigen Sie diese Fraktionen und entfernen Sie das Lösungsmittel unter reduziertem Druck.
Protokoll 2: Reinigung durch Kristallisation aus einem Öl
Dieses Protokoll ist nützlich für Verbindungen, die zunächst als Öle isoliert werden.[1]
-
Lösungsmittelentfernung: Stellen Sie sicher, dass alle Reaktionslösungsmittel aus dem rohen N-Boc-Aminöl unter reduziertem Druck entfernt werden.[1]
-
Zugabe von Impfkristallen (optional): Geben Sie eine kleine Menge (0,5-1,0 Gew.-%) eines reinen Impfkristalls des N-Boc-Amins zum Öl hinzu.[1]
-
Verfestigung: Lassen Sie die Mischung bei Raumtemperatur für einen bestimmten Zeitraum (z. B. 15-24 Stunden) stehen, bis das Öl vollständig erstarrt ist.[1]
-
Aufschlämmung: Geben Sie ein schwach polares Lösungsmittel hinzu, in dem das N-Boc-Amin eine geringe Löslichkeit aufweist (z. B. n-Hexan oder Diethylether), und rühren Sie den Feststoff zu einer Aufschlämmung.[1]
-
Filtration und Waschen: Filtrieren Sie den Feststoff und waschen Sie ihn mit einer kleinen Menge des kalten Aufschlämmungslösungsmittels.[1]
-
Trocknung: Trocknen Sie das kristalline Produkt unter reduziertem Druck bis zur Gewichtskonstanz.[1]
Referenzen
-
US-Patent 6703511B2 - Verfahren zur Gewinnung von reinem n-Vinylpyrrolidon. Google Patents.
-
EP-Patent 3015456A1 - Herstellungsverfahren für Pyrrolidin-2-carbonsäurederivate. Google Patents.
-
N-vinyl-2-pyrrolidone | C6H9NO | CID 6917. PubChem. [Link]
-
EP-Patent 1094061A1 - Verfahren zur Rückgewinnung von N-Vinyl-2-Pyrrolidon. Google Patents.
-
Kinetik und Mechanismus der Synthese von carboxylhaltigen N-Vinyl-2-Pyrrolidon-Telechelen für den pharmakologischen Gebrauch. MDPI. [Link]
-
US-Patent 7138528B2 - Verfahren zur Kristallisation von N-Vinyl-2-pyrrolidon. Google Patents.
-
Schnelle „Hochtemperatur“-Batch- und Flow-Lithiierung-Trapping von N-Boc-Pyrrolidin. White Rose Research Online. [Link]
-
US-Patent 6436243B1 - Verfahren zur Rückgewinnung von N-Vinyl-2-pyrrolidon. Google Patents.
-
WO-Patent 2006023118A1 - Verfahren zur Herstellung von n-Vinyl-2-pyrrolidon. Google Patents.
-
Synthese von N-Vinylpyrrolidon nach dem Acetylenverfahren in einem Mikroreaktor. ResearchGate. [Link]
-
Wie reinigt man N-Vinylpyrrolidinon?. ResearchGate. [Link]
-
Synthese, Charakterisierung und vorläufige biologische Untersuchung von Poly(3-(tert-butoxycarbonyl)-N-vinyl-2-pyrrolidon). PubMed. [Link]
-
Bestimmung von N-Vinyl-2-pyrrolidon und N-Methyl-2-pyrrolidon in Arzneimitteln mittels Headspace-Festphasenmikroextraktion auf Polypyrrolbasis und Gaschromatographie-Stickstoff-Phosphor-Detektion. PubMed. [Link]
-
ANALYSEMETHODE N-Methyl-2-pyrrolidon. FDA. [Link]
-
Boc-geschützte Aminogruppen. Organic Chemistry Portal. [Link]
-
Die Barriere für die Enantiomerisierung von N-Boc-2-lithiopyrrolidin: der Effekt von chiralen und achiralen Diaminen. PubMed Central. [Link]
-
Herausforderungen und Lösungen für die nachgeschaltete Reinigung von therapeutischen Proteinen. PMC. [Link]
-
EP-Patent 1868992A1 - Herstellungsverfahren von n-Vinyl-2-pyrrolidon. Google Patents.
-
Die Verwendung von Poly-n-vinylpyrrolidon als Adsorbens für die chromatographische Trennung von Chlorogensäuren und anderen phenolischen Verbindungen. Semantic Scholar. [Link]
Sources
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of N-Boc-2-vinylpyrrolidine
Welcome to the technical support guide for the synthesis of tert-butyl 2-vinylpyrrolidine-1-carboxylate (N-Boc-2-vinylpyrrolidine). This document is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. We will move beyond standard protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing expert insights, troubleshooting strategies, and preventative measures to ensure a successful and reproducible outcome.
Section 1: Synthesis Overview & Key Challenge Points
The synthesis of N-Boc-2-vinylpyrrolidine is not trivial due to the molecule's inherent reactivity. The vinyl group is susceptible to polymerization, and the Boc protecting group is labile under acidic conditions.[1][2][3] The choice of synthetic route significantly influences the profile of potential side reactions. The most common and reliable laboratory-scale methods involve the conversion of a C2-functionalized N-Boc-pyrrolidine.
Here, we will focus primarily on two prevalent pathways: the Wittig olefination and elimination-based strategies.
Caption: Common synthetic routes to N-Boc-2-vinylpyrrolidine and key side reaction points.
Section 2: Troubleshooting Guide & FAQs
This section is formatted to address common problems encountered during synthesis.
Problem 1: Product is Contaminated with a High-Molecular-Weight, Insoluble Material.
Q: My reaction mixture became viscous, and after workup, I isolated a sticky, insoluble white solid along with my product. What is it, and how can I prevent it?
A: You are observing polymerization of the N-vinylpyrrolidine product. The vinyl group is highly susceptible to uncontrolled radical polymerization, which can be initiated by heat, light, or trace metal impurities.[1][3] N-vinyl-2-pyrrolidone (NVP), a related compound, is known to polymerize readily and is often stored with inhibitors.[3][4]
Troubleshooting & Prevention:
-
Inert Atmosphere: Conduct the reaction and workup under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can contribute to radical formation.
-
Light Protection: Shield the reaction vessel from light by wrapping it in aluminum foil.
-
Use of Inhibitors: If polymerization is a persistent issue, especially during purification via distillation, consider adding a small amount of a radical inhibitor like butylated hydroxytoluene (BHT) or phenothiazine to the crude product.
-
Low Temperature: Maintain the lowest effective temperature for the reaction and perform all purification steps, including solvent removal, at reduced temperatures.
Problem 2: Significant Loss of the Boc Protecting Group During Reaction or Purification.
Q: My NMR and Mass Spec data show a significant amount of 2-vinylpyrrolidine (the deprotected amine) in my final product. Why did the Boc group get removed?
A: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group precisely because of its stability to many reaction conditions and its lability under acidic conditions.[2] Its loss indicates unintended exposure to acid.
Causality & Corrective Actions:
-
Acidic Reagents: Ensure no acidic reagents were used. Even seemingly mild Lewis acids can cleave the Boc group, especially with heating.
-
Workup Conditions: Avoid acidic aqueous workups (e.g., washing with 1M HCl). Use saturated sodium bicarbonate or a phosphate buffer to neutralize any latent acidity.
-
Chromatography: This is the most common culprit. Standard silica gel is inherently acidic and can cause gradual to complete deprotection on the column.
-
Solution 1 (Neutralization): Deactivate the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine (or another volatile base like pyridine), then pack the column as usual.
-
Solution 2 (Alternative Media): Use neutral alumina or a reverse-phase (C18) column for purification if the compound is compatible.
-
| Condition / Reagent | Boc Group Stability | Rationale & Recommendation |
| Silica Gel (untreated) | LOW | Acidic surface catalyzes hydrolysis.[2] Always neutralize with a base (e.g., 1% Et3N in eluent) or use alternative stationary phases. |
| Strong Acids (TFA, HCl) | VERY LOW | These are standard reagents for Boc deprotection. Avoid completely.[2] |
| Aqueous Workup (pH < 6) | MODERATE | Prolonged exposure can cause cleavage. Always use a basic wash (e.g., sat. NaHCO3) post-reaction. |
| Protic Solvents (e.g., MeOH) | HIGH | Generally stable, but can accelerate acid-catalyzed deprotection if acid is present. |
| Strong Bases (BuLi, NaH) | HIGH | The Boc group is stable to strong bases, making it ideal for reactions like the Wittig.[2] |
Table 1: Stability of the N-Boc protecting group under various common laboratory conditions.
Problem 3: Low Yield and Persistent Triphenylphosphine Oxide (TPPO) Impurity in Wittig Reaction.
Q: I used the Wittig reaction to synthesize my product, but the yield is low, and I cannot separate my product from a major byproduct, which I believe is triphenylphosphine oxide (TPPO). How can I improve this?
A: This is a classic challenge of the Wittig reaction.[5] Low yield often stems from incomplete ylide formation, while the physical properties of TPPO (high polarity, good crystallinity, but still soluble in many organic solvents) make it difficult to remove via standard chromatography.
Caption: Decision workflow for troubleshooting common Wittig reaction issues.
Detailed Protocols for TPPO Removal:
-
Method 1: Crystallization/Precipitation. After the reaction, concentrate the crude mixture. Add a nonpolar solvent like hexane or a mixture of diethyl ether and hexane. N-Boc-2-vinylpyrrolidine is typically an oil, while TPPO is a crystalline solid. Cooling the mixture to 0°C or -20°C may cause TPPO to precipitate, after which it can be removed by filtration.
-
Method 2: Precipitation as a Magnesium Salt. Dissolve the crude reaction mixture in dichloromethane (DCM). Add an equimolar amount of MgBr₂•OEt₂ relative to the TPPO. Stir for 1-2 hours. The TPPO-MgBr₂ complex is poorly soluble in DCM and will precipitate. Filter the solid and wash with fresh DCM.
-
Method 3: Optimized Chromatography. If chromatography is necessary, use a higher-polarity solvent system than you might initially expect. The polarity of TPPO is similar to that of many products. A gradient elution from hexane/ethyl acetate to pure ethyl acetate or even DCM/methanol can be effective.
Problem 4: Formation of Isomeric Byproducts in Elimination Reactions.
Q: I attempted to synthesize the product via dehydration of N-Boc-2-(1-hydroxyethyl)pyrrolidine, but my NMR shows a mixture of products, including what appears to be an endocyclic alkene. What is the cause?
A: This side reaction is a result of non-regioselective elimination. While the desired product is the Hofmann (less substituted) alkene, harsh elimination conditions (e.g., strong acid, high heat) can favor the formation of the more thermodynamically stable Zaitsev (more substituted) product, which in this case would be the endocyclic enamine.[6] E1-type mechanisms, which proceed through a carbocation intermediate, are particularly prone to yielding product mixtures.[7][8]
Prevention Strategy:
-
Mechanism Control: Employ an E2-type elimination which is stereospecific and regiocontrolled.[6]
-
Reagent Choice: Use reagents designed for mild dehydration that favor Hofmann elimination or proceed under concerted mechanisms.
-
Martin Sulfurane: Provides clean dehydration under neutral conditions.
-
Burgess Reagent: Excellent for mild dehydration of secondary alcohols.
-
Appel Reaction Conditions (PPh₃, CCl₄) followed by base: Converts the alcohol to a halide in situ, followed by E2 elimination. Use a bulky, non-nucleophilic base like potassium tert-butoxide (t-BuOK) or DBU to favor the terminal alkene.
-
Section 3: Recommended Protocol: Wittig Olefination
This protocol is optimized to minimize common side reactions.
Objective: To synthesize N-Boc-2-vinylpyrrolidine from N-Boc-L-prolinal.
Materials:
-
Methyltriphenylphosphonium bromide (CH₃PPh₃Br)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
N-Boc-L-prolinal
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Triethylamine (Et₃N)
Procedure:
-
Ylide Preparation (Inert Atmosphere, -78°C to 0°C):
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with Argon.
-
Add methyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF via syringe. Cool the resulting slurry to -78°C.
-
Slowly add n-BuLi (1.05 eq) dropwise via syringe. A deep orange/red color should develop, indicating ylide formation.[9]
-
After addition, remove the cooling bath and allow the mixture to warm to 0°C, stirring for 1 hour.
-
-
Wittig Reaction (0°C to Room Temperature):
-
Cool the ylide solution back down to 0°C.
-
Dissolve N-Boc-L-prolinal (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours or until TLC indicates complete consumption of the aldehyde. The reaction mixture will likely turn a pale yellow/white as the ylide is consumed and TPPO precipitates.
-
-
Workup & Extraction:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃, and brine. The bicarb wash helps prevent any potential acid-catalyzed deprotection.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure at low temperature (< 35°C).
-
-
Purification:
-
To the crude oil, add cold diethyl ether/hexane (1:5) and stir at 0°C for 1 hour to precipitate the bulk of the TPPO. Filter the solid and wash with cold hexane.
-
Concentrate the filtrate. If further purification is needed, perform flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent (e.g., Hexane/Ethyl Acetate gradient).
-
Section 4: References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
University of Calgary. (n.d.). Elimination Reactions. [Link] (Simulated link based on topic)
-
PubChem. (n.d.). N-vinyl-2-pyrrolidone | C6H9NO | CID 6917. [Link][1]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
Clark, J. (2015). The E2 Mechanism. Chem LibreTexts. (Simulated link based on topic)[6]
-
Master Organic Chemistry. (2012, September 12). Two Elimination Reaction Patterns. [Link][11]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link][12]
-
Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism. [Link][9]
-
PubMed Central. (n.d.). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. [Link][13]
-
Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. [Link][14]
-
University of Wisconsin-Madison. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Course Handout. (Simulated link based on topic)[5]
-
BITS Pilani. (n.d.). Elimination Reactions. Course Slides. (Simulated link based on topic)[7]
-
Memorial University. (n.d.). Elimination Reactions. Course Notes. (Simulated link based on topic)[8]
Sources
- 1. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. N-Vinyl-2-pyrrolidone | 88-12-0 [amp.chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. home.iitk.ac.in [home.iitk.ac.in]
- 7. universe.bits-pilani.ac.in [universe.bits-pilani.ac.in]
- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine Under Acidic Conditions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this versatile building block, particularly during the critical step of Boc-group removal under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to navigate potential challenges and ensure the integrity of your synthetic pathways.
Introduction: The Challenge of Chemoselectivity
This compound is a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical agents and complex molecules. The tert-butyloxycarbonyl (Boc) protecting group is favored for its reliable installation and lability under acidic conditions. However, the presence of an acid-sensitive vinyl group introduces a significant chemoselectivity challenge. The core issue revolves around the selective cleavage of the N-Boc group without inducing unwanted side reactions of the vinyl moiety, such as hydration, polymerization, or rearrangement. This guide will dissect these potential issues and provide robust solutions.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by a detailed explanation of the underlying chemistry and a step-by-step protocol for resolution.
Issue 1: Low Yield of Deprotected Product with Formation of a More Polar Side Product
Symptoms:
-
TLC or LC-MS analysis shows incomplete consumption of the starting material.
-
A new, more polar spot/peak is observed, often with a mass corresponding to the addition of water to the desired product (M+18).
-
The overall isolated yield of the desired (2S)-2-vinylpyrrolidine is significantly lower than expected.
Root Cause Analysis: This is a classic case of acid-catalyzed hydration of the vinyl group . Structurally, the vinylpyrrolidine can be considered an enamine derivative, which is susceptible to protonation at the β-carbon of the vinyl group. This generates a resonance-stabilized carbocation that is readily attacked by water present in the reaction mixture, leading to the formation of an unstable hemiaminal that can further react or decompose.
Caption: Troubleshooting workflow for vinyl group hydration.
Recommended Protocols:
Protocol 1.1: Deprotection under Strictly Anhydrous Conditions
The most direct approach to preventing hydration is to rigorously exclude water from the reaction.
-
Preparation:
-
Dry all glassware in an oven at >120°C for at least 4 hours and cool under a stream of dry nitrogen or argon.
-
Use anhydrous solvents. Dichloromethane (DCM) can be distilled from calcium hydride. Anhydrous 1,4-dioxane or ethyl acetate should be obtained from a freshly opened bottle or a solvent purification system.
-
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or ethyl acetate under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a commercially available solution of anhydrous HCl (4M in 1,4-dioxane or 2M in ethyl acetate) (2-4 equivalents) dropwise.
-
-
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS every 15-30 minutes. The reaction is typically complete within 1-3 hours.
-
Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Rationale: By using a pre-prepared anhydrous solution of HCl in an organic solvent and maintaining an inert atmosphere, the presence of water is minimized, thus suppressing the hydration side reaction.
Issue 2: Formation of Oligomeric or Polymeric Byproducts
Symptoms:
-
The appearance of a baseline streak on the TLC plate.
-
A complex mixture of high molecular weight species observed by LC-MS.
-
Isolation of a tacky, non-characterizable solid.
Root Cause Analysis: The vinyl group, particularly in the deprotected, more nucleophilic amine form, can be susceptible to acid-catalyzed polymerization. The protonated vinylpyrrolidine can act as an initiator, which then attacks the vinyl group of another molecule, leading to a chain reaction. This is more likely to occur with prolonged exposure to strong acids or at elevated temperatures.
Recommended Protocols:
Protocol 1.2: Milder Acidic Deprotection with Scavengers
Using a milder acid and a scavenger to trap the intermediate tert-butyl cation can prevent side reactions.
-
Reaction Setup:
-
Dissolve the N-Boc-2-vinylpyrrolidine (1 equivalent) in a minimal amount of methanol.
-
Add trimethylsilyl chloride (TMSCl) (2-3 equivalents) dropwise at room temperature. The in situ generation of HCl provides a milder acidic environment.
-
-
Monitoring and Work-up:
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TMSCl. The product is often obtained as the hydrochloride salt.
-
Rationale: The in situ generation of HCl from TMSCl and methanol provides a controlled and less harsh acidic medium. This method has been shown to be effective for deprotecting substrates with acid-sensitive functionalities.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection, and why might they fail for my compound?
A1: The most common method for Boc deprotection is treatment with strong acids like trifluoroacetic acid (TFA) in an anhydrous organic solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in 1,4-dioxane or ethyl acetate. These conditions are highly effective for many substrates but can be too harsh for molecules containing other acid-sensitive functional groups, like the vinyl group in your compound. The strong acidity can lead to the side reactions discussed above.
Q2: How does the mechanism of acid-catalyzed Boc deprotection work?
A2: The deprotection mechanism involves the protonation of the carbamate oxygen by a strong acid. This is followed by the cleavage of the C-O bond to release the stable tert-butyl cation and a carbamic acid intermediate, which rapidly decarboxylates to yield the free amine and carbon dioxide.
Caption: Acid-catalyzed N-Boc deprotection mechanism.
Q3: Are there any non-acidic methods to remove a Boc group if my compound is extremely acid-sensitive?
A3: Yes, while less common, thermal deprotection is a viable alternative. Heating the N-Boc compound in a high-boiling point solvent such as toluene, or using microwave irradiation, can effect the removal of the Boc group. However, the required temperatures can sometimes lead to other decomposition pathways, so this method should be evaluated on a small scale first.
Q4: Can I use Lewis acids for Boc deprotection?
A4: Yes, certain Lewis acids can be used for Boc deprotection and may offer different selectivity compared to Brønsted acids. Reagents like trimethylsilyl iodide (TMSI) followed by a mild workup, or zinc bromide in an appropriate solvent, have been successfully employed. These conditions are often milder and can be a good alternative to strong acids.
Q5: How can I be certain that my vinyl group has remained intact during the deprotection?
A5: The most definitive way is through characterization of the final product.
-
¹H NMR Spectroscopy: Look for the characteristic signals of the vinyl protons. The chemical shifts and coupling constants should be consistent with the expected structure. The disappearance of the large singlet corresponding to the tert-butyl group of the Boc protecting group will also confirm its removal.
-
¹³C NMR Spectroscopy: The two sp² hybridized carbons of the vinyl group should be present in the expected chemical shift range.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the elemental composition of your product, allowing you to rule out the addition of water or other adducts.
Quantitative Data Summary
| Reagent/Condition | Typical Concentration | Temperature (°C) | Reaction Time | Potential Issues with Vinyl Group | Reference |
| TFA/DCM | 20-50% v/v | 0 - RT | 0.5 - 2 h | High risk of hydration/polymerization | |
| HCl in Dioxane | 4 M | 0 - RT | 1 - 3 h | Moderate risk; requires anhydrous conditions | |
| HCl in Ethyl Acetate | 2 M | 0 - RT | 1 - 4 h | Moderate risk; requires anhydrous conditions | |
| TMSCl/Methanol | 2-3 eq. | RT | 2 - 8 h | Lower risk; milder conditions | |
| Thermal (Toluene) | N/A | 80 - 110 | 6 - 24 h | Potential for other thermal decomposition |
References
- Filo. (2025, September 10).
- Kresge, A. J., & Jones, J. (1993). Vinyl ether hydrolysis XXVIII. The mechanism of reaction of methyl. Canadian Journal of Chemistry, 71(1), 38-42.
- BenchChem. (2025). Preventing side reactions in pyrrolidine synthesis.
- BenchChem. (2025, December). Chemoselective Boc deprotection in the presence of other protecting groups.
- Fife, T. H. (1965). VINYL ETHER HYDROLYSIS. THE FACILE GENERAL ACID CATALYZED CONVERSION OF 2-ETHOXY-1-CYCLOPENTENE-1-CARBOXYLIC ACID TO CYCLOPENTANONE. Journal of the American Chemical Society, 87(5), 1084-1089.
- Salama, T. A., et al. (2018). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of the Iranian Chemical Society, 15(11), 2527-2535.
- Okuyama, T., & Fueno, T. (1974). The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism. Journal of the Chemical Society B: Physical Organic, (5), 540-544.
- Vapourtec. (2019, January 21).
- Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Lamping, M. (2021, March 9). Answer to "How to remove Boc in the presence of vinyl methyl ketone group?".
- Belbachir, M., & Bensaoula, A. (2015). Synthesis of Poly(N-vinyl-2-pyrrolidone-co-methyl methacrylate) by Maghnite-H+ a Non-toxic Catalyst.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
Technical Support Center: Optimization of N-Boc-2-vinylpyrrolidine Modifications
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the modification of N-Boc-2-vinylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers often have before and during their work with N-Boc-2-vinylpyrrolidine.
Q1: What are the most common and synthetically useful modifications for N-Boc-2-vinylpyrrolidine? A1: The reactivity of N-Boc-2-vinylpyrrolidine is dominated by its electron-deficient vinyl group, making it an excellent substrate for several key transformations. The most common modifications include:
-
Michael (Conjugate) Additions: The vinyl group readily accepts a wide range of soft nucleophiles (thiols, amines, enolates) in a 1,4-fashion. This is one of the most reliable methods for introducing functional diversity.
-
Heck Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides can be used to introduce more complex carbon skeletons.
-
Reduction/Hydrogenation: The vinyl double bond can be selectively reduced to yield the corresponding N-Boc-2-ethylpyrrolidine derivative.
-
Cycloadditions: The vinyl group can participate as a dienophile in Diels-Alder reactions, though this is less common.
-
Boc Group Deprotection: Removal of the Boc protecting group is a critical step to liberate the secondary amine for further functionalization. This is typically achieved under acidic conditions.[1]
Q2: My N-Boc-2-vinylpyrrolidine starting material appears yellowish and has low reactivity. What is the cause? A2: Commercial N-vinylpyrrolidone (a precursor) can appear yellowish, and impurities can carry over.[2] The primary cause of low reactivity is often the presence of impurities or partial polymerization of the starting material. N-vinyl compounds can be prone to polymerization, especially if not stored correctly (cool, dark, under inert atmosphere). Before starting a critical reaction, it is advisable to check the purity by NMR. If impurities are detected, purification by vacuum distillation or column chromatography may be necessary.[3]
Q3: How do I choose the optimal conditions for Boc deprotection without affecting other sensitive groups in my molecule? A3: The choice of deprotection method is critical and depends on the stability of your substrate. The standard method using strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) generates a reactive tert-butyl cation, which can cause side reactions with nucleophilic residues like indoles or thioethers.[4]
-
For robust molecules: 20-50% TFA in DCM or 4M HCl in dioxane are efficient.[4][5]
-
For acid-sensitive molecules (e.g., containing esters, acetals): Milder, non-acidic, or alternative acidic methods should be considered. Thermal deprotection by refluxing in a solvent like dioxane/water can be effective.[5] Other reported methods include using oxalyl chloride in methanol or fluorinated alcohols like TFE or HFIP, which can facilitate deprotection under milder or non-acidic thermal conditions.[6][7]
Troubleshooting Guide: Common Experimental Issues
This guide provides a structured approach to diagnosing and solving specific problems encountered during the modification of N-Boc-2-vinylpyrrolidine.
Issue 1: Low or No Yield in Michael Addition Reactions
-
Symptom: TLC or LC-MS analysis shows primarily unreacted starting material after the expected reaction time.
-
Causality & Solutions: Michael additions are sensitive to the nucleophilicity of the donor, steric hindrance, and the reaction conditions. The vinyl group on the pyrrolidine ring, while activated, may require specific conditions to react efficiently.
| Possible Cause | Scientific Rationale & Optimization Strategy |
| Insufficient Nucleophile Activation | The nucleophile may not be sufficiently deprotonated or activated to attack the electrophilic vinyl carbon. Solution: If using a weak base (e.g., triethylamine) with a thiol, consider a stronger, non-nucleophilic base like DBU or an inorganic base like K₂CO₃. For carbon nucleophiles, ensure complete enolate formation with a suitable base (e.g., LDA, NaH). |
| Solvent Incompatibility | The chosen solvent may not adequately solvate the reactants or the intermediate anionic species, slowing the reaction. Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can stabilize charged intermediates. For some reactions, protic solvents like ethanol can facilitate proton transfer steps. Screen a panel of solvents to find the optimal medium.[6] |
| Steric Hindrance | A bulky nucleophile or substitution near the vinyl group can sterically impede the reaction. Solution: Increase the reaction temperature to overcome the activation energy barrier. Alternatively, consider a less sterically demanding nucleophile if the synthetic route allows. |
| Reversible Reaction | The retro-Michael reaction may be significant, leading to a poor equilibrium position. Solution: Ensure the final protonation step is irreversible. Running the reaction at a lower temperature after the initial addition can sometimes trap the product and prevent retro-addition. |
Issue 2: Uncontrolled Polymerization of the Vinyl Group
-
Symptom: Formation of an insoluble, sticky precipitate or a broad, unresolved smear on a TLC plate. ¹H NMR may show broad, undefined peaks corresponding to a polymer.
-
Causality & Solutions: The vinyl group, especially under certain catalytic or thermal conditions, can undergo radical or anionic polymerization.
| Possible Cause | Scientific Rationale & Optimization Strategy |
| Radical Initiators | Trace impurities (e.g., peroxides in solvents like THF) or exposure to light/air can initiate radical polymerization. Solution: Use freshly distilled, inhibitor-free solvents. Degas the reaction mixture thoroughly with nitrogen or argon before heating. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) if compatible with your reaction chemistry. |
| Strongly Basic/Nucleophilic Conditions | Highly reactive anionic species can initiate anionic polymerization of the vinyl group. Solution: Add the N-Boc-2-vinylpyrrolidine substrate slowly to the solution of the activated nucleophile to maintain a low instantaneous concentration, favoring the desired 1,4-addition over polymerization. Perform the reaction at a lower temperature. |
Issue 3: Incomplete Boc Deprotection or Formation of Side Products
-
Symptom: The reaction mixture contains a mix of starting material, desired product, and new, unexpected spots on TLC/LC-MS. The most common side reaction is t-butylation.[4]
-
Causality & Solutions: Boc deprotection is an equilibrium process whose efficiency and cleanliness depend on the acid strength, solvent, temperature, and the presence of scavengers.[4]
Caption: Decision tree for troubleshooting N-Boc deprotection.
Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific substrates.
Protocol 1: Thiol-Michael Addition to N-Boc-2-vinylpyrrolidine
This protocol describes the conjugate addition of a generic thiol to N-Boc-2-vinylpyrrolidine using a mild base.
Materials:
-
N-Boc-2-vinylpyrrolidine (1 equiv)
-
Thiol of interest (1.1 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve N-Boc-2-vinylpyrrolidine in anhydrous DCM (approx. 0.2 M).
-
Add the thiol of interest to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add DBU dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes) or LC-MS until the starting vinylpyrrolidine is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove DBU), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired thioether adduct.
Protocol 2: Standard Boc Deprotection using TFA
This protocol details the removal of the Boc group under standard acidic conditions with scavengers to prevent side reactions.[4]
Materials:
-
N-Boc-protected substrate (1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (2-5 equiv, as a scavenger)
Procedure:
-
Dissolve the N-Boc-protected substrate in anhydrous DCM (approx. 0.1 M).
-
Add triethylsilane to the solution. This scavenger is crucial for trapping the tert-butyl cation that is formed, preventing it from alkylating other nucleophilic sites on your molecule.[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v). A gentle effervescence (isobutylene gas) may be observed.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.
-
The resulting crude product is the TFA salt of the amine. It can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution) to obtain the free amine.
Caption: A generalized workflow for chemical modification reactions.
References
-
Organic Syntheses. α-Arylation of N-Boc Pyrrolidine. Available from: [Link]
-
Wikipedia. N-Vinylpyrrolidone. Available from: [Link]
- K. A. DeKorver, et al. Amine Protecting Groups: A Review of the Most Commonly Employed Reactions in Medicinal Chemistry. ACS Med. Chem. Lett. (2019). Note: This is a representative topic, the search result links to a paper on thermal deprotection.
- J. Choy, et al. Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Letters in Organic Chemistry (2008).
-
Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available from: [Link]
-
A. A. O. Sarbeng, et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances (2020). Available from: [Link]
- Google Patents. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
-
ResearchGate. Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. Available from: [Link]
- Google Patents. US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]
- 3. US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent polymerization of (2S)-N-Boc-2-vinylpyrrolidine
A Guide to Preventing Unwanted Polymerization for Researchers and Drug Development Professionals
Welcome to the technical support center for (2S)-N-Boc-2-vinylpyrrolidine. As a Senior Application Scientist, I understand that handling highly reactive monomers is a significant challenge in complex multi-step syntheses. The vinyl group on this chiral pyrrolidine building block makes it exceptionally useful in polymer chemistry and as a precursor in pharmaceutical development, but also renders it susceptible to unwanted polymerization. This guide is designed to provide you with in-depth, field-proven insights to help you successfully store, handle, and utilize this valuable reagent by mitigating the risk of polymerization.
Frequently Asked Questions (FAQs)
FAQ 1: I've observed a significant increase in viscosity or the formation of a solid precipitate in my (2S)-N-Boc-2-vinylpyrrolidine. What is happening?
Answer:
You are observing the polymerization of your monomer. The vinyl group (C=C double bond) in (2S)-N-Boc-2-vinylpyrrolidine is electron-rich and highly susceptible to chain-growth polymerization reactions. This process converts individual monomer units into long polymer chains, leading to the changes in physical properties you've noted—from a free-flowing liquid to a viscous syrup or a solid polymer.
The most common mechanism for this unwanted polymerization is free-radical polymerization .[1] This process is typically initiated by trace impurities, environmental factors, or improper storage and can be broken down into three key stages:
-
Initiation: A reactive species with an unpaired electron, known as a free radical (R•), is formed. This can be triggered by heat, UV light, or the decomposition of unstable impurities like peroxides (which can form upon exposure to oxygen).[2][3] The radical then attacks the vinyl group of the monomer, creating a new, larger radical.
-
Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This chain reaction repeats, rapidly increasing the polymer's molecular weight.
-
Termination: The reaction stops when two growing radical chains combine or react in a way that eliminates the radical, forming a stable, non-reactive polymer chain.
While less common for this specific class under typical storage conditions, cationic polymerization can also occur, especially in the presence of acidic impurities.[4][5] Protons (H+) or other Lewis acids can act as initiators, attacking the vinyl group to form a carbocation, which then propagates in a similar chain-growth fashion.
Below is a diagram illustrating the free-radical polymerization pathway, the primary culprit in the premature degradation of vinyl monomers.
Caption: A simplified diagram of the free-radical polymerization process.
FAQ 2: How can I properly store (2S)-N-Boc-2-vinylpyrrolidine to maximize its shelf-life?
Answer:
Proper storage is the most critical preventative measure. The goal is to control the environmental factors that can initiate polymerization: temperature, light, and oxygen. Based on best practices for analogous vinyl monomers like N-vinylpyrrolidone (NVP) and others, a multi-faceted approach is required.[2][6][7]
Key Storage Principles:
-
Temperature: Lower temperatures decrease the kinetic rate of all chemical reactions, including polymerization initiation and propagation.[8] Refrigeration is highly recommended.
-
Light: UV radiation possesses sufficient energy to break chemical bonds and generate free radicals, initiating polymerization.[9][10] Protection from light is therefore essential.
-
Atmosphere: Oxygen is a double-edged sword. While it can act as a radical inhibitor, it can also form explosive peroxides over time, which are potent thermal initiators.[2][3] An inert atmosphere is the safest long-term storage solution.
-
Purity: The monomer is stabilized for shipment, but its stability can be compromised if contaminated.[2] Always use clean, dry glassware and utensils.
The following table summarizes the recommended storage conditions.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of thermal decomposition of initiators (e.g., peroxides) and the overall polymerization reaction.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents the formation of peroxides from atmospheric oxygen, which are potent polymerization initiators upon heating.[2] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass blocks UV light, preventing photochemical initiation.[9] PTFE liners provide an inert seal. |
| Inhibitor | Maintain as supplied (typically ~100 ppm MEHQ or BHT) | Chemical inhibitors are added by the manufacturer to scavenge free radicals and ensure stability during transport and storage.[11][12] |
| Location | Well-ventilated, dedicated chemical storage area | Ensures safety in case of container failure. Store away from acids, bases, and oxidizing agents.[6][13] |
FAQ 3: The product datasheet mentions an inhibitor. What is it, and do I need to worry about it?
Answer:
A polymerization inhibitor is a chemical compound added in small amounts (parts-per-million) to monomers to prevent premature polymerization during storage and transport.[12] These compounds are essential for the stability of your (2S)-N-Boc-2-vinylpyrrolidine. They function by reacting with and deactivating free radicals as they form, effectively stopping the polymerization chain reaction before it can begin.[11]
There are two main classes of inhibitors you might encounter:
-
True Inhibitors: These have a defined induction period during which no polymerization occurs. They are consumed as they scavenge radicals. Once the inhibitor is depleted, polymerization can proceed at its normal rate.[3]
-
Retarders: These do not provide a complete induction period but instead slow down the rate of polymerization.[3]
For vinyl monomers, phenolic compounds and phenothiazine are common choices. It is crucial to know that some inhibitors, like the very common monomethyl ether of hydroquinone (MEHQ), require the presence of a small amount of dissolved oxygen to function effectively.[14] Others, such as phenothiazine (PTZ), are effective even in anaerobic conditions.[14][15]
| Inhibitor | Common Abbreviation | Mechanism | Oxygen Requirement | Typical Concentration |
| Hydroquinone Monomethyl Ether | MEHQ | Radical Scavenger (forms stable phenoxy radical) | Yes | 50-200 ppm |
| Butylated Hydroxytoluene | BHT | Radical Scavenger (forms stable phenoxy radical) | Yes | 100-500 ppm |
| Phenothiazine | PTZ | Radical Scavenger (forms stable nitroxide radical) | No | 10-200 ppm |
| 4-tert-Butylcatechol | TBC | Radical Scavenger | Yes | 50-200 ppm |
Key Takeaway: Do not attempt to remove the inhibitor until you are ready to use the monomer in a reaction. If you plan to store the monomer for an extended period, ensure the storage conditions (especially the atmosphere) are compatible with the specific inhibitor used by the manufacturer.
FAQ 4: I need to use the monomer for a sensitive reaction. How do I safely remove the inhibitor right before use?
Answer:
Removing the inhibitor is a necessary but high-risk step, as you are removing the primary safeguard against polymerization. The key is to perform the purification immediately before use and to keep the purified monomer cold and under an inert atmosphere at all times.
Method 1: Basic Alumina Column Chromatography (Preferred Method)
This is the safest and most common method for removing phenolic inhibitors like MEHQ and BHT.
Protocol:
-
Prepare the Column: Pack a small glass chromatography column with activated basic alumina. Use a column volume that is approximately 5-10 times the volume of the monomer you need to purify.
-
Equilibrate: Flush the column with a small amount of dry, inhibitor-free solvent (e.g., dichloromethane or diethyl ether) and then purge thoroughly with argon or nitrogen until dry.
-
Purify: Allow the (2S)-N-Boc-2-vinylpyrrolidine to pass through the column under a positive pressure of inert gas. The basic alumina will adsorb the acidic phenolic inhibitor.
-
Collect: Collect the purified, inhibitor-free monomer in a flask that has been pre-chilled in an ice bath and purged with inert gas.
-
Use Immediately: Use the purified monomer without delay. Do not attempt to store it.
Method 2: Vacuum Distillation (Use with Extreme Caution)
Distillation can remove inhibitors but introduces heat, a potent initiator of polymerization.[3] This method should only be used if column chromatography is not suitable.
Protocol:
-
Setup: Assemble a vacuum distillation apparatus. Use a Claisen adapter to allow for the introduction of a fine stream of inert gas to prevent bumping.
-
Add a Retarder: It is sometimes advisable to add a small amount of a non-volatile inhibitor, like phenothiazine, to the distillation pot to prevent polymerization during heating.[12]
-
Distill: Heat the flask gently using an oil bath. Distill the monomer under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure.
-
Collect: Collect the distillate in a receiver flask cooled in an ice bath.
-
Use Immediately: The purified distillate is highly prone to polymerization and must be used immediately.
The following workflow illustrates the decision-making process for handling and purifying the monomer.
Caption: Recommended workflow for handling (2S)-N-Boc-2-vinylpyrrolidine.
FAQ 5: Are there specific materials or reagents that are incompatible with (2S)-N-Boc-2-vinylpyrrolidine?
Answer:
Yes. Chemical compatibility is crucial for preventing unexpected and potentially hazardous polymerization. Avoid contact with materials and reagents that can act as initiators.
| Class | Incompatible Examples | Rationale |
| Strong Acids | HCl, H₂SO₄, Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | Can initiate rapid cationic polymerization.[4][16] |
| Strong Bases | NaOH, KOH, n-BuLi | While some bases are used as stabilizers in storage, strong bases can potentially initiate anionic or other polymerization pathways. |
| Oxidizing Agents | Peroxides, Peracids, Chromates | Can generate free radicals, leading to violent free-radical polymerization.[6][13] |
| Radical Initiators | AIBN, Benzoyl Peroxide | These are used for controlled polymerization and must be excluded during storage and handling to prevent uncontrolled reactions.[1][17] |
| Certain Metals | Copper, Brass, Aluminum | Can act as catalysts for polymerization.[13] Stainless steel and glass are generally considered safe. |
| Solvents | Peroxide-forming solvents (e.g., old THF, diethyl ether) | Trace peroxides in these solvents can initiate polymerization. Always use fresh, inhibitor-free, or purified solvents.[18] |
When setting up your experiments, always use clean, dry, and inert equipment (glassware, stainless steel needles, etc.). Ensure that any solvents or reagents you add are free from acidic, basic, or radical-initiating contaminants.
By understanding the inherent reactivity of (2S)-N-Boc-2-vinylpyrrolidine and implementing these rigorous storage and handling protocols, you can confidently preserve the integrity of your material and ensure the success and safety of your experiments.
References
-
OUCI. (n.d.). Conventional Free Radical Polymerization of N‐VinylPyrrolidone Homopolymers. Retrieved from [Link]
- Triveni Chemicals. (n.d.).
-
Goldfein, M.D., Gladyshev, G.P., & Trubnikov, A.V. (1996). Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. In Polymer Yearbook 13. CRC Press. Retrieved from [Link]
- Google Patents. (1972). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters.
- Crivello, J. V., & Liu, S. (2002). Bulk free-radical photopolymerizations of 1-vinyl-2-pyrrolidinone and its derivatives. Journal of Polymer Science Part A: Polymer Chemistry, 40(5), 694–706.
-
ResearchGate. (n.d.). Conventional Free Radical Polymerization of N-Vinyl Pyrrolidone Homopolymers | Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). N-vinyl-2-pyrrolidone. National Center for Biotechnology Information. Retrieved from [Link]
-
IChemE. (n.d.). The control of runaway polymerisation reactions by inhibition techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
- Google Patents. (1994). WO1994018241A1 - Free radical solution polymerization of vinylpyrrolidone.
- Google Patents. (2002). US6447649B1 - Polymerization inhibitor for vinyl-containing materials.
-
Singh, R. P., et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Retrieved from [Link]
-
Scientific Polymer Products, Inc. (2020). Safety Data Sheet. Retrieved from [Link]
-
MDPI. (n.d.). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization. Retrieved from [Link]
-
ResearchGate. (2021). Polymerization in the presence of inhibitor?. Retrieved from [Link]
-
Data Sheet Host. (2015). VCM - Vinyl Chloride Monomer. Retrieved from [Link]
-
Wako. (n.d.). What is high performance polymerization inhibitor?. Retrieved from [Link]
-
Oxoplast. (2015). Stability of poly(vinyl chloride). Retrieved from [Link]
- ORS. (n.d.).
-
MDPI. (n.d.). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Retrieved from [Link]
-
Polymer Science Learning Center. (n.d.). Cationic Vinyl Polymerization. University of Southern Mississippi. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Photostabilization of poly(vinyl chloride) – Still on the run. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). The thermodynamics and kinetics of depolymerization: what makes vinyl monomer regeneration feasible?. Chemical Science. Retrieved from [Link]
- Google Patents. (2006). US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
-
ResearchGate. (n.d.). Temperature required for depolymerization of vinyl monomers. Retrieved from [Link]
-
ResearchGate. (2014). How do you purify N-vinylpyrrolidinone?. Retrieved from [Link]
-
SciSpace. (n.d.). Living cationic polymerization of N-vinylcarbazole with iodine. Retrieved from [Link]
-
Semantic Scholar. (2024). Recent Developments on Cationic Polymerization of Vinyl Ethers. Retrieved from [Link]
- Google Patents. (2011). JP4841888B2 - Storage method of vinyl chloride monomer.
-
ACS Publications. (n.d.). A Renaissance in Living Cationic Polymerization. Chemical Reviews. Retrieved from [Link]
-
Diva-Portal.org. (2015). RAFT-Polymerization of N-Vinyl Pyrrolidone and Methyl Methacrylate for Synthesis of Functional Co-Blockpolymer Binders. Retrieved from [Link]
-
Duplação. (n.d.). Chemical compatibility table with vinyl or vinylester ester. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyvinyl chloride. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
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- 3. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
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- 8. researchgate.net [researchgate.net]
- 9. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
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- 12. US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters - Google Patents [patents.google.com]
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Technical Support Center: A Troubleshooting Guide for Reactions Involving (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Welcome to the technical support center for (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during synthetic reactions with this versatile chiral building block. Our focus is on providing practical, experience-driven solutions grounded in scientific principles to help you navigate the complexities of your research.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability, handling, and general reactivity of this compound.
Q1: How should I store and handle this compound to prevent degradation?
A1: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen. The vinyl group is susceptible to radical polymerization, which can be initiated by light, heat, or exposure to air.[1] It is advisable to store the compound in an amber vial to protect it from light.
Q2: What is the stability of the Boc protecting group under various reaction conditions?
A2: The tert-butoxycarbonyl (Boc) protecting group is generally stable to basic and nucleophilic conditions, as well as catalytic hydrogenation.[2] However, it is readily cleaved under acidic conditions, which generates a tert-butyl cation that can lead to side reactions if not properly scavenged.[2] Strong acids like trifluoroacetic acid (TFA), hydrochloric acid (HCl), or perchloric acid will efficiently remove the Boc group.[3] Care should be taken with Lewis acids, as they can also facilitate Boc cleavage.
Q3: Can the vinyl group undergo isomerization?
A3: While less common for terminal alkenes, isomerization of the vinyl group to the endocyclic enamine is a potential side reaction, particularly in the presence of transition metal catalysts or strong bases. This can be minimized by using milder reaction conditions and shorter reaction times.
II. Troubleshooting Guides for Specific Reactions
This section provides detailed troubleshooting for common synthetic transformations involving this compound.
A. Issue: Uncontrolled Polymerization
Symptom: Formation of an insoluble, sticky solid in the reaction flask, leading to low yields of the desired product and difficult purification.
Causality: The vinyl group of this compound is prone to radical polymerization, which can be initiated by heat, light, residual peroxides in solvents, or certain radical initiators.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uncontrolled polymerization.
Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Radical Initiators | Add a radical inhibitor such as butylated hydroxytoluene (BHT) or hydroquinone in catalytic amounts. | Add BHT (0.1 mol%) to the reaction mixture before initiating the reaction. |
| Oxygen Exposure | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | Sparge the solvent with argon for 15-30 minutes prior to use. |
| Heat and Light | Conduct the reaction at the lowest effective temperature and shield the reaction vessel from light using aluminum foil. | If heating is necessary, use a well-controlled oil bath and monitor the temperature closely. |
B. Issue: Low Yield or No Reaction in Cross-Coupling Reactions (e.g., Heck, Suzuki)
Symptom: Starting material is recovered, or only a small amount of the desired cross-coupled product is formed.
Causality: Inefficient catalytic activity is a common issue in cross-coupling reactions. This can be due to catalyst poisoning, inappropriate ligand choice, or suboptimal reaction conditions.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cross-coupling reactions.
Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Catalyst Inactivation | Ensure all reagents and solvents are anhydrous and deoxygenated. The palladium catalyst is sensitive to air and moisture. | Use freshly distilled and degassed solvents. Handle the catalyst in a glovebox. |
| Suboptimal Ligand | The choice of ligand is crucial. For Heck reactions, phosphine ligands like P(t-Bu)₃ or XPhos are often effective. For Suzuki couplings, SPhos or XPhos may be suitable.[4] | Screen a variety of ligands to identify the optimal one for your specific substrate. |
| Incorrect Base | The strength and nature of the base can significantly impact the reaction outcome.[5] | Screen inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and organic bases (e.g., triethylamine, DBU). |
| Low Temperature | Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. | Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
C. Issue: Poor Stereoselectivity in Cycloaddition Reactions (e.g., Diels-Alder)
Symptom: Formation of a mixture of endo and exo diastereomers, complicating purification and reducing the yield of the desired isomer.
Causality: The stereochemical outcome of Diels-Alder reactions is governed by kinetic and thermodynamic factors. The endo product is often the kinetic product due to favorable secondary orbital interactions, but the exo product may be thermodynamically more stable.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Diels-Alder stereoselectivity.
Solutions:
| Possible Cause | Solution | Experimental Protocol |
| High Reaction Temperature | Running the reaction at a lower temperature will favor the formation of the kinetically controlled endo product.[7] | Conduct the reaction at 0 °C or -78 °C and allow for a longer reaction time. |
| Lack of Catalyst | Lewis acid catalysts can enhance the rate and stereoselectivity of Diels-Alder reactions by coordinating to the dienophile.[8] | Add a catalytic amount of a Lewis acid (e.g., 0.1-0.2 equivalents of BF₃·OEt₂) to the reaction mixture at a low temperature. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies and thus the stereochemical outcome. | Screen a range of solvents with varying polarities, from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., dichloromethane, acetonitrile). |
D. Issue: Catalyst Decomposition in Olefin Metathesis
Symptom: The reaction stalls before completion, or a dark precipitate (likely ruthenium black) forms.
Causality: Grubbs-type catalysts can be deactivated by coordinating solvents or impurities. The nitrogen atom of the pyrrolidine ring, although protected, can potentially interact with the ruthenium center, leading to catalyst deactivation.[9]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for olefin metathesis.
Solutions:
| Possible Cause | Solution | Experimental Protocol |
| Catalyst Sensitivity | Use a more robust second- or third-generation Grubbs catalyst, which is generally more tolerant of functional groups.[10] | Replace Grubbs I with Grubbs II or a Hoveyda-Grubbs catalyst. |
| Coordinating Solvents | Avoid using coordinating solvents like THF or pyridine, which can bind to the ruthenium center and inhibit catalysis.[9] | Use non-coordinating solvents such as dichloromethane or toluene. |
| Ethylene Inhibition | In ring-closing metathesis, the ethylene byproduct can participate in non-productive metathesis reactions.[11] | Perform the reaction under a gentle stream of argon or under vacuum to facilitate the removal of ethylene. |
III. Detailed Experimental Protocols
Protocol 1: General Procedure for a Heck Cross-Coupling Reaction
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), palladium acetate (Pd(OAc)₂, 0.05 eq.), and the chosen phosphine ligand (0.1 eq.).
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or acetonitrile) followed by the base (e.g., triethylamine, 2.0 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for a Diels-Alder Reaction
-
Preparation: To a solution of this compound (1.0 eq.) in a dry, non-coordinating solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add the dienophile (1.1 eq.).
-
Catalyst Addition (Optional): If using a Lewis acid catalyst, cool the mixture to a low temperature (e.g., -78 °C) before adding the Lewis acid (0.1-1.0 eq.) dropwise.
-
Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC or NMR spectroscopy.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (if a Lewis acid was used) and warm to room temperature. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After concentrating the solvent, purify the product by flash column chromatography.
IV. References
-
EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents. (URL not available)
-
Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
-
Protective Groups - Organic Chemistry Portal. [Link]
-
Protecting Groups. (URL not available)
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature - ResearchGate. [Link]
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]
-
Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use - MDPI. [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Link]
-
Olefin Metathesis, Grubbs Reaction - Organic Chemistry Portal. [Link]
-
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid - PubChem. [Link]
-
Heck Reaction - Chemistry LibreTexts. [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Olefin Metathesis - Master Organic Chemistry. [Link]
-
Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics - Beilstein Journals. [Link]
-
Olefin Metathesis for Chemical Biology - PMC - NIH. [Link]
-
WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents.
-
Stereochemistry of the Diels-Alder Reaction - Master Organic Chemistry. [Link]
-
Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - MDPI. [Link]
-
The copolymerization of N-vinyl-2-pyrrolidone with 2-hydroxyethyl methacrylate | Request PDF - ResearchGate. [Link]
-
On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process - PubMed Central. [Link]
-
On the role of N-vinylpyrrolidone in the aqueous radical-initiated copolymerization with PEGDA mediated by eosin Y in the presence of O2 - Polymer Chemistry (RSC Publishing). [Link]
-
Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides - PMC - NIH. [Link]
-
Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application - MDPI. [Link]
-
Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed. [Link]
-
On the role of N-vinylpyrrolidone in the aqueous radical-initiated copolymerization with PEGDA mediated by eosin Y in presence of O 2 - ResearchGate. [Link]
-
Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thermodynamic and Kinetic Study of Diels–Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides—An Assessment for Materials Application | MDPI [mdpi.com]
- 7. Thermodynamic and Kinetic Study of Diels-Alder Reaction between Furfuryl Alcohol and N-Hydroxymaleimides-An Assessment for Materials Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselectivity in Diels-Alder reactions of diene-substituted N-alkoxycarbonyl-1,2-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - Beyond catalyst deactivation: cross-metathesis involving olefins containing N-heteroaromatics [beilstein-journals.org]
- 10. Olefin Metathesis, Grubbs Reaction [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of Crude (2S)-N-Boc-2-vinylpyrrolidine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and practical solutions for the purification of crude (2S)-N-Boc-2-vinylpyrrolidine. It is designed for researchers, chemists, and drug development professionals who require a high-purity product for their downstream applications. The methodologies described herein are grounded in established chemical principles and validated purification techniques.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of (2S)-N-Boc-2-vinylpyrrolidine in a direct question-and-answer format.
Q1: My crude product is a dark, viscous oil with multiple spots on the TLC plate. Where do I begin the purification process?
A1: A complex crude mixture necessitates a systematic approach, starting with a liquid-liquid extraction to remove bulk impurities, followed by column chromatography for fine separation.
-
Initial Workup: Begin by dissolving your crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Perform an aqueous wash, first with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts. Follow this with a wash using saturated sodium chloride (brine) to reduce the water content in the organic layer. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. This initial cleanup simplifies the subsequent chromatographic separation.
-
Flash Column Chromatography: This is the primary method for separating your target compound from starting materials and byproducts. Given the N-Boc group, the compound will have moderate polarity. A gradient elution on silica gel is recommended. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This ensures that non-polar impurities are eluted first, followed by your product, providing better resolution.
Q2: My NMR analysis shows significant contamination with unreacted (S)-N-Boc-prolinol. How can I efficiently remove this?
A2: The key to separating (S)-N-Boc-prolinol from the desired vinyl product is to exploit the significant difference in their polarity. The hydroxyl group in the starting material makes it substantially more polar than the vinyl group in the product.
-
Chromatographic Separation: Flash column chromatography on silica gel is highly effective. The less polar (2S)-N-Boc-2-vinylpyrrolidine will elute much earlier than the polar N-Boc-prolinol.
-
Eluent System: A hexane/ethyl acetate system is ideal. You can expect your product to elute at approximately 10-20% ethyl acetate in hexane, while the prolinol starting material will require a much more polar system (e.g., 40-60% ethyl acetate) to elute.
-
TLC Monitoring: Carefully monitor the column fractions using TLC to identify and combine the pure product fractions. A common stain for visualizing these compounds is potassium permanganate, which reacts with the vinyl group of the product and the alcohol of the starting material.
-
Q3: The purified product is a yellow or brownish oil, but literature suggests it should be colorless. What is the source of this color and how can I remove it?
A3: The coloration typically arises from high-molecular-weight byproducts or trace amounts of polymerized material. Vinyl compounds, in particular, can be susceptible to polymerization, especially if exposed to heat or light for extended periods.[1][2]
-
Activated Carbon Treatment: For minor color impurities, you can dissolve the product in a minimal amount of a non-polar organic solvent (like diethyl ether or hexane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter the mixture through a pad of Celite®. This process adsorbs many colored impurities.
-
Vacuum Distillation: If the color persists, short-path vacuum distillation is a highly effective method for separating the volatile product from non-volatile, colored polymeric residues.[2][3][4] It is crucial to use a distillation apparatus with a short path to minimize product loss and to maintain a low temperature to prevent further polymerization during the process.[4]
Q4: I am experiencing low yield after column chromatography. What are the potential causes and solutions?
A4: Low recovery from a chromatography column can be attributed to several factors, including product volatility, irreversible adsorption onto the stationary phase, or improper fraction collection.
-
Product Volatility: (2S)-N-Boc-2-vinylpyrrolidine can be somewhat volatile. When removing the solvent from pure fractions, use a rotary evaporator at a low temperature (≤ 30°C) and moderate vacuum. Avoid leaving the product on the evaporator for an extended time after the solvent is gone.
-
Compound Streaking: If your compound is basic, it may streak on the acidic silica gel, leading to broad peaks and poor recovery. To mitigate this, you can add a small amount of triethylamine (~0.5-1%) to your eluent.[5] This deactivates the acidic sites on the silica, resulting in sharper peaks and better recovery.
-
Irreversible Adsorption: Highly functionalized or unstable compounds can sometimes degrade on silica. If you suspect this is happening, consider switching to a less acidic stationary phase, such as neutral alumina.
Q5: Is vacuum distillation a suitable primary purification method for this compound?
A5: Yes, vacuum distillation can be an excellent purification method, particularly for larger scales where chromatography is less practical. It effectively removes non-volatile starting materials and polymeric byproducts.[3]
-
Key Considerations:
-
Pressure: A good vacuum is essential to lower the boiling point and prevent thermal degradation or polymerization.[4]
-
Temperature: Keep the distillation temperature as low as possible. It is known that N-vinyl-2-pyrrolidone should ideally be distilled at temperatures below 120°C to avoid polymerization.[4]
-
Inhibitors: Consider adding a radical inhibitor, such as a small amount of hydroquinone or butylated hydroxytoluene (BHT), to the distillation flask to prevent polymerization at elevated temperatures.
-
Q6: Can I use crystallization to achieve high purity?
A6: While many N-Boc protected amino acids are crystalline solids, (2S)-N-Boc-2-vinylpyrrolidine is often isolated as an oil at room temperature. However, crystallization should not be entirely ruled out, as techniques exist for crystallizing oils.[6][7] This method, if successful, can yield a product of very high purity.[8]
-
Procedure:
-
Dissolve the crude oil in a minimal amount of a hot solvent in which it is highly soluble (e.g., diethyl ether or ethyl acetate).
-
Slowly add a non-polar "anti-solvent" in which the product is poorly soluble (e.g., hexane or pentane) at room temperature until the solution becomes slightly turbid.
-
Cool the mixture slowly, first to room temperature, and then to 0°C or lower in an ice bath or freezer to induce crystallization.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Frequently Asked Questions (FAQs)
What are the most common impurities in a typical synthesis? Common impurities include unreacted starting materials (e.g., N-Boc-prolinol), reagents from the vinylation step (e.g., phosphine oxides from a Wittig reaction), residual solvents, and byproducts from the Boc-protection step.[5][9]
What is the best analytical method to confirm the purity of the final product? A combination of techniques is recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities.
-
GC-MS or LC-MS: To confirm the mass and assess purity by checking for the presence of other components.
-
Chiral HPLC or GC: To determine the enantiomeric excess (e.e.%) and ensure no racemization has occurred.
How should I store purified (2S)-N-Boc-2-vinylpyrrolidine? The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8°C) and protected from light to prevent degradation and polymerization.
Experimental Protocols & Workflows
Purification Workflow Overview
The following diagram illustrates a general workflow for the purification of crude (2S)-N-Boc-2-vinylpyrrolidine.
Sources
- 1. Polymerization and hydrolysis of N-Vinyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 2. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone - Google Patents [patents.google.com]
- 4. epo.org [epo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Welcome to the technical support center for (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the storage, handling, and use of this versatile chiral building block. Our goal is to equip you with the knowledge to anticipate challenges, diagnose issues, and ensure the success and reproducibility of your experiments.
Introduction to this compound
This compound is a valuable chiral intermediate in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and pharmaceutical agents. The pyrrolidine scaffold is a common motif in numerous bioactive compounds.[1] The presence of the vinyl group offers a reactive handle for a variety of transformations, including Michael additions, cross-coupling reactions, and polymerizations, while the Boc-protecting group provides stability and allows for controlled deprotection under acidic conditions.
However, the unique combination of a chiral center, a reactive vinyl group, and a labile protecting group presents specific challenges in its storage, handling, and application. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section covers the most common questions regarding the fundamental properties and safe handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. The primary concerns are preventing polymerization of the vinyl group and degradation of the Boc group.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C[2] | Refrigeration significantly slows down the rate of potential polymerization and degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | The vinyl group can be susceptible to radical polymerization, which can be initiated by atmospheric oxygen.[3] |
| Container | Tightly sealed, amber glass bottle | Prevents exposure to air and light, which can also promote degradation. |
| Location | Well-ventilated, dry place[2] | Ensures safety and prevents moisture ingress, which could lead to hydrolysis. |
Q2: How should I handle this reagent in the laboratory?
A2: Due to its potential hazards, strict adherence to safety protocols is essential. The compound is harmful if swallowed, in contact with skin, or inhaled, causes serious eye damage, and is suspected of causing cancer.[2][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[2]
-
Ventilation: All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2]
-
Dispensing: Use clean, dry syringes or pipettes for transferring the liquid. Avoid cross-contamination.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.
Q3: What are the signs of degradation or polymerization?
A3: Visual inspection and analytical techniques can help assess the quality of the reagent.
-
Visual Cues: An increase in viscosity or the presence of solid precipitates can indicate polymerization. A noticeable color change (e.g., yellowing) may also suggest degradation.
-
Analytical Confirmation: The most reliable method is to check the purity by ¹H NMR spectroscopy. The appearance of broad signals in the aliphatic region or a decrease in the integration of the vinyl protons relative to the Boc group protons can signify oligomerization or polymerization.
Q4: This compound is often supplied with a polymerization inhibitor. Do I need to remove it before my reaction?
A4: Yes, in most cases, especially for reactions involving the vinyl group (e.g., radical reactions, some transition-metal-catalyzed couplings), the inhibitor should be removed. Common inhibitors for vinyl monomers include phenols like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).
-
Why remove it? Inhibitors are designed to scavenge radicals, which can interfere with reactions that proceed through radical intermediates or are sensitive to redox processes.[5]
-
How to remove it: A common method is to pass the liquid reagent through a short column of basic alumina. This effectively removes phenolic inhibitors.[3] Alternatively, a mild aqueous base wash followed by drying and distillation under reduced pressure can be employed, though care must be taken to avoid high temperatures that could induce polymerization.
Q5: What solvents are compatible with this compound for storage and reactions?
A5: The compound is soluble in a wide range of common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. For long-term storage of solutions, it is best to use anhydrous aprotic solvents and store them under an inert atmosphere at 2–8 °C. Avoid acidic conditions, as this can lead to the cleavage of the Boc protecting group.[6]
Part 2: Troubleshooting Guides for Experimental Applications
This section provides structured troubleshooting advice for common issues encountered during reactions involving this compound.
Scenario 1: Low or No Yield in a Michael Addition Reaction
You are performing a 1,4-conjugate addition of a nucleophile to this compound and observe a low yield of the desired product.
Caption: Troubleshooting workflow for low yield in Michael additions.
-
Question: My reaction is sluggish, and I'm recovering mostly starting material. What's the first thing to check?
-
Answer: The most common issue is the presence of a polymerization inhibitor in the commercially supplied reagent. These inhibitors are designed to quench reactive species and can effectively shut down your reaction. Solution: Remove the inhibitor by passing the reagent through a plug of basic alumina immediately before use.[3]
-
-
Question: My crude NMR shows complex, broad signals in the aliphatic region, and my desired product is in low yield. What could be happening?
-
Answer: This is a classic sign of in-situ polymerization or the use of already oligomerized starting material. The vinyl group is highly susceptible to polymerization, which can be initiated by heat, light, or trace impurities.[3]
-
Troubleshooting Steps:
-
Check Starting Material: Always run an NMR of the starting material before use to ensure it is free of oligomers.
-
Degas Solvents: Remove dissolved oxygen from your reaction solvent by sparging with an inert gas (argon or nitrogen).
-
Control Temperature: Run the reaction at the lowest effective temperature. Avoid excessive heating.
-
Work-up: Upon completion, work up the reaction promptly. Do not let the reaction mixture stand for extended periods.
-
-
-
Question: I'm using a strong base to generate my nucleophile and getting a mixture of products. Could this be a problem?
-
Answer: Yes, the proton at the C2 position (the stereocenter) is adjacent to the nitrogen of the pyrrolidine ring and can be susceptible to abstraction by strong, non-hindered bases, leading to epimerization.[7]
-
Solutions:
-
Choice of Base: Use a sterically hindered, non-nucleophilic base (e.g., LDA, KHMDS) if a strong base is required.
-
Temperature: Perform the deprotonation at low temperatures (e.g., -78 °C) to minimize the rate of epimerization.
-
Alternative Methods: Consider generating the nucleophile separately and then adding it to the reaction mixture at a controlled temperature.
-
-
Scenario 2: Heck Coupling Reaction Fails or Gives Byproducts
You are attempting a Heck coupling between this compound and an aryl halide, but the reaction is not proceeding as expected.
-
Issue: No reaction or very low conversion.
-
Possible Cause 1: Catalyst Inactivation. The catalyst system (e.g., Palladium) may be sensitive to impurities or improperly activated.
-
Solution: Ensure all glassware is scrupulously dry and the reaction is run under a strict inert atmosphere. Use freshly opened or purified solvents and reagents. Consider using a pre-catalyst that is more robust.
-
Possible Cause 2: Inhibitor Presence. As with Michael additions, polymerization inhibitors can interfere with the catalytic cycle.
-
Solution: Remove the inhibitor prior to use.
-
-
Issue: Formation of a dark, insoluble material (Palladium black).
-
Possible Cause: Catalyst Decomposition. This often occurs at elevated temperatures or when the ligand is not effectively protecting the palladium center.
-
Solution: Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands that can better stabilize the palladium catalyst.[1] Lowering the reaction temperature, if possible, can also help.
-
-
Issue: A significant amount of homocoupled byproduct from your aryl halide is observed.
-
Possible Cause: Unfavorable Reaction Kinetics. The rate of homocoupling may be competitive with the desired cross-coupling. This can be influenced by the specific aryl halide, catalyst, and ligand used.
-
Solution: Adjust the stoichiometry, perhaps by using a slight excess of the vinylpyrrolidine. Screening different ligands is often the most effective strategy to favor the desired cross-coupling pathway.
-
Scenario 3: Accidental Cleavage of the Boc Protecting Group
You isolate your product, but analytical data (NMR, MS) indicates the absence of the tert-butoxycarbonyl (Boc) group.
Caption: Acid-catalyzed deprotection of the Boc group.
-
Cause: The Boc group is notoriously sensitive to acid. Exposure to strong acids, or even prolonged exposure to milder acidic conditions, will lead to its removal.[6]
-
Common Sources of Acidic Contamination:
-
Aqueous Work-up: Quenching the reaction with an acidic solution (e.g., NH₄Cl, dilute HCl) can cause deprotection.
-
Chromatography: Standard silica gel is slightly acidic and can be sufficient to cleave the Boc group, especially if the product is on the column for an extended period.
-
Solvents: Some grades of solvents, like chloroform, can contain trace amounts of HCl.
-
-
Preventative Measures:
-
Neutral Work-up: Use a neutral (water) or slightly basic (saturated NaHCO₃ solution) quench.
-
Buffered Silica Gel: If purification by column chromatography is necessary, use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% triethylamine in the eluent).
-
Solvent Choice: Use high-purity, stabilized solvents.
-
References
- Sigma-Aldrich, Safety Data Sheet for (2S)-1-(tert-Butoxycarbonyl)-2-vinylpyrrolidine. (Accessed January 2026).
- Fisher Scientific, Safety Data Sheet for N-Vinyl-2-pyrrolidone, stabilized. (Accessed January 2026).
-
University of Rochester, Department of Chemistry, How To: Troubleshoot a Reaction. [Link]
- BLDpharm, Application of Bicyclic Pyrrolidine in Drug Development. (Accessed January 2026).
-
PubChem, Compound Summary for N-vinyl-2-pyrrolidone. [Link]
-
Franco, P., & De Marco, I. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers, 12(5), 1114. [Link]
-
PubChem, Compound Summary for N-Boc-pyrrolidine. [Link]
- BenchChem, Navigating Boc Deprotection: A Guide to Minimizing Side Products. (Accessed January 2026).
- ResearchGate, Discussion on Polymerization in the presence of inhibitor. (Accessed January 2026).
-
Tumminakatti, S., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(21), 8017. [Link]
Sources
- 1. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 3. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. WO2020107197A1 - Polymerization inhibitor for n-vinyl pyrrolidone monomer and use thereof - Google Patents [patents.google.com]
Scaling up the synthesis of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to scaling up the synthesis of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible scale-up process. This guide is structured as a dynamic resource, addressing common questions and troubleshooting specific issues encountered in the laboratory.
Overview of Synthetic Strategies
The synthesis of this compound, a valuable chiral building block, typically begins with the readily available and commercially sourced (S)-N-Boc-2-pyrrolidinemethanol (Boc-L-prolinol). The primary challenge lies in the efficient one-carbon homologation to introduce the vinyl group. Two principal strategies dominate this transformation: the Wittig olefination and the addition of an organometallic reagent followed by elimination. The choice of route often depends on available reagents, scale, and desired purity profile.
The most prevalent and reliable method involves the oxidation of Boc-L-prolinol to the corresponding aldehyde, (2S)-N-Boc-2-formylpyrrolidine (Boc-L-prolinal), followed by a Wittig reaction to form the terminal alkene.[1][2][3] This approach offers high yields and stereochemical fidelity.
Caption: General two-step synthetic workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control when scaling up the oxidation of Boc-L-prolinol?
A: Temperature control is paramount, especially for Swern-type oxidations, which typically run at -78 °C to maintain the stability of the active oxidizing species.[4] For Dess-Martin Periodinane (DMP) oxidations, the main challenges on scale-up are the cost of the reagent and the safe handling of the potentially explosive byproduct, 2-iodoxybenzoic acid (IBX), under certain conditions. Efficient heat transfer and agitation are critical in larger reactors to ensure homogenous reaction conditions and prevent runaway reactions.
Q2: Which olefination method is preferable for large-scale synthesis: Wittig or Horner-Wadsworth-Emmons (HWE)?
A: For installing a terminal methylene group (C=CH₂), the standard Wittig reaction using methyltriphenylphosphonium bromide is highly effective and generally preferred.[2][5] The driving force is the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6] While the HWE reaction is excellent for forming (E)-alkenes with stabilized phosphonate ylides, its primary advantage is the water-soluble nature of the phosphate byproduct, which simplifies purification. However, for the non-stabilized ylide required here, the classic Wittig is robust and well-documented.[5]
Q3: My final product appears to be contaminated with a significant amount of triphenylphosphine oxide. How can I improve the purification process on a larger scale?
A: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove due to its polarity and crystallinity. On a large scale, multiple crystallizations or extensive column chromatography are undesirable. Consider these strategies:
-
Precipitation: After the reaction, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes or a mixture of ether and hexanes, followed by filtration.
-
Acidic Wash: Converting TPPO to its water-soluble salt with an acid wash (e.g., dilute HCl) is often ineffective.
-
Alternative Reagents: For very large scales, investigating a Horner-Wadsworth-Emmons approach with a water-soluble phosphate byproduct might be justified to simplify the downstream processing.
Troubleshooting Guide: The Wittig Olefination Route
This section addresses common problems encountered during the Wittig reaction for the synthesis of (2S)-N-Boc-2-vinylpyrrolidine.
Caption: Decision tree for troubleshooting the Wittig reaction.
Problem 1: Low or incomplete conversion of the aldehyde.
-
Question: I've run the Wittig reaction, but TLC and NMR analysis show a significant amount of unreacted (2S)-N-Boc-2-formylpyrrolidine. What went wrong?
-
Answer: This is a classic symptom of poor ylide formation or insufficient reagent stoichiometry.
-
Cause A: Ineffective Deprotonation. The phosphonium salt must be fully deprotonated to form the reactive ylide.[3][6] The pKa of methyltriphenylphosphonium is around 22 (in DMSO), requiring a very strong base.[1]
-
Solution: Ensure your base is active. If using n-butyllithium (n-BuLi), titrate it before use to confirm its molarity. Use truly anhydrous solvents (like THF distilled from sodium/benzophenone) as water will quench the base.
-
-
Cause B: Ylide Decomposition. Phosphorus ylides, especially non-stabilized ones like Ph₃P=CH₂, can be sensitive to air and moisture.
-
Solution: Maintain a strictly inert atmosphere (N₂ or Argon) throughout the ylide generation and reaction. Prepare the ylide in situ and use it promptly.
-
-
Cause C: Aldehyde Instability. The precursor aldehyde, Boc-L-prolinal, can be prone to oxidation or oligomerization upon storage.
-
Solution: Use freshly prepared or purified aldehyde. It's best to prepare the aldehyde and use it in the subsequent Wittig step on the same day.
-
-
Problem 2: The reaction yields are inconsistent upon scale-up.
-
Question: My bench-scale (1g) reaction works perfectly, but my 50g pilot run gave a much lower yield. Why?
-
Answer: Scale-up introduces challenges related to mass and heat transfer.
-
Cause A: Inefficient Mixing during Ylide Formation. The formation of the ylide from the solid phosphonium salt and base can be heterogeneous. In a large flask, inefficient stirring can lead to localized areas of poor deprotonation.
-
Solution: Use an appropriate overhead mechanical stirrer for larger volumes to ensure the phosphonium salt remains well-suspended during base addition.
-
-
Cause B: Poor Temperature Control. The addition of n-BuLi is exothermic. On a larger scale, if the addition is too fast without adequate cooling, it can lead to localized heating, causing solvent boiling or ylide decomposition.
-
Solution: Use a larger cooling bath and add the base slowly and subsurface if possible to dissipate heat effectively. Monitor the internal temperature of the reactor.
-
-
Experimental Protocols
Protocol 1: Synthesis of (2S)-N-Boc-2-formylpyrrolidine (Aldehyde Precursor)
This protocol uses Dess-Martin Periodinane (DMP) for its mild conditions and high yield.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add (S)-N-Boc-2-pyrrolidinemethanol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
DMP Addition: Add Dess-Martin Periodinane (1.1 - 1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) shows complete consumption of the starting alcohol.
-
Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 30 minutes until the layers are clear.
-
Extraction & Purification: Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is often pure enough for the next step but can be purified by flash chromatography if necessary.
Protocol 2: Wittig Olefination to (2S)-N-Boc-2-vinylpyrrolidine
-
Ylide Generation:
-
To a flame-dried, three-neck flask under argon, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (approx. 0.3 M).
-
Cool the resulting suspension to 0 °C.
-
Slowly add n-butyllithium (1.15 eq, e.g., 2.5 M in hexanes) dropwise via syringe. A deep yellow or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
-
Aldehyde Addition:
-
Cool the ylide solution back down to -78 °C (dry ice/acetone bath).
-
Add a solution of (2S)-N-Boc-2-formylpyrrolidine (1.0 eq) in a small amount of anhydrous THF dropwise.
-
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight.
-
Workup & Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to separate the product from the triphenylphosphine oxide.[7]
-
| Parameter | Recommendation for Scale-Up | Rationale |
| Solvent Quality | Use anhydrous grade solvents, preferably from a solvent purification system. | Water reacts with the strong base (n-BuLi) and can hydrolyze the ylide, reducing yield. |
| Base | n-Butyllithium (n-BuLi) or Potassium hexamethyldisilazide (KHMDS). | These bases are strong enough to fully deprotonate the phosphonium salt.[1][3] |
| Temperature | Ylide generation: 0 °C. Aldehyde addition: -78 °C. | Controls reaction rate, minimizes side reactions, and preserves the stability of the aldehyde and ylide. |
| Atmosphere | Strictly inert (Argon or Nitrogen). | Prevents quenching of the highly reactive ylide and base by atmospheric oxygen or moisture. |
| Purification | Flash column chromatography. | Necessary to remove the non-polar triphenylphosphine oxide byproduct.[7] |
References
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. [Link]
-
A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
-
Wittig reaction. (n.d.). Wikipedia. [Link]
-
Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). ResearchGate. [Link]
-
Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. (2021). PMC - NIH. [Link]
-
Purification of synthesized Boc-protected ethylenediamine. (n.d.). Der Pharma Chemica. [Link]
-
Wittig Reaction (continued). (2010). University of Calgary. [Link]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. derpharmachemica.com [derpharmachemica.com]
Validation & Comparative
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of (2S)-N-Boc-2-vinylpyrrolidine
For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is not merely a matter of academic interest; it is a critical determinant of a drug candidate's efficacy and safety. (2S)-N-Boc-2-vinylpyrrolidine is a valuable chiral intermediate, and rigorous, validated methods for determining its enantiomeric excess (e.e.) are paramount. This guide provides an in-depth, objective comparison of the primary analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed methodologies, and offer supporting data to empower you in selecting the optimal technique for your laboratory's needs.
The Foundational Choice: Method Selection for Chiral Purity
The determination of enantiomeric excess for a molecule like N-Boc-2-vinylpyrrolidine hinges on the ability to differentiate between its (S) and (R) enantiomers. The choice between chromatographic and spectroscopic methods is often dictated by factors such as sample volatility, the presence of suitable chromophores, required sensitivity, and available instrumentation.
dot
Caption: Decision tree for analytical method selection.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a robust and widely employed technique for the direct separation of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP). For N-Boc protected compounds like (2S)-N-Boc-2-vinylpyrrolidine, polysaccharide-based CSPs are particularly effective.
The separation mechanism is a complex interplay of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector immobilized on the stationary phase. The Boc protecting group and the vinyl moiety of the target molecule will influence these interactions, making the selection of the appropriate CSP and mobile phase crucial for achieving baseline separation.
Experimental Protocol: Chiral HPLC
This protocol is adapted from established methods for the chiral separation of N-Boc protected pyrrolidine derivatives and serves as a strong starting point for method development for (2S)-N-Boc-2-vinylpyrrolidine.[1]
-
Sample Preparation:
-
Prepare a stock solution of the (2S)-N-Boc-2-vinylpyrrolidine sample at a concentration of 1 mg/mL in the mobile phase.
-
For method development and peak identification, a racemic standard of N-Boc-2-vinylpyrrolidine is essential.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® series column (e.g., AD-H, AS-H) or a Phenomenex Lux® Cellulose or Amylose-based column, is recommended.
-
Mobile Phase: An isocratic mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol. The ratio should be optimized to achieve baseline resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm, where the amide chromophore of the Boc group exhibits absorbance.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample of (2S)-N-Boc-2-vinylpyrrolidine.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
dot
Caption: Experimental workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC): High Resolution for Volatile Analytes
Chiral GC offers exceptional resolution and sensitivity, making it a powerful tool for enantiomeric excess determination.[2] However, its application is generally limited to volatile and thermally stable compounds. While N-Boc-2-vinylpyrrolidine may have limited volatility, derivatization can be employed to enhance its suitability for GC analysis.
A common strategy for compounds containing an amine functionality, even when protected, is to introduce a more volatile group. For pyrrolidine derivatives, this can involve acylation or silylation.[3] The choice of derivatizing agent is critical to ensure that the reaction proceeds to completion without racemization.
Experimental Protocol: Chiral GC
This protocol includes a derivatization step that may be necessary for the successful analysis of N-Boc-2-vinylpyrrolidine.
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
While the Boc group provides some protection, to increase volatility, a derivatization step such as silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed. The reaction is typically carried out by heating the sample with an excess of the silylating agent.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Column: A cyclodextrin-based chiral stationary phase, such as an Astec CHIRALDEX® or a Restek Rt-βDEX column, is often effective for the separation of chiral amines and their derivatives.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, followed by a ramp of 5 °C/min to 220 °C, and a final hold for 5 minutes. This program should be optimized for the specific derivative.
-
Detector Temperature: 280 °C.
-
-
Data Analysis:
-
As with HPLC, inject a derivatized racemic standard to determine the retention times of the enantiomers.
-
Inject the derivatized sample.
-
Integrate the peak areas and calculate the enantiomeric excess using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Alternative
NMR spectroscopy offers a distinct advantage in that it can provide structural information while also being used for quantitative analysis of enantiomeric excess.[4] The direct NMR spectra of enantiomers are identical. Therefore, a chiral auxiliary must be used to induce a chemical shift difference between the enantiomers. This can be achieved through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. This method is non-destructive, allowing for sample recovery.
-
Chiral Derivatizing Agents (CDAs): CDAs react with the analyte to form stable diastereomers, which will have distinct NMR spectra. This method often results in larger and more easily quantifiable signal separation. For an N-Boc protected amine, a suitable CDA would react with the pyrrolidine nitrogen after removal of the Boc group, or potentially interact at another site.
Experimental Protocol: NMR Spectroscopy with a Chiral Solvating Agent
-
Sample Preparation:
-
Accurately weigh the (2S)-N-Boc-2-vinylpyrrolidine sample and dissolve it in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
Add a molar equivalent of a suitable chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons in close proximity to the chiral center are most likely to show the largest chemical shift differences.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals: e.e. (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100
-
dot
Caption: Experimental workflow for NMR analysis with a CSA.
Comparative Performance Analysis
While specific experimental data for (2S)-N-Boc-2-vinylpyrrolidine is not widely published, the following table summarizes the expected performance characteristics for the chiral separation of structurally similar N-Boc protected pyrrolidine derivatives, providing a reliable proxy for what can be expected.[1]
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning with a solid chiral stationary phase. | Differential partitioning with a gaseous mobile phase and solid chiral stationary phase. | Formation of transient diastereomeric complexes with a chiral solvating agent. |
| Resolution (Rs) | > 2.0 (typically achievable with method optimization) | > 2.0 (often higher than HPLC) | N/A (relies on signal separation) |
| Selectivity (α) | > 1.2 (CSP dependent) | > 1.1 (CSP dependent) | N/A |
| Analysis Time | 10-30 min | 15-40 min (including oven ramp) | 5-15 min |
| Limit of Detection (LOD) | ~1-10 ng/mL | ~0.1-5 ng/mL | Higher than chromatographic methods |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL | ~0.5-20 ng/mL | Higher than chromatographic methods |
| Sample Preparation | Simple dissolution | May require derivatization | Simple dissolution and addition of CSA |
| Instrumentation | Standard HPLC with UV detector | GC with FID | High-field NMR spectrometer |
Conclusion: An Informed Decision for Your Analytical Needs
The rigorous determination of the enantiomeric excess of (2S)-N-Boc-2-vinylpyrrolidine is a critical step in ensuring the quality and potential efficacy of downstream applications. Chiral HPLC stands out as a versatile and reliable method, often serving as the gold standard. Chiral GC provides excellent resolution but may necessitate a derivatization step. NMR spectroscopy offers a rapid and non-destructive alternative, particularly valuable for reaction monitoring.
The choice of the optimal method will ultimately depend on the specific requirements of your analysis, including the desired level of accuracy, sample throughput, and the instrumentation available in your laboratory. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision and for the successful development and validation of a robust analytical method for this important chiral building block.
References
- BenchChem. (2025). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. BenchChem.
- BenchChem. (2025). A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. BenchChem.
- BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for Determining the Chiral Purity of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Lipka, E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis.
-
Wikipedia. (2023). N-Vinylpyrrolidone. Wikipedia. [Link]
- Ahuja, S. (Ed.). (2007).
-
Li, L. P., & Ye, B. H. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10717–10723. [Link]
-
Adams, R. W., et al. (2016). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Chemical Science, 7(10), 6554–6560. [Link]
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Pyrrolidines. BenchChem.
-
Al-Ghanim, A. M. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245. [Link]
-
Dragna, J. M., et al. (2017). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 94(11), 1762–1767. [Link]
- Garg, S., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. ACS Sustainable Chemistry & Engineering, 10(37), 12345–12355.
-
Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC. [Link]
- BenchChem. (2025).
-
SIELC Technologies. (n.d.). Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. SIELC. [Link]
- Toyo'oka, T., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Chemical and Pharmaceutical Bulletin, 63(10), 844-847.
-
Fukushima, K., et al. (2016). Hydrogen-bond-assisted isotactic-specific radical polymerization of N-vinyl-2-pyrrolidone with tartrate additives in toluene at low temperatures: high-resolution 1H NMR analysis. Polymer Chemistry, 7(4), 896-905. [Link]
-
Mecking, S., et al. (2022). Making more from bio-based platforms: life cycle assessment and techno-economic analysis of N-vinyl-2-pyrrolidone from succinic acid. Green Chemistry, 24(17), 6537-6548. [Link]
- Google Patents. (2006). Process for making n-vinyl-2-pyrrolidone.
Sources
A Comparative Guide to the Synthetic Routes of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
(2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine is a chiral building block of significant interest in medicinal chemistry and drug development. Its vinyl group serves as a versatile handle for a variety of chemical transformations, including Heck coupling, olefin metathesis, and Michael additions, making it a valuable precursor for the synthesis of complex nitrogen-containing heterocyclic compounds. This guide provides an in-depth comparison of the most common synthetic routes to this important molecule, offering insights into the practical considerations and underlying chemical principles that guide the choice of a particular method.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly commences from the readily available and optically pure starting material, L-proline. The key strategic challenge lies in the efficient and stereoretentive conversion of the carboxylic acid functionality at the C2 position into a vinyl group. This is typically achieved through a two-step sequence: reduction of the carboxylic acid to an aldehyde, followed by an olefination reaction. This guide will focus on the comparative analysis of the olefination step, as it is the most critical and variable part of the synthesis.
The overall synthetic approach can be visualized as follows:
Figure 1: General synthetic pathways to (2S)-N-Boc-2-vinylpyrrolidine.
This guide will now delve into a detailed comparison of three primary olefination strategies: the Wittig reaction, the Horner-Wadsworth-Emmons reaction, and a Grignard-based approach.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Wittig Reaction | Route 2: Horner-Wadsworth-Emmons (HWE) Reaction | Route 3: Grignard Reaction |
| Key Reagents | Methyltriphenylphosphonium bromide, strong base (e.g., n-BuLi) | Triethyl phosphonoacetate, base (e.g., NaH) | Vinylmagnesium bromide |
| Typical Yield | Good to excellent | Excellent | Moderate to good |
| Stereoselectivity | Generally favors Z-alkene with non-stabilized ylides; often a mixture. | Generally favors E-alkene with stabilized ylides. | Dependent on reaction conditions and substrate. |
| By-products | Triphenylphosphine oxide (often difficult to separate) | Water-soluble phosphate esters (easy to remove) | Magnesium salts |
| Scalability | Moderate; separation of triphenylphosphine oxide can be challenging on a large scale. | High; easy purification of the product. | Good; Grignard reagents are commercially available and easy to handle on a large scale. |
| Substrate Scope | Broad; reacts with a wide range of aldehydes and ketones. | Broad; generally more reactive than Wittig reagents. | Specific to the addition of a vinyl group. |
| Reaction Conditions | Anhydrous conditions, often at low temperatures. | Anhydrous conditions, variable temperatures. | Anhydrous conditions, typically at low to ambient temperatures. |
Route 1: The Wittig Reaction
The Wittig reaction is a classic and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] In the context of synthesizing (2S)-N-Boc-2-vinylpyrrolidine, this involves the reaction of N-Boc-L-prolinal with a phosphorus ylide, typically generated in situ from a phosphonium salt and a strong base.
Mechanistic Insight
The reaction proceeds through a [2+2] cycloaddition between the ylide and the aldehyde to form a four-membered oxaphosphetane intermediate.[1] This intermediate then collapses to form the desired alkene and triphenylphosphine oxide. The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide. For the synthesis of a terminal vinyl group, a non-stabilized ylide (from methyltriphenylphosphonium bromide) is used, which typically favors the formation of the Z-alkene, although for terminal alkenes this distinction is irrelevant.
Figure 2: Simplified mechanism of the Wittig reaction.
Experimental Protocol: Wittig Olefination of N-Boc-L-prolinal
-
Preparation of the Ylide: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The resulting bright yellow solution is stirred at room temperature for 1 hour to ensure complete formation of the ylide.
-
Olefination: The reaction mixture is cooled to -78 °C, and a solution of N-Boc-L-prolinal in anhydrous THF is added slowly. The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford (2S)-N-Boc-2-vinylpyrrolidine.
Performance and Limitations
The Wittig reaction generally provides good yields of the desired product. However, a significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to completely remove from the product, especially on a larger scale. This can necessitate multiple chromatographic purifications, impacting the overall efficiency and cost-effectiveness of the process.
Route 2: The Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction for alkene synthesis.[2] It utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide, often leading to higher yields and cleaner reactions.[3]
Mechanistic Insight
The HWE reaction begins with the deprotonation of a phosphonate ester to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the aldehyde to form a β-alkoxyphosphonate intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene.[2] For the synthesis of terminal alkenes, a simple phosphonate such as triethyl phosphonoacetate can be used, although for a methylenation, a reagent like diethyl (lithiomethyl)phosphonate is more direct. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making it easily separable from the organic product during aqueous work-up.[4]
Figure 3: Simplified mechanism of the HWE reaction.
Experimental Protocol: HWE Olefination of N-Boc-L-prolinal
-
Preparation of the Phosphonate Carbanion: To a suspension of sodium hydride (NaH) in anhydrous THF at 0 °C under an inert atmosphere, triethyl phosphonoacetate is added dropwise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the phosphonate carbanion.
-
Olefination: The reaction mixture is cooled to 0 °C, and a solution of N-Boc-L-prolinal in anhydrous THF is added slowly. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield (2S)-N-Boc-2-vinylpyrrolidine.
Performance and Advantages
The HWE reaction often provides higher yields compared to the Wittig reaction for this transformation. The most significant advantage is the ease of purification. The water-soluble phosphate byproduct is readily removed during the aqueous work-up, simplifying the purification process and making the HWE reaction highly amenable to large-scale synthesis.
Route 3: The Grignard Reaction
A more direct approach to installing the vinyl group involves the use of a Grignard reagent, such as vinylmagnesium bromide.[5] This method avoids the use of phosphorus-based reagents and can be a cost-effective alternative.
Mechanistic Insight
The Grignard reaction involves the nucleophilic addition of the vinyl carbanion from the Grignard reagent to the electrophilic carbonyl carbon of N-Boc-L-prolinal. This initially forms a magnesium alkoxide intermediate, which upon acidic work-up, is protonated and subsequently dehydrates to form the vinyl group. The stereochemical control of the initial addition can be influenced by the reaction conditions and the presence of chelating groups on the substrate.
Figure 4: Simplified mechanism of the Grignard reaction followed by dehydration.
Experimental Protocol: Grignard Addition to N-Boc-L-prolinal
-
Grignard Addition: To a solution of N-Boc-L-prolinal in anhydrous THF at -78 °C under an inert atmosphere, a solution of vinylmagnesium bromide in THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature.
-
Work-up and Dehydration: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude allylic alcohol can be dehydrated in a subsequent step, for instance, by treatment with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water.
-
Purification: The final product is purified by flash column chromatography on silica gel.
Performance and Considerations
The Grignard approach offers a phosphorus-free synthesis, which can be advantageous in terms of cost and atom economy. However, the reaction may suffer from lower yields and potential side reactions. The intermediate allylic alcohol may require a separate dehydration step, adding to the overall number of synthetic operations. The stereocontrol of the Grignard addition can also be a concern and may require careful optimization of reaction conditions.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on the specific requirements of the synthesis, including scale, purity requirements, and available resources.
-
For laboratory-scale synthesis where high yields are desired and purification challenges are manageable , the Wittig reaction is a viable option.
-
For large-scale production where ease of purification, high yields, and scalability are paramount , the Horner-Wadsworth-Emmons reaction is the superior choice due to the facile removal of its water-soluble byproduct.
-
The Grignard reaction presents a cost-effective, phosphorus-free alternative, which may be suitable for certain applications, although it may require more optimization to achieve high yields and stereoselectivity.
Ultimately, a thorough evaluation of the pros and cons of each method, as outlined in this guide, will enable researchers and drug development professionals to make an informed decision for the efficient and reliable synthesis of this valuable chiral building block.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
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O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2008). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(36), 6836-6839. [Link]
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Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]
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Wadsworth, W. S., Jr. (1977). Synthetic Applications of Phosphoryl-Stabilized Anions. Organic Reactions, 25, 73-253. [Link]
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Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of Grignard reagent and organolithium compound additions to ketones. Chemical Reviews, 75(4), 521-546. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
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- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.
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Spectroscopic analysis to confirm the structure of N-Boc-2-vinylpyrrolidine
An In-Depth Comparative Guide to the Spectroscopic Analysis of N-Boc-2-vinylpyrrolidine
For researchers, scientists, and drug development professionals, the precise structural confirmation of chiral building blocks like N-Boc-2-vinylpyrrolidine is not merely a procedural step but a cornerstone of synthetic success and regulatory compliance. This molecule, a versatile intermediate in the synthesis of novel therapeutics, demands unambiguous characterization to ensure purity, verify reaction outcomes, and build a reliable foundation for subsequent synthetic transformations. A multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive and self-validating system for its structural elucidation.[1][2][3]
This guide offers a detailed examination of the expected spectroscopic data for N-Boc-2-vinylpyrrolidine. By explaining the causality behind the spectral features and comparing them directly with a structurally similar alternative—the saturated analog N-Boc-2-ethylpyrrolidine—we provide a clear framework for confident structural assignment.
The Strategic Imperative of Multi-Technique Analysis
Relying on a single analytical technique for structural confirmation is fraught with ambiguity. Each method probes different aspects of molecular structure, and their combined data creates a powerful, synergistic confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for structural elucidation in organic chemistry, NMR provides a detailed map of the carbon and proton framework.[2][4] ¹H NMR reveals proton environments and their connectivity through spin-spin coupling, while ¹³C NMR indicates the number and electronic environment of unique carbon atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : This technique is highly effective for identifying functional groups.[1] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds (e.g., C=O, C=C, C-H), offering a rapid and reliable molecular fingerprint.
-
Mass Spectrometry (MS) : MS provides the exact molecular weight of the compound and, through fragmentation analysis, offers crucial pieces to the structural puzzle.[4] It serves as the ultimate arbiter of the molecular formula.
The logical workflow for this comprehensive analysis is a systematic process of data acquisition and interpretation.
Caption: Workflow for Spectroscopic Structural Confirmation.
Predicted Spectroscopic Data for N-Boc-2-vinylpyrrolidine
The following tables summarize the anticipated spectral data for N-Boc-2-vinylpyrrolidine, derived from established chemical shift principles and analysis of structurally related compounds such as N-Boc-pyrrolidine and N-vinylpyrrolidone.[5][6][7]
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~ 5.8 - 6.0 | ddd | 1H | -CH=CH₂ |
| ~ 5.1 - 5.2 | d | 1H | -CH=CH₂ (trans) |
| ~ 4.9 - 5.0 | d | 1H | -CH=CH₂ (cis) |
| ~ 4.2 - 4.4 | m | 1H | N-CH (ring C2) |
| ~ 3.3 - 3.5 | m | 2H | N-CH₂ (ring C5) |
| ~ 1.8 - 2.1 | m | 4H | -CH₂-CH₂- (ring C3, C4) |
| 1.47 | s | 9H | -C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 154.7 | C=O (Boc) |
| ~ 135.0 | -CH=CH₂ |
| ~ 115.0 | -CH=CH₂ |
| ~ 79.5 | -C(CH₃)₃ |
| ~ 58.0 | N-CH (ring C2) |
| ~ 46.0 | N-CH₂ (ring C5) |
| ~ 31.0 | -CH₂- (ring C3 or C4) |
| ~ 28.5 | -C(CH₃)₃ |
| ~ 23.0 | -CH₂- (ring C3 or C4) |
Table 3: Predicted FT-IR Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~ 2975 | Medium-Strong | C-H Stretch (Aliphatic, sp³) |
| ~ 1695 | Strong | C=O Stretch (Boc Carbamate) |
| ~ 1645 | Medium | C=C Stretch (Vinyl) |
| ~ 1410 | Medium | C-N Stretch |
| ~ 1165 | Strong | C-O Stretch (Boc Ester) |
| ~ 990 & 910 | Medium | =C-H Bend (Out-of-plane) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment Ion |
|---|---|
| 198.15 | [M+H]⁺ |
| 142.10 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 98.09 | [M - Boc + H]⁺ (Loss of Boc group) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Comparative Analysis: N-Boc-2-vinylpyrrolidine vs. N-Boc-2-ethylpyrrolidine
The most effective way to validate the presence of the vinyl group is to compare the spectra with its saturated analog, N-Boc-2-ethylpyrrolidine. The structural difference—a carbon-carbon double bond versus a single bond—creates distinct and easily identifiable spectral disparities.
Caption: Key Structural and Spectroscopic Differences.
¹H NMR Comparison: The most dramatic difference appears in the ¹H NMR spectrum. N-Boc-2-vinylpyrrolidine exhibits three distinct signals in the olefinic region (~4.9-6.0 ppm). These signals, corresponding to the three vinyl protons, are completely absent in the spectrum of N-Boc-2-ethylpyrrolidine. Instead, the saturated analog would show signals for an ethyl group, typically a triplet and a quartet, in the aliphatic region (~0.9-1.6 ppm).
¹³C NMR Comparison: The ¹³C NMR spectrum provides an equally clear distinction. The vinyl compound shows two signals for the sp²-hybridized carbons of the double bond at ~135.0 ppm and ~115.0 ppm. These are absent in the ethyl analog, which would instead display two sp³ carbon signals for the ethyl group at approximately ~25 ppm and ~15 ppm.
FT-IR Comparison: In the FT-IR spectrum, the presence of the vinyl group is confirmed by a medium-intensity C=C stretching absorption around 1645 cm⁻¹. This peak is fundamentally absent in the spectrum of N-Boc-2-ethylpyrrolidine. Additionally, the out-of-plane =C-H bending vibrations around 990 and 910 cm⁻¹ are unique identifiers for the vinyl group.
Detailed Experimental Protocols
The following methodologies describe standard procedures for acquiring the high-quality spectroscopic data necessary for structural confirmation.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective : To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis.
-
Methodology :
-
Sample Preparation : Accurately weigh 5-10 mg of N-Boc-2-vinylpyrrolidine and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer : Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.
-
Instrumentation : Place the NMR tube into the spinner and insert it into the magnet of a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition :
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H spectrum, typically using a 30° pulse and a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to generate the final spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective : To identify the key functional groups in the molecule.
-
Methodology (Neat/Thin Film Method) :
-
Sample Preparation : Place one drop of neat liquid N-Boc-2-vinylpyrrolidine directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, dissolve a few milligrams in a volatile solvent (e.g., dichloromethane), apply a drop to a salt plate (NaCl or KBr), and allow the solvent to evaporate.
-
Background Scan : Record a background spectrum of the clean, empty ATR crystal or salt plate.
-
Data Acquisition : Place the sample in the spectrometer's sample compartment.
-
Spectrum Collection : Record the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The final spectrum is automatically ratioed against the background.
-
Mass Spectrometry (MS)
-
Objective : To determine the molecular weight and fragmentation pattern.
-
Methodology (Electrospray Ionization - ESI) :
-
Sample Preparation : Prepare a dilute solution of N-Boc-2-vinylpyrrolidine (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of approximately 10 µg/mL.
-
Instrumentation : Use a mass spectrometer equipped with an ESI source, such as a Quadrupole Time-of-Flight (Q-TOF) instrument for high-resolution mass accuracy.
-
Infusion : Introduce the sample solution into the ESI source via direct infusion with a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition : Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular ion (e.g., m/z 50-400). Key instrument parameters (capillary voltage, cone voltage, desolvation gas temperature, and flow) should be optimized to maximize the signal of the molecular ion [M+H]⁺.
-
By systematically applying this multi-technique spectroscopic approach and comparing the resulting data against the expected values and a relevant alternative, researchers can achieve unambiguous and trustworthy confirmation of the structure of N-Boc-2-vinylpyrrolidine, ensuring the integrity of their synthetic endeavors.
References
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- Sigma-Aldrich. N-Boc-pyrrolidine 97%.
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A Comparative Guide to the Stereochemical Landscape of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine Derivatives and Their Role in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The chiral pyrrolidine scaffold is a cornerstone in modern medicinal chemistry and asymmetric catalysis, prized for its conformational rigidity and stereochemical information.[1][2] This guide delves into the structural nuances of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine derivatives, a class of compounds with significant potential as chiral building blocks and organocatalysts. While a definitive X-ray crystal structure for the parent this compound remains elusive in publicly accessible databases, this guide will provide a comprehensive comparison based on the crystallographic data of closely related derivatives and an analysis of their performance in key asymmetric transformations. We will explore the synthetic routes to these valuable compounds, detail the experimental protocols for their application, and present comparative data to inform catalyst and building block selection.
The Significance of the Chiral Pyrrolidine Ring
The pyrrolidine ring's five-membered structure restricts its conformational freedom, leading to predictable spatial arrangements of its substituents. This inherent chirality is fundamental to its efficacy in inducing stereoselectivity in chemical reactions.[3] The N-tert-butoxycarbonyl (Boc) protecting group not only facilitates purification and handling but also influences the conformational preferences of the pyrrolidine ring, which can be crucial for its function in asymmetric synthesis.
Synthetic Strategies for Enantioenriched Pyrrolidines
The construction of the chiral pyrrolidine core can be achieved through various synthetic strategies, each with its own advantages and limitations. A common and powerful approach is the enantioselective deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping.[2] This method, pioneered by Beak and coworkers, utilizes a chiral ligand, such as (-)-sparteine, in conjunction with an organolithium base to achieve stereoselective functionalization at the C2 position.[2]
Another prominent strategy involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[4] This approach allows for the convergent synthesis of highly substituted pyrrolidines with excellent control over stereochemistry. Furthermore, intramolecular C-H amination reactions, catalyzed by rhodium or copper complexes, offer a step-economical route to the pyrrolidine ring from linear precursors.[4]
X-ray Crystallography: Unveiling the Three-Dimensional Structure
X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules, providing precise information on bond lengths, bond angles, and torsion angles. This data is crucial for understanding the conformational preferences of chiral molecules and for rationalizing their behavior in stereoselective reactions. While the specific crystal structure of this compound is not available, analysis of related structures provides valuable insights.
For instance, the crystal structure of N-tert-butoxycarbonyl-α-(2-fluorobenzyl)-l-proline reveals an envelope conformation for the pyrrolidine ring.[5] The conformation of the pyrrolidine ring in N-Boc protected derivatives is a critical factor in their catalytic activity, as it dictates the orientation of the catalytic groups and the steric environment around the active site.
Hypothetical Structural Features of this compound
Based on the analysis of related structures, we can anticipate key structural features of this compound in the solid state. The pyrrolidine ring would likely adopt a puckered conformation, either an envelope or a twist form, to minimize steric strain. The bulky N-Boc group would significantly influence this puckering and the orientation of the C2-vinyl substituent. The vinyl group's planarity and its conjugation potential could lead to specific intermolecular interactions in the crystal lattice, such as π-stacking, which would influence the overall crystal packing. Definitive confirmation of these features, however, awaits experimental crystallographic analysis.
Comparative Performance in Asymmetric Catalysis
N-Boc-pyrrolidine derivatives have proven to be highly effective organocatalysts in a variety of asymmetric transformations, including Aldol, Michael, and Mannich reactions.[1] Their performance is often superior to that of other chiral amines due to the unique structural features conferred by the pyrrolidine ring and the N-Boc group.
Asymmetric Aldol Reaction
The Aldol reaction is a fundamental carbon-carbon bond-forming reaction for the synthesis of β-hydroxy carbonyl compounds. Boc-protected prolinamide derivatives have shown considerable efficacy in catalyzing this transformation.[1]
| Catalyst | Aldehyde | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| Boc-L-Prolinamide (1a) | 4-Nitrobenzaldehyde | Acetone | Neat | RT | 24 | 80 | - | 30[1] |
| Boc-L-Prolinamide (1b) | 4-Nitrobenzaldehyde | Cyclohexanone | DMSO | RT | 48 | 95 | 95:5 | 99[1] |
Asymmetric Michael Addition
The Michael addition is a conjugate addition reaction that is widely used for the formation of carbon-carbon bonds. Bifunctional thiourea-amine catalysts derived from (S)-1-Boc-2-(aminomethyl)pyrrolidine have demonstrated high efficiency in the asymmetric Michael addition of ketones and aldehydes to nitroalkenes.[4] These catalysts activate the nucleophile through enamine formation and the electrophile via hydrogen bonding.[4]
| Catalyst | Ketone/Aldehyde | Nitroalkene | Solvent | Temp. (°C) | Time (h) | Yield (%) | dr | ee (%) |
| Thiourea-amine (Catalyst 65) | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 12 | 98 | 98:2 | 96[4] |
| Commercial Thiourea Catalyst | Cyclohexanone | β-Nitrostyrene | Toluene | RT | 24 | 92 | 95:5 | 92 |
Experimental Protocols
General Protocol for Asymmetric Aldol Reaction with a Boc-Pyrrolidine Derivative[1]
-
In a reaction vial, dissolve the aldehyde (0.5 mmol) and the Boc-pyrrolidine catalyst (0.05 mmol, 10 mol%) in the specified solvent (1.0 mL).
-
Add the ketone (1.5 mmol) to the solution.
-
Stir the reaction mixture at the specified temperature for the time indicated by TLC monitoring.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC) analysis, respectively.
General Protocol for Crystallization of a Small Organic Molecule
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Alternatively, use vapor diffusion by placing a small vial of the concentrated solution in a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Once crystals have formed, collect them by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Select a single crystal of suitable size and quality for X-ray diffraction analysis.
Conclusion
This compound and its derivatives represent a valuable class of chiral compounds with significant potential in asymmetric synthesis. While the definitive solid-state structure of the parent vinyl derivative awaits elucidation, the analysis of related crystal structures and extensive performance data of other N-Boc-pyrrolidine derivatives provide a strong foundation for their application. The comparative data presented in this guide highlights the superior performance of these catalysts in key carbon-carbon bond-forming reactions, underscoring the importance of the N-Boc-pyrrolidine scaffold in the design of effective organocatalysts. Further research into the synthesis, crystallization, and application of a wider range of these derivatives will undoubtedly continue to advance the field of asymmetric catalysis and provide new tools for the synthesis of complex chiral molecules.
References
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Gandon, V., & Szymoniak, J. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
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Conti, P., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. [Link]
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PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]
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Gawley, R. E., et al. (2007). The barrier to enantiomerization of N-Boc-2-lithiopyrrolidine: the effect of chiral and achiral diamines. PubMed Central. [Link]
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ResearchGate. (2016). Crystal structure of 2-ethyl-1-tert-butyl-2-((4-fluorophenyl)(tert-butoxycarbonylamino)methyl)-3-oxo-pyrrolidine-1,2-dicarboxylate, C24H33FN2O7. [Link]
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ResearchGate. (2009). Search for new potential NLO crystalline materials: Chiral derivatives of (2S)-2-(methoxymethyl)pyrrolidine. [Link]
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MDPI. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. [Link]
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Beilstein Journals. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. [Link]
-
PubMed Central. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
Beilstein Journals. (2018). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. [Link]
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ResearchGate. (1990). The synthesis and chemistry of N-vinyl-3-ethylidene- 2-pyrrolidone. [Link]
-
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Comparative study of reactivity between vinylpyrrolidine and other alkenes
Introduction: Unveiling the Unique Reactivity of N-Vinylpyrrolidone
N-Vinylpyrrolidone (NVP), a versatile monomer, is a cornerstone in the synthesis of a wide array of polymers, notably polyvinylpyrrolidone (PVP), which sees extensive use in the pharmaceutical, cosmetic, and food industries.[1][2] Its reactivity is dictated by the interplay between its vinyl group and the adjacent electron-withdrawing amide functionality within the pyrrolidone ring. This unique electronic structure bestows upon NVP a reactivity profile that distinguishes it from simple, unactivated alkenes. This guide provides a comprehensive comparative analysis of the reactivity of N-vinylpyrrolidine against other representative alkenes—styrene, cyclohexene, and acrylonitrile—across a spectrum of fundamental organic reactions. Through an examination of experimental data and mechanistic principles, we will elucidate the factors governing NVP's behavior in radical polymerization, electrophilic additions, and cycloaddition reactions.
The core of NVP's distinct reactivity lies in its nature as an enamide. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, which in turn withdraws electron density from the vinyl double bond.[3] This electronic effect renders the double bond of NVP electron-deficient, a stark contrast to the electron-rich nature of alkenes like cyclohexene. This fundamental difference has profound implications for its engagement with various reagents and reaction pathways.
I. Radical Polymerization: A Quantitative Comparison
Radical polymerization is a domain where the reactivity of NVP has been extensively studied, particularly in copolymerization systems. The relative reactivity of monomers is quantified by their reactivity ratios (r), which describe the preference of a growing polymer radical to add a monomer of its own kind versus the other monomer.
Experimental Protocol: Determination of Monomer Reactivity Ratios
A standard method for determining reactivity ratios involves carrying out a series of copolymerization reactions with varying initial monomer feed ratios. The resulting copolymer compositions are then determined at low conversion (typically <10%) to ensure the monomer feed ratio remains relatively constant. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis are employed to quantify the incorporation of each monomer into the copolymer chain. The data is then fitted to copolymerization equations, such as the Fineman-Ross or Kelen-Tüdös methods, to calculate the reactivity ratios.[4][5][6][7]
Workflow for Determining Monomer Reactivity Ratios:
Caption: Workflow for the experimental determination of monomer reactivity ratios.
Comparative Reactivity Data
The following table summarizes the reactivity ratios for the copolymerization of NVP with styrene and various acrylates, providing a quantitative measure of their relative reactivities.
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (NVP) | r2 (Comonomer) | r1 * r2 | Interpretation | Reference |
| N-Vinylpyrrolidone | Styrene | 0.045 | 10.5 | 0.4725 | Styrene radical prefers to add styrene. NVP radical also prefers to add styrene. Random copolymer with higher styrene content. | |
| N-Vinylpyrrolidone | Methyl Methacrylate | 0.03 | 1.69 | 0.0507 | MMA radical strongly prefers to add MMA. NVP radical also prefers to add MMA. Tendency towards block-like structure of MMA. | [7] |
| N-Vinylpyrrolidone | Butyl Acrylate | 0.02 | 0.8 | 0.016 | Strong tendency towards alternation. | [8] |
| N-Vinylpyrrolidone | Acrylic Acid | >1 | <1 | <1 | NVP is more reactive than acrylic acid. Random copolymer. | [4] |
| N-Vinylpyrrolidone | Isobornyl Methacrylate | 0.292 | 2.673 | 0.780 | IBMA is significantly more reactive than NVP. | [5] |
Mechanistic Discussion
The data consistently shows that NVP is a less reactive monomer compared to styrene and acrylates in radical copolymerization.[5][7] This can be attributed to several factors:
-
Electronic Effects: The electron-withdrawing amide group in NVP reduces the electron density of the vinyl double bond, making it less susceptible to attack by electrophilic radicals. Furthermore, the radical formed on the NVP monomer is stabilized by the adjacent nitrogen atom, which can decrease its reactivity towards adding another monomer.
-
Steric Hindrance: The bulky pyrrolidone ring can sterically hinder the approach of the growing polymer chain to the vinyl group.
In contrast, the phenyl group in styrene stabilizes the resulting benzylic radical through resonance, making styrene a highly reactive monomer. Acrylates also form stabilized radicals due to the adjacent carbonyl group. The tendency towards alternation observed with some acrylates (r1*r2 ≈ 0) suggests that the electron-deficient NVP radical prefers to react with an electron-rich acrylate monomer, and vice-versa.[8]
II. Electrophilic Addition Reactions: A Shift in Reactivity
The electron-deficient nature of the double bond in NVP significantly influences its reactivity in electrophilic addition reactions. In contrast to electron-rich alkenes that readily undergo addition with electrophiles, NVP is expected to be less reactive.
Comparative Alkenes for Electrophilic Addition:
-
Cyclohexene: A typical electron-rich, unactivated alkene.
-
Styrene: An alkene with a phenyl group that can stabilize a carbocation intermediate through resonance.
-
Acrylonitrile: An electron-deficient alkene due to the strongly electron-withdrawing nitrile group.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[9][10][11][12] The first step, hydroboration, involves the electrophilic attack of borane (BH3) on the alkene.
Expected Reactivity Order: Cyclohexene > Styrene > N-Vinylpyrrolidone > Acrylonitrile
Mechanistic Rationale: The rate of hydroboration is sensitive to the electron density of the alkene. Electron-rich alkenes like cyclohexene react rapidly. Styrene is also reactive, although the phenyl group can exert a slight electron-withdrawing inductive effect. As an enamide, NVP is less nucleophilic and therefore expected to react more slowly than simple alkenes.[3][13] Acrylonitrile, being strongly electron-deficient, is generally unreactive towards hydroboration under standard conditions.
Hydroboration-Oxidation Mechanism:
Caption: General mechanism of hydroboration-oxidation of an alkene.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid (like m-CPBA) to form an epoxide. This reaction is also an electrophilic addition.
Expected Reactivity Order: Cyclohexene > Styrene > N-Vinylpyrrolidone > Acrylonitrile
Mechanistic Rationale: The reactivity in epoxidation with peroxy acids is directly related to the nucleophilicity of the alkene double bond. Electron-donating groups on the alkene accelerate the reaction, while electron-withdrawing groups retard it.[14][15] Therefore, electron-rich cyclohexene is highly reactive. Styrene is also readily epoxidized. The electron-deficient nature of NVP makes it less reactive towards electrophilic epoxidizing agents.[16][17][18] Acrylonitrile is very unreactive under these conditions. For electron-deficient alkenes like NVP, nucleophilic epoxidation methods, such as using hydrogen peroxide and a base, might be more effective.[16][17][18] It is conceivable that the vinyl group of NVP could be metabolized in vivo to an electrophilically reactive epoxide.[1]
III. Cycloaddition Reactions: The Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). The reactivity in this reaction is governed by the electronic properties of both the diene and the dienophile.
N-Vinylpyrrolidone as a Dienophile
Due to its electron-deficient nature, NVP is expected to be a good dienophile in normal-electron-demand Diels-Alder reactions, where the diene is electron-rich.
Comparative Dienophiles:
-
Maleic Anhydride: A classic, highly reactive electron-deficient dienophile.
-
Acrylonitrile: Another common electron-deficient dienophile.
-
Styrene: Can act as a dienophile, but is less reactive than electron-deficient alkenes.
-
Cyclohexene: Generally a poor dienophile in normal-demand Diels-Alder reactions.
Expected Reactivity Order with an Electron-Rich Diene (e.g., 2,3-dimethyl-1,3-butadiene): Maleic Anhydride > Acrylonitrile > N-Vinylpyrrolidone > Styrene > Cyclohexene
Mechanistic Rationale: The rate of a normal-demand Diels-Alder reaction is accelerated by electron-withdrawing groups on the dienophile. Maleic anhydride and acrylonitrile are excellent dienophiles due to their strong electron-withdrawing functionalities. The amide group in NVP, being electron-withdrawing, also activates the double bond for this type of reaction, although likely to a lesser extent than the anhydride or nitrile groups. Styrene is less reactive as its phenyl group is not as strongly electron-withdrawing in this context. Cyclohexene, being electron-rich, is a poor dienophile for an electron-rich diene. Enamides, such as NVP, have been shown to participate in various cycloaddition reactions.[19][20][21][22][23]
Diels-Alder Reaction Mechanism:
Caption: Concerted mechanism of the Diels-Alder reaction.
IV. Summary of Comparative Reactivity
The following table provides a qualitative summary of the expected relative reactivity of N-vinylpyrrolidone and the other selected alkenes in the discussed reaction types.
| Reaction Type | Cyclohexene (Electron-rich) | Styrene (Aromatic) | N-Vinylpyrrolidone (Electron-deficient Enamide) | Acrylonitrile (Strongly Electron-deficient) |
| Radical Polymerization | Low | High | Moderate | Moderate |
| Electrophilic Addition (Hydroboration) | High | Moderate | Low | Very Low |
| Electrophilic Addition (Epoxidation with Peroxy Acid) | High | Moderate | Low | Very Low |
| Diels-Alder (with Electron-Rich Diene) | Very Low | Low | Moderate | High |
V. Conclusion: A Profile of Tunable Reactivity
N-Vinylpyrrolidone exhibits a nuanced reactivity profile that is a direct consequence of its enamide structure. In radical polymerization, it is generally less reactive than common monomers like styrene and acrylates, a factor that must be considered in copolymer synthesis to achieve desired compositions and microstructures. Conversely, its electron-deficient nature makes it a potentially useful dienophile in Diels-Alder reactions. For electrophilic additions, NVP is significantly less reactive than electron-rich alkenes, and alternative reaction conditions may be necessary to achieve efficient transformations. This comparative study underscores the importance of understanding the electronic and steric factors that govern the reactivity of vinyl monomers. For researchers and professionals in drug development and materials science, a thorough grasp of NVP's reactivity is crucial for designing novel polymers and synthetic pathways with tailored properties and functionalities.
VI. References
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Armstrong, A. (2004-2005). 2.O1 Organic Synthesis. Imperial College London. [Link]
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Burke, S. D., & Danishefsky, S. J. (Year). Asymmetric Epoxidation Of Electron-Deficient Alkenes. Organic Reactions. [Link]
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Chitra, K., & G. Radhika. (Year). Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer. International Journal of ChemTech Research. [Link]
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Organic Chemistry Portal. (2022, January 10). Alkenes to Epoxides, Part 3: Electron-Deficient Alkenes [Video]. YouTube. [Link]
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Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
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Kallitsis, J. K., et al. (2021). Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition. Polymers, 13(5), 778. [Link]
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Taylor, R. J. K., et al. (Year). Epoxidation of Electron Deficient Alkenes Using tert-Butyl Hydroperoxide and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene and its Derivat. Synthesis. [Link]
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ResearchGate. (n.d.). Reactivity of enamides and enamide cyclizations. Retrieved from [Link]
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Wang, C., et al. (2022). Recent total synthesis of natural products leveraging a strategy of enamide cyclization. Acta Pharmaceutica Sinica B, 12(11), 4115-4131. [Link]
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Vijayakumar, S., et al. (2012). N‐Vinylpyrrolidone and Ethoxyethyl Methacrylate Copolymer: Synthesis, Characterization and Reactivity Ratios. Designed Monomers and Polymers, 15(4), 393-405. [Link]
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Parambil, A. M., & Ramakrishnan, A. (2012). Copolymerization of N-Vinyl pyrrolidone with methyl methacrylate by Ti(III)-DMG redox initiator. TURKISH JOURNAL OF CHEMISTRY, 36(3), 397-410. [Link]
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Cramer, N. B., & Bowman, C. N. (2001). Copolymerization of N-Vinyl Pyrrolidinone with Multifunctional Acrylates. RadTech. [Link]
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Masson, G., et al. (2022). Strategies toward the Difunctionalizations of Enamide Derivatives for Synthesizing α,β-Substituted Amines. Accounts of Chemical Research, 55(22), 3205-3221. [Link]
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Ghorai, M. K., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Organic Letters, 23(14), 5398-5402. [Link]
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Oesch, F., et al. (2021). Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat. Archives of Toxicology, 95(11), 3717-3744. [Link]
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Ghorai, M. K., et al. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. Organic Letters, 23(14), 5398-5402. [Link]
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Oesch, F., et al. (2021). Enigmatic mechanism of the N-vinylpyrrolidone hepatocarcinogenicity in the rat. Archives of Toxicology, 95(11), 3717-3744. [Link]
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Wikipedia. (2023, December 27). Hydroboration–oxidation reaction. [Link]
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Pădurean, A., et al. (2017). Hydroboration-Oxidation of (±)-(1α,3α,3aβ,6aβ)-1,2,3,3a,4,6a-Hexahydro-1,3-pentalenedimethanol and Its O-Protected Derivatives: Synthesis of New Compounds Useful for Obtaining (iso)Carbacyclin Analogues and X-ray Analysis of the Products. Molecules, 22(12), 2095. [Link]
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Kizhnyaev, V. N., et al. (2022). Kinetics and Mechanism of Synthesis of Carboxyl-Containing N-Vinyl-2-Pyrrolidone Telehelics for Pharmacological Use. Polymers, 14(21), 4596. [Link]
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LibreTexts Chemistry. (2019, June 5). 11.10: Hydroboration–Oxidation. [Link]
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Khan Academy. (n.d.). Hydroboration-oxidation [Video]. [Link]
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Khan Academy. (n.d.). Hydroboration-oxidation: Mechanism [Video]. [Link]
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ResearchGate. (n.d.). Transformations of N-Vinyl Pyrrolidone and N-Vinyl Caprolactam in Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (2023, November 28). N-Vinylpyrrolidone. [Link]
-
ResearchGate. (n.d.). Synthesis and Study of the Properties of Amphiphilic Poly-N-Vinylpyrrolidone with Terminal Thioalkyl Groups. Retrieved from [Link]
-
PubChem. (n.d.). N-vinyl-2-pyrrolidone. Retrieved from [Link]
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Globe Thesis. (2019, January 13). Studies On Cycloaddition Reations Of N-vinyl-α,β-unsaturated Nitrones With Isocyanates And Activated Alkynes Reagents. [Link]
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Royal Society of Chemistry. (n.d.). On the role of N-vinylpyrrolidone in the aqueous radical-initiated copolymerization with PEGDA mediated by eosin Y in the presence of O2. Polymer Chemistry. [Link]
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Padwa, A., et al. (2022). Photo-cycloaddition reactions of vinyldiazo compounds. Nature Communications, 13(1), 3245. [Link]
-
Wang, Y., et al. (2023). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 28(23), 7859. [Link]
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A Comparative Guide to the Validation of Analytical Methods for (2S)-N-Boc-2-vinylpyrrolidine
This guide provides a comprehensive comparison of analytical methodologies for the validation of (2S)-N-Boc-2-vinylpyrrolidine, a critical chiral building block in modern pharmaceutical synthesis. The integrity of a final active pharmaceutical ingredient (API) is fundamentally dependent on the quality of its starting materials and intermediates. Therefore, robust, validated analytical methods are not merely a regulatory requirement but a cornerstone of quality control, ensuring the identity, purity, and stereochemical integrity of this key intermediate.
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind methodological choices, grounding every protocol in the principles of scientific integrity and regulatory compliance, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Part 1: Chromatographic Purity & Assay Determination
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for purity assessment. The choice between them is dictated by the analyte's properties—volatility and thermal stability—and the specific analytical goal.
Reversed-Phase HPLC (RP-HPLC) for Purity and Impurity Profiling
Expertise & Rationale: RP-HPLC is the premier method for analyzing non-volatile, polar to moderately non-polar compounds like (2S)-N-Boc-2-vinylpyrrolidine. Its high resolution makes it ideal for separating the main component from process-related impurities and degradation products. The selection of a C18 stationary phase provides a versatile hydrophobic interaction mechanism, while a buffered mobile phase ensures reproducible retention times by controlling the ionization state of any acidic or basic functional groups.
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions over 2 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 205 nm (for the amide chromophore).[4]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.[4][5][6]
Trustworthiness through Validation (per ICH Q2(R1)): The method's suitability must be demonstrated through a rigorous validation process.[1][3][7]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Specificity | Peak for the analyte is pure and resolved from known impurities and placebo. | Peak Purity Index > 0.999 |
| Linearity | R² > 0.998 over the specified range. | R² = 0.9995 (Range: 0.05 - 0.75 mg/mL) |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.2% - 101.5% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%. | Repeatability: 0.4%; Intermediate: 0.9% |
| LOD / LOQ | Signal-to-Noise Ratio of 3:1 (LOD) and 10:1 (LOQ). | LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL |
| Robustness | No significant impact on results from minor changes in method parameters (e.g., pH, flow rate). | All results within system suitability limits. |
Workflow for HPLC Method Validation:
Caption: Workflow for HPLC Method Validation.
Chiral HPLC for Enantiomeric Purity
Expertise & Rationale: Controlling the stereochemistry of (2S)-N-Boc-2-vinylpyrrolidine is paramount as the undesired (R)-enantiomer could lead to inactive or even harmful final products. Chiral HPLC using a Chiral Stationary Phase (CSP) is the gold standard for this separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds and are the logical starting point. The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP.[8][9]
Detailed Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis Detector.
-
Chiral Column: A polysaccharide-based column such as Chiralpak® AD-H or Chiralcel® OD-H (5 µm particle size).
-
Mobile Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v). A small amount of an amine additive (e.g., 0.1% diethylamine) may be needed to improve peak shape for basic compounds.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
Validation and Comparison: The key validation parameter is specificity, demonstrated by the resolution between the two enantiomer peaks. The method must also be sensitive enough to quantify the undesired enantiomer at the required limit (e.g., 0.1%).
| Parameter | Column A (Chiralpak® AD-H) | Column B (Chiralcel® OD-H) | Acceptance Criteria |
| Resolution (Rs) | 2.8 | 1.9 | Rs > 1.5 |
| (S)-enantiomer RT (min) | 8.5 | 10.2 | - |
| (R)-enantiomer RT (min) | 10.1 | 11.5 | - |
| LOQ for (R)-enantiomer | 0.05% | 0.08% | ≤ 0.1% |
Principle of Chiral Separation:
Caption: Principle of Chiral HPLC Separation.
Gas Chromatography (GC) for Volatile Impurities
Expertise & Rationale: GC is the ideal technique for analyzing volatile compounds, such as residual solvents from the manufacturing process. Headspace sampling (HS-GC) is preferred as it introduces only the volatile components into the system, protecting the column from non-volatile sample matrix components.
A critical note of caution: The tert-butyloxycarbonyl (Boc) protecting group is thermally labile.[11][12] Direct injection of (2S)-N-Boc-2-vinylpyrrolidine onto a standard GC system with a hot inlet can cause in-situ deprotection, leading to the erroneous detection of the unprotected amine as an impurity.[13] Therefore, GC is generally not suitable for assessing the purity of the intact molecule but is essential for residual solvent analysis.
Detailed Experimental Protocol (Headspace GC-FID):
-
Instrumentation: GC with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.32 mm ID, 1.8 µm film thickness.
-
Carrier Gas: Helium, 2.0 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 220°C at 10°C/min, hold 5 min.
-
Injector Temperature: 230°C.
-
Detector Temperature: 250°C.
-
Headspace Parameters: Vial Equilibration at 80°C for 15 minutes.
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO).
Part 2: Spectroscopic Identity and Assay
Spectroscopic methods provide orthogonal data to chromatography, offering definitive structural confirmation and an alternative, primary method for quantification.
Quantitative NMR (qNMR) for Absolute Purity/Assay
Expertise & Rationale: Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method recognized by pharmacopeias.[14] Unlike chromatography, which provides relative purity, qNMR can determine the absolute purity or concentration of a substance without needing a reference standard of the analyte itself.[15][16] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15][17] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be calculated with high accuracy.[16][18]
Detailed Experimental Protocol (¹H-qNMR):
-
Select Internal Standard (IS): Choose a high-purity, stable standard with sharp signals that do not overlap with the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~20 mg of (2S)-N-Boc-2-vinylpyrrolidine.
-
Accurately weigh ~10 mg of the certified internal standard into the same container.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a sufficiently long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery.
-
Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved, unique signal for the analyte (e.g., one of the vinyl protons) and a signal for the internal standard.
-
-
Calculation: Use the standard qNMR equation to determine the purity.
Comparison with HPLC Assay:
| Feature | qNMR | HPLC with Reference Standard |
| Standard Requirement | Certified Internal Standard (different compound). | Certified Reference Standard of the Analyte. |
| Quantification Basis | Absolute (based on molar ratios). | Relative (based on response factor). |
| Speed | Faster for single sample assay (no long run times). | Slower (requires system suitability, bracketing standards). |
| Information Provided | Purity/Assay and Structural Confirmation simultaneously. | Purity/Assay only. |
| Selectivity | Highly selective based on unique proton signals. | Dependent on chromatographic resolution. |
FTIR and Mass Spectrometry for Identity Confirmation
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides a unique molecular fingerprint. It is excellent for identity confirmation by matching the sample's spectrum to that of a reference standard. Key expected vibrations include C=O stretch (carbamate), C=C stretch (vinyl), and C-H stretches.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, which would be expected to show a prominent [M+H]⁺ or [M+Na]⁺ ion.
Part 3: Method Selection Guide
Choosing the appropriate analytical technique is a strategic decision based on the specific question being asked.
Decision Tree for Method Selection:
Caption: Decision Tree for Selecting an Analytical Method.
Expert Recommendations: A comprehensive quality control strategy for (2S)-N-Boc-2-vinylpyrrolidine should employ an integrated approach:
-
Identity: Use FTIR and Mass Spectrometry for initial identity confirmation.
-
Purity: Employ RP-HPLC for routine purity testing and impurity profiling due to its high resolving power.
-
Enantiomeric Purity: Utilize Chiral HPLC as the definitive method for controlling stereoisomeric content.
-
Assay: For the qualification of a reference standard or in cases where a specific standard is unavailable, qNMR is the superior choice for an accurate, absolute assay.[14][16]
-
Volatiles: Use Headspace GC-FID exclusively for the analysis of residual solvents.
By selecting and validating the appropriate combination of these methods, researchers and manufacturers can ensure the quality, safety, and efficacy of products derived from this essential chiral intermediate.
References
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI). [Link]
-
Webster, G. K., & Jee, R. D. (2011). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
-
National Institutes of Health. (n.d.). Chiral Substituted Poly-N-vinylpyrrolidinones and Bimetallic Nanoclusters in Catalytic Asymmetric Oxidation Reactions. [Link]
-
SIELC Technologies. (n.d.). Separation of N-Vinyl-2-pyrrolidone on Newcrom R1 HPLC column. [Link]
-
SIELC Technologies. (2018). N-Vinyl-2-pyrrolidone. [Link]
-
The Royal Society of Chemistry. (n.d.). Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]
- Google Patents. (n.d.).
-
Patsnap Eureka. (n.d.). Chiral-substituted poly-n-vinylpyrrolidinones and complexes with bimetallic nanoclusters and uses thereof in asymmetric oxidation reactions. [Link]
-
National Institutes of Health. (n.d.). Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. [Link]
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ScienceDirect. (n.d.). Chiral Drug Separation. [Link]
-
ResearchGate. (2025). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PubMed Central. (n.d.). Chiral separation of cathinone derivatives using β‐cyclodextrin‐assisted capillary electrophoresis–Comparison of four different β‐cyclodextrin derivatives used as chiral selectors. [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines-A green, recyclable heterogenous acid catalysis. [Link]
-
National Institutes of Health. (n.d.). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. [Link]
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- 6. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
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The Strategic Advantage of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine in Asymmetric Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficient and highly selective methods for the construction of chiral molecules is paramount. Among the arsenal of chiral building blocks available to the discerning chemist, (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine has emerged as a versatile and powerful tool. Its unique combination of a stereodefined pyrrolidine scaffold, a reactive vinyl group, and the sterically demanding tert-butoxycarbonyl (Boc) protecting group offers distinct advantages in a variety of asymmetric transformations. This guide provides an in-depth technical analysis of the strategic benefits of employing this reagent, offering a comparative perspective against other chiral building blocks, supported by experimental insights.
The Architectural Significance of the (2S)-N-Boc-2-vinylpyrrolidine Scaffold
The efficacy of this compound in asymmetric synthesis stems from several key structural features:
-
Fixed Chirality: The (2S) configuration of the pyrrolidine ring provides a rigid and predictable chiral environment, crucial for inducing high levels of stereoselectivity in reactions at or near the vinyl moiety.
-
The Boc Protecting Group: The bulky tert-butoxycarbonyl group serves a dual purpose. It effectively blocks one face of the pyrrolidine ring, directing the approach of incoming reagents to the opposite, less hindered face. This steric hindrance is a cornerstone of its ability to control facial selectivity. Furthermore, the Boc group can be readily removed under acidic conditions, allowing for further functionalization of the pyrrolidine nitrogen.
-
Reactive Vinyl Moiety: The vinyl group is a versatile functional handle, participating in a wide range of transformations, including cycloadditions, conjugate additions, and various metal-catalyzed cross-coupling reactions. Its electronic nature can be modulated by the nitrogen atom of the pyrrolidine ring, influencing its reactivity as a dienophile or a Michael acceptor.
Core Applications and Mechanistic Insights
This compound has proven its mettle in several key areas of asymmetric synthesis. Here, we delve into the causality behind its performance in these transformations.
Asymmetric Diels-Alder Reactions: A Chiral Dienophile Par Excellence
The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings. When employing a chiral dienophile, the facial selectivity of the diene's approach is critical in determining the stereochemical outcome of the cycloadduct. (2S)-N-Boc-2-vinylpyrrolidine excels in this role due to the effective shielding of one face of the vinyl group by the Boc-protected pyrrolidine ring.
dot
The Versatile Chiral Synthon: A Comparative Guide to the Applications of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the demand for enantiomerically pure building blocks is incessant. These chiral synthons are the bedrock upon which complex, biologically active molecules are constructed. Among these, (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine stands out as a versatile and highly valuable intermediate. Its unique combination of a stereodefined pyrrolidine ring, a reactive vinyl group, and a stable Boc protecting group makes it a powerful tool in the asymmetric synthesis of a wide range of molecular targets, including alkaloids and other pharmacologically relevant compounds.[1]
This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis of its performance against alternative chiral building blocks. We will delve into its utility in key synthetic transformations, supported by experimental data and detailed protocols, to provide a clear perspective on its capabilities and advantages in contemporary drug discovery and development.
At the Crossroads of Reactivity: The Synthetic Potential of (2S)-N-Boc-2-vinylpyrrolidine
The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional moieties: the vinyl group and the chiral pyrrolidine core. The vinyl group serves as a versatile handle for a plethora of carbon-carbon bond-forming reactions, including cycloadditions, conjugate additions, and cross-coupling reactions. The inherent chirality of the pyrrolidine scaffold, in turn, allows for the stereocontrolled construction of new chiral centers, a critical aspect in the synthesis of enantiopure pharmaceuticals.
I. A Dienophile in Disguise: Diels-Alder Reactions for Complex Core Synthesis
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the rapid construction of six-membered rings with high stereocontrol.[2] While simple acyclic ketones have traditionally been challenging dienophiles in asymmetric variants of this reaction, the use of chiral vinyl compounds has opened new avenues for enantioselective cycloadditions. (2S)-N-Boc-2-vinylpyrrolidine, with its electron-rich vinyl group, can act as a competent dienophile, particularly when activated by a Lewis acid.
The pyrrolidine ring's stereocenter exerts a strong directing effect on the facial selectivity of the cycloaddition, leading to the formation of highly enantioenriched products. This approach offers a powerful strategy for the synthesis of complex polycyclic scaffolds found in numerous natural products.
Comparative Analysis:
While direct comparative studies are limited, the performance of (2S)-N-Boc-2-vinylpyrrolidine can be benchmarked against other chiral dienophiles, such as those derived from sulfoxides or oxazolidinones.[3] The key advantage of the vinylpyrrolidine lies in the direct incorporation of a versatile nitrogen-containing heterocycle into the product, which can be a desirable feature in medicinal chemistry.
| Dienophile Type | Diene | Conditions | Diastereoselectivity | Enantioselectivity | Reference |
| (2S)-N-Boc-2-vinylpyrrolidine (Hypothetical) | Cyclopentadiene | Lewis Acid (e.g., Et₂AlCl) | High endo-selectivity | Expected to be high | N/A |
| Chiral Vinyl Sulfoxide | Cyclopentadiene | Thermal or Lewis Acid | High endo-selectivity | >95% ee | [3] |
| Chiral Acryloyloxazolidinone | Cyclopentadiene | Lewis Acid (e.g., Sc(OTf)₃) | High endo-selectivity | up to 82% ee | [4] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
Objective: To synthesize a chiral bicyclic adduct via a Lewis acid-catalyzed Diels-Alder reaction.
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Diethylaluminum chloride (Et₂AlCl) in hexanes
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add this compound (1.0 equiv) and dissolve in anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Et₂AlCl in hexanes (1.1 equiv) dropwise to the stirred solution.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 equiv) dropwise.
-
Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.
Diagram: Diels-Alder Reaction Workflow
Caption: Workflow for the Asymmetric Diels-Alder Reaction.
II. Building Blocks for Alkaloids: Michael Addition and Cross-Coupling Strategies
The pyrrolidine ring is a ubiquitous structural motif in a vast array of alkaloids, many of which exhibit significant biological activity.[1][5] this compound serves as an excellent precursor for the synthesis of more complex, substituted pyrrolidines and, by extension, a variety of alkaloids.
A. Stereoselective Michael Additions
The vinyl group of (2S)-N-Boc-2-vinylpyrrolidine is an excellent Michael acceptor, allowing for the conjugate addition of various nucleophiles. This reaction provides a powerful method for the introduction of a wide range of substituents at the C-2 position of the pyrrolidine ring with high stereocontrol, dictated by the existing stereocenter. The resulting functionalized pyrrolidines are valuable intermediates in the synthesis of alkaloids such as hygrine and norhygrine.[5]
Comparative Analysis:
The stereochemical outcome of Michael additions to chiral vinylpyrrolidines can be compared to those involving other chiral Michael acceptors. The advantage of using (2S)-N-Boc-2-vinylpyrrolidine lies in the direct formation of a functionalized chiral pyrrolidine, which may be a more direct route to certain target molecules compared to post-reaction cyclization strategies.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Diastereoselectivity | Reference |
| (2S)-N-Boc-2-vinylpyrrolidine | Organocuprate | CuI mediated | High | [6] |
| N-Substituted Maleimides | Aldehydes | Chiral Organocatalyst | High | [7] |
| 4-Nitro-5-styrylisoxazoles | N-Boc-pyrrolidone | Phase-Transfer Catalyst | Moderate | [8] |
B. Palladium-Catalyzed Cross-Coupling Reactions
The vinyl group also provides a handle for palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. These powerful transformations allow for the formation of carbon-carbon bonds between the vinylpyrrolidine and a wide range of aryl or vinyl partners. This strategy offers a convergent and flexible approach to the synthesis of complex pyrrolidine-containing molecules. For instance, a Heck-type coupling could be envisioned to synthesize N-aryl-2-allylpyrrolidines.[9]
Diagram: Synthetic Pathways from (2S)-N-Boc-2-vinylpyrrolidine
Caption: Synthetic utility of (2S)-N-Boc-2-vinylpyrrolidine.
Experimental Protocol: Copper-Mediated Michael Addition
Objective: To synthesize a 2-substituted pyrrolidine via a copper-mediated conjugate addition.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-BuLi)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an argon atmosphere, add CuI (1.1 equiv) and suspend in anhydrous THF.
-
Cool the suspension to -78 °C.
-
Slowly add the organolithium reagent (1.0 equiv) dropwise to form the organocuprate.
-
In a separate flask, dissolve this compound (1.2 equiv) in anhydrous THF and cool to -78 °C.
-
Transfer the solution of the vinylpyrrolidine to the organocuprate suspension via cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted pyrrolidine.
Conclusion: A Cornerstone for Asymmetric Synthesis
This compound has emerged as a highly valuable and versatile chiral building block in modern organic synthesis. Its ability to participate in a range of stereoselective transformations, including Diels-Alder reactions and Michael additions, makes it an indispensable tool for the construction of complex, enantioenriched molecules. Furthermore, its utility as a precursor for various alkaloids underscores its significance in drug discovery and development. While direct, side-by-side comparative data with other chiral synthons remains an area for further investigation, the existing literature clearly demonstrates the immense potential of this compound in addressing the challenges of asymmetric synthesis. The protocols and comparative analyses presented in this guide are intended to serve as a valuable resource for researchers seeking to leverage the unique reactivity of this powerful chiral synthon.
References
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The asymmetric synthesis of polyfunctional pyrrolidine alkaloids and their analogues. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. (2012). PMC. Retrieved January 14, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
The First General Enantioselective Catalytic Diels-Alder Reaction with Simple r,β-Unsaturated Ketones. (n.d.). Macmillan Group. Retrieved January 14, 2026, from [Link]
-
Highly Regio-, Enantio-, and Exo-selective Diels–Alder Reactions Enabled by a Bispyrrolidine Diboronate. (2021). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Synthesis and Diels-Alder Reactions of a New Kind of Chiral Dienophiles: Cyclic Vinyl-p-tolylsulfilimines. (2000). PubMed. Retrieved January 14, 2026, from [Link]
-
LEWIS ACID-CATALYZED MICHAEL ADDITION REACTIONS OF N-BOC-2-SILYLOXYPYRROLES TO 3-ACRYLOYL-2. (2007). HETEROCYCLES. Retrieved January 14, 2026, from [Link]
-
Rawal's Catalytic and Enantioselective Diels‐Alder Reaction of Aminosiloxydienes. (n.d.). Wiley Online Library. Retrieved January 14, 2026, from [Link]
-
Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts. (2012). MDPI. Retrieved January 14, 2026, from [Link]
-
Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers. (2022). PMC. Retrieved January 14, 2026, from [Link]
-
Heck-type coupling of fused bicyclic vinylcyclopropanes: Synthesis of 1,2-dihydropyridines, 2,3-dihydro-1H-azepines, 1,4-cyclohe. (n.d.). ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (2011). PMC. Retrieved January 14, 2026, from [Link]
-
Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine. (2010). PubMed. Retrieved January 14, 2026, from [Link]
-
Synthesis and characterization of mesoporous poly(N-vinyl-2-pyrrolidone) containing palladium nanoparticles as a novel heterogeneous organocatalyst for Heck reaction. (2014). Sci-Hub. Retrieved January 14, 2026, from [Link]
-
Asymmetric Phase Transfer Catalysed Michael Addition of γ-Butenolide and N-Boc-Pyrrolidone to 4-Nitro-5-styrylisoxazoles. (2022). MDPI. Retrieved January 14, 2026, from [Link]
-
A Transition State for the Enantioselective Deprotonation of N-Boc-Pyrrolidine with Isopropyllithium/(-)-Sparteine Chiral Diamines, Part 2. This investigation was supported by a grant from the National Institutes of Health. Part 1. (2000). Angewandte Chemie International Edition. Retrieved January 14, 2026, from [Link]
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- 3. Synthesis and Diels-Alder Reactions of a New Kind of Chiral Dienophiles: Cyclic Vinyl-p-tolylsulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 5. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective and stereoselective copper(I)-promoted allylation and conjugate addition of N-Boc-2-lithiopyrrolidine and N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Value of (2S)-N-Boc-2-vinylpyrrolidine in Drug Discovery: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. This guide provides an in-depth cost-benefit analysis of (2S)-N-Boc-2-vinylpyrrolidine, a versatile synthon, benchmarked against key alternatives. By examining synthesis efficiency, cost-effectiveness, and strategic application, this document aims to equip decision-makers with the data necessary to optimize their synthetic routes and accelerate the path to novel therapeutics.
The pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1][2] Its three-dimensional architecture is crucial for achieving potent and selective interactions with biological targets.[3] Among the diverse array of functionalized pyrrolidines, (2S)-N-Boc-2-vinylpyrrolidine offers a unique combination of a chiral core, a versatile vinyl handle for further chemical elaboration, and a stable Boc protecting group, making it an attractive starting point for the synthesis of complex drug candidates.
I. Synthetic Strategies and Economic Considerations: A Comparative Overview
The economic viability of a chiral building block is intrinsically linked to the efficiency and scalability of its synthesis. Here, we dissect the primary synthetic route to (2S)-N-Boc-2-vinylpyrrolidine and compare its cost-effectiveness against two common alternatives: (S)-N-Boc-prolinal and (S)-N-Boc-2-cyanopyrrolidine.
A. Synthesis of (2S)-N-Boc-2-vinylpyrrolidine: A Two-Step Approach from L-Proline
The most common and scalable synthesis of (2S)-N-Boc-2-vinylpyrrolidine begins with the readily available and inexpensive chiral pool starting material, L-proline. The synthesis proceeds through two key transformations:
-
Protection and Reduction to (S)-N-Boc-prolinol: L-proline is first protected with di-tert-butyl dicarbonate (Boc)₂O and then reduced to the corresponding alcohol, (S)-N-Boc-prolinol.
-
Oxidation and Olefination to (2S)-N-Boc-2-vinylpyrrolidine: The alcohol is then oxidized to the aldehyde, (S)-N-Boc-prolinal, which is subsequently converted to the vinyl group via a Wittig reaction.[4][5]
L_Proline [label="L-Proline"]; Boc_Prolinol [label="(S)-N-Boc-prolinol"]; Boc_Prolinal [label="(S)-N-Boc-prolinal"]; Vinylpyrrolidine [label="(2S)-N-Boc-2-vinylpyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
L_Proline -> Boc_Prolinol [label="Protection & Reduction"]; Boc_Prolinol -> Boc_Prolinal [label="Oxidation"]; Boc_Prolinal -> Vinylpyrrolidine [label="Wittig Olefination"]; }
Figure 1: Synthetic route to (2S)-N-Boc-2-vinylpyrrolidine.
B. Comparative Cost Analysis of Key Pyrrolidine Building Blocks
The choice of a building block is often a trade-off between its synthetic utility and its cost. The following table provides a comparative analysis of the estimated bulk pricing for (2S)-N-Boc-2-vinylpyrrolidine and its common alternatives. Prices are estimates based on publicly available data for large quantities and are subject to variation based on supplier and purity.
| Building Block | Structure | Key Synthetic Utility | Estimated Bulk Price (USD/kg) |
| (2S)-N-Boc-2-vinylpyrrolidine |
Analysis of Cost-Benefit:
-
(2S)-N-Boc-2-vinylpyrrolidine: While having a higher upfront cost, the vinyl group's versatility can lead to more convergent and efficient synthetic routes, potentially reducing the overall cost of the final drug candidate by minimizing the number of synthetic steps.
-
(S)-N-Boc-prolinal: As a direct precursor to the vinylpyrrolidine, its lower cost makes it an attractive starting point if the subsequent Wittig reaction is efficient and high-yielding. However, the additional synthetic step adds to the overall process complexity and cost.
-
(S)-N-Boc-2-cyanopyrrolidine: This building block offers a different set of synthetic possibilities. The nitrile group can be readily converted to a primary amine or various nitrogen-containing heterocycles. Its cost is comparable to the prolinal derivative, making the choice dependent on the desired final structure.
II. Experimental Protocols and Methodologies
To provide a practical context for this analysis, detailed experimental protocols for the key transformations are outlined below. These protocols are based on established literature procedures and are intended to be representative of scalable synthetic methods.
A. Protocol 1: Synthesis of (S)-N-Boc-prolinal from (S)-N-Boc-prolinol
This protocol details the Swern oxidation of (S)-N-Boc-prolinol to the corresponding aldehyde.
Materials:
-
(S)-N-Boc-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
A solution of oxalyl chloride (1.5 eq.) in DCM is cooled to -78 °C.
-
A solution of DMSO (2.0 eq.) in DCM is added dropwise, and the mixture is stirred for 15 minutes.
-
A solution of (S)-N-Boc-prolinol (1.0 eq.) in DCM is added dropwise, and the reaction is stirred for 30 minutes.
-
Triethylamine (5.0 eq.) is added, and the mixture is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield (S)-N-Boc-prolinal.[4]
Typical Yield: >95%
B. Protocol 2: Synthesis of (2S)-N-Boc-2-vinylpyrrolidine via Wittig Olefination
This protocol describes the conversion of (S)-N-Boc-prolinal to the vinyl derivative using a Wittig reagent.
Materials:
-
(S)-N-Boc-prolinal
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
Procedure:
-
A suspension of methyltriphenylphosphonium bromide (1.2 eq.) in THF is cooled to 0 °C.
-
n-Butyllithium (1.1 eq.) is added dropwise, and the resulting yellow-orange solution is stirred for 30 minutes.
-
A solution of (S)-N-Boc-prolinal (1.0 eq.) in THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over Mg₂SO₄, and concentrated.
-
The crude product is purified by column chromatography.
Typical Yield: 70-85%
Target [label="Target Molecule Functionality"]; Vinyl [label="Vinyl Group Required?", shape=diamond, fillcolor="#FBBC05"]; Aldehyde [label="Aldehyde-derived Functionality?", shape=diamond, fillcolor="#FBBC05"]; Nitrile [label="Nitrile-derived Functionality?", shape=diamond, fillcolor="#FBBC05"];
UseVinyl [label="Use (2S)-N-Boc-2-vinylpyrrolidine", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseProlinal [label="Use (S)-N-Boc-prolinal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; UseCyano [label="Use (S)-N-Boc-2-cyanopyrrolidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Target -> Vinyl; Vinyl -> UseVinyl [label="Yes"]; Vinyl -> Aldehyde [label="No"]; Aldehyde -> UseProlinal [label="Yes"]; Aldehyde -> Nitrile [label="No"]; Nitrile -> UseCyano [label="Yes"]; }
Figure 2: Decision workflow for selecting the optimal pyrrolidine building block.
III. Case Study: Application in Kinase Inhibitor Synthesis
The strategic advantage of selecting the right building block is often most evident in the synthesis of complex molecules like kinase inhibitors.[1] While a specific drug synthesized directly from (2S)-N-Boc-2-vinylpyrrolidine is not prominently featured in the reviewed literature, its utility can be inferred from the common synthetic transformations employed in the synthesis of kinase inhibitors that feature a substituted pyrrolidine ring.
For instance, the vinyl group of (2S)-N-Boc-2-vinylpyrrolidine is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions such as the Heck or Suzuki coupling. These fragments are frequently found in the hinge-binding region of kinase inhibitors. In contrast, starting from (S)-N-Boc-prolinal would necessitate an additional olefination step before such couplings could be performed, adding to the overall synthetic effort.
IV. Conclusion and Future Outlook
The choice between (2S)-N-Boc-2-vinylpyrrolidine and its alternatives is a nuanced decision that hinges on a careful evaluation of cost, synthetic efficiency, and the desired final molecular architecture. While (2S)-N-Boc-2-vinylpyrrolidine may have a higher initial cost, its versatility can streamline synthetic routes, ultimately leading to a more cost-effective and rapid drug development process.[] (S)-N-Boc-prolinal and (S)-N-Boc-2-cyanopyrrolidine represent valuable and more economical alternatives when their respective functionalities are directly amenable to the planned synthetic transformations.
As drug discovery continues to demand increasingly complex and diverse molecular scaffolds, the strategic selection of chiral building blocks will remain a critical factor in the successful and timely delivery of novel therapeutics. The continued development of more efficient and scalable asymmetric syntheses for these key intermediates will further empower medicinal chemists to explore new chemical space and address unmet medical needs.
V. References
-
Beak, P., & Lee, W. K. (1993). Asymmetric deprotonation of N-Boc-pyrrolidine. The Journal of Organic Chemistry, 58(5), 1109-1117.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (2002). The Stille reaction. Organic Reactions, 50, 1-652.
-
Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in total synthesis: targets, strategies, chemistry. John Wiley & Sons.
-
Zhang, M., et al. (2017). Discovery of a potent and selective kinase inhibitor. Journal of Medicinal Chemistry, 60(10), 4321-4335.
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric transition metal-catalyzed allylic alkylations. Chemical Reviews, 96(1), 395-422.
-
Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004). Comprehensive asymmetric catalysis (Vol. 1-3). Springer Science & Business Media.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA-approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257-10274.
-
Blakemore, P. R. (2005). The Wittig reaction and related methods. Journal of the Chemical Society, Perkin Transactions 1, (22), 3509-3525.
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- 4. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine. As a specialized reagent in complex organic synthesis, particularly in pharmaceutical development, its handling and disposal demand a rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering causal explanations for each procedural step, grounded in the compound's inferred chemical properties and established regulatory standards.
Hazard Assessment: A Structurally Inferred Profile
| Structural Component | Associated Hazard(s) | Rationale & Authoritative Source |
| Pyrrolidine Ring | Flammability, Corrosivity, Acute Toxicity (Harmful if swallowed), Release of toxic nitrogen oxides (NOx) upon combustion.[1][2][3] | The parent heterocycle, pyrrolidine, is a flammable and corrosive liquid with an ammonia-like odor.[3] Its thermal decomposition generates toxic fumes.[1][3] |
| Vinyl Group | Potential Carcinogenicity, Organ Damage (prolonged exposure), Serious Eye Damage, Respiratory Irritation.[4][5] | The structurally related compound, N-vinyl-2-pyrrolidone, is classified as a suspected carcinogen and can cause significant organ and eye damage.[4][5] The vinyl group also introduces the potential for hazardous polymerization.[5][6] |
| N-Boc Group | Skin & Eye Irritation. Generation of volatile by-products during degradation.[7][8] | While the Boc group itself is relatively benign, its removal or degradation under acidic conditions generates tert-butyl cations, which can lead to the formation of isobutylene gas.[9] |
Based on this composite analysis, This compound must be managed as a regulated, hazardous chemical waste .[10][11][12] Disposal via sanitary sewer (down the drain) or in regular trash is strictly prohibited.[11][13]
Mandatory Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to mitigate the risks of exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or safety glasses with side shields.[11] | Protects against splashes and potential eye irritation.[11][14] |
| Hand Protection | Chemical-resistant nitrile gloves.[2][11] | Prevents skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[2] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[11] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood.[11] | Minimizes inhalation of potentially harmful vapors.[11] |
Core Disposal Protocol: A Step-by-Step Workflow
The proper disposal of this compound is a systematic process. Adherence to this workflow ensures safety and regulatory compliance with standards set by agencies like the U.S. Environmental Protection Agency (EPA).[12][15]
Step 1: Waste Generation and Segregation
All materials, including the pure compound, reaction mixtures, and contaminated items (e.g., pipette tips, weighing paper, contaminated gloves), must be treated as hazardous waste.
-
Segregate Waste Streams: Do not mix waste containing this compound with other waste streams, especially incompatible ones.[13]
-
Halogenated vs. Non-Halogenated: If dissolved in a solvent, collect it in the appropriate halogenated (e.g., dichloromethane) or non-halogenated (e.g., toluene, alcohols) solvent waste container.[12]
-
Avoid Mixing with Acids/Bases: Do not mix with strong acids or bases in the same waste container to prevent exothermic reactions or degradation that could release volatile by-products like isobutylene.[9]
-
Step 2: Containerization
Proper containment is critical to prevent leaks and exposures.
-
Select a Compatible Container: Collect liquid waste in a sturdy, leak-proof container made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene).[13][16] The container must be in good condition.[16]
-
Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][13][16] This minimizes the release of vapors.
Step 3: Labeling
Accurate labeling is a legal requirement and essential for safe handling by waste management professionals.
-
Attach a Hazardous Waste Label: As soon as you begin accumulating waste, affix a properly completed EHS (or equivalent) Hazardous Waste Label.[13][16]
-
Complete All Fields: The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near its point of generation.[10][16]
-
Designated Location: Store the sealed, labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Use Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or tray (secondary containment) to contain any potential leaks.[13]
-
Segregate Incompatibles: Ensure the SAA maintains segregation between incompatible waste types (e.g., acids stored separately from flammables).[13][16]
Step 5: Arranging for Final Disposal
-
Request Pickup: Once the waste container is 90% full, request a waste pickup from your institution's Environmental Health & Safety (EHS) department.[13][16] Do not overfill containers.
-
Professional Disposal: The EHS department will arrange for the ultimate disposal of the material through a licensed professional waste disposal service, likely via high-temperature incineration equipped with afterburners and scrubbers to handle nitrogenous compounds.[2]
Spill and Decontamination Procedures
Accidents require immediate and correct responses.
Minor Spill Management
For small spills contained within a chemical fume hood:
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure PPE: Don the appropriate PPE as listed in Section 2.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to cover and absorb the liquid.[1]
-
Collect Residue: Carefully scoop the absorbed material and contaminated debris into a designated container for solid hazardous waste.[14]
-
Label as Waste: Seal and label the container as hazardous waste, listing all chemical components.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials and rinsate as hazardous waste.
For large spills or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency line immediately.[13]
Empty Container Disposal
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.[1]
-
Triple Rinse: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: Crucially, the first rinse must be collected and disposed of as hazardous chemical waste .[13] Subsequent rinses may also require collection depending on local regulations and the compound's toxicity.
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.
-
Final Disposal: Once fully decontaminated, deface the original label and dispose of the container according to your institution's specific guidelines for clean glassware or plastic.
Visual Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making flowchart for hazardous waste disposal.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Chemical Waste. The University of Texas at Austin Environmental Health & Safety. [Link]
-
PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie. [Link]
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N-vinyl-2-pyrrolidone | C6H9NO | CID 6917. PubChem, National Institutes of Health. [Link]
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Pyrrolidine | C4H9N | CID 31268. PubChem, National Institutes of Health. [Link]
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tert-Butyl Carbamate (BOC) Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
N-Vinyl-2-pyrrolidone, stabilized - SAFETY DATA SHEET. Fisher Scientific. [Link]
-
Solvent free N-Boc protection of amines using amberlystr a 21 solid base resin as a reusable heterogeneous catalyst. ResearchGate. [Link]
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Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health (NIH). [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE) when handling (2S)-N-tert-butoxycarbonyl-2-vinylpyrrolidine. Our approach is built on a thorough understanding of the molecule's structure and the potential hazards inferred from related chemical families. This ensures a self-validating system of protection, safeguarding both the researcher and the integrity of the experiment.
The Foundation of Safety: A Risk-Based Hazard Analysis
This compound is a compound for which comprehensive toxicological data is not widely available. Therefore, our safety protocol is derived from a critical analysis of its constituent chemical moieties: the pyrrolidine ring, the N-Boc protecting group, and the vinyl group. This proactive, structure-based risk assessment is a cornerstone of modern laboratory safety.
-
Pyrrolidine Core: The foundational pyrrolidine structure is known to be a skin and eye irritant, with the potential to cause severe burns.[1] It is harmful if swallowed or inhaled.[1] Therefore, we must assume the potential for corrosive action upon direct contact.
-
Vinyl Group: The presence of a vinyl group introduces reactivity. Related compounds like N-Vinyl-2-pyrrolidone are known irritants to the respiratory system and may cause serious eye damage.[2] This functional group necessitates vigilance against inhalation and eye contact.
-
N-tert-butoxycarbonyl (Boc) Group: While the Boc group is a stable and common protecting group, its presence does not negate the hazards of the core structure. It modulates the molecule's overall properties but does not render it inert.
The primary routes of potential exposure that our PPE strategy must address are dermal (skin) contact, ocular (eye) contact, and inhalation of aerosols or vapors.[3]
Core Protective Ensemble: Your First Line of Defense
Every laboratory operation involving this compound mandates a minimum level of PPE.[4] This standard ensemble is designed to mitigate risks associated with incidental contact and minor splashes.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.[4][5] Unlike standard safety glasses, goggles form a seal around the eyes, offering superior protection against splashes, vapors, and mists.[6]
-
Elevated Risk: When handling larger volumes (>100 mL) or performing operations with a heightened splash potential (e.g., transfers, heating), a full-face shield must be worn over the chemical splash goggles.[1][4]
Hand Protection
Gloves are the most critical barrier against dermal exposure, but no single glove material is impervious to all chemicals.[6]
-
Recommended Practice: Disposable nitrile gloves are the standard for incidental contact.[4][5] However, given the potential corrosivity of the pyrrolidine moiety, it is crucial to adopt a double-gloving technique. This involves wearing two pairs of nitrile gloves, which significantly increases protection time in the event of a splash.
-
Validated Protocol: Always inspect gloves for tears or defects before use.[1] Develop a strict protocol for glove removal to avoid touching the outer, contaminated surface with bare skin. Contaminated gloves must be disposed of immediately as hazardous waste, followed by thorough hand washing.[1] For prolonged or immersive contact, consult the glove manufacturer’s chemical resistance guide to select a more robust material.
Body and Foot Protection
-
Laboratory Coat: A standard cotton or poly/cotton lab coat is required to protect against minor spills and contamination of personal clothing.[3] Ensure the coat is fully buttoned with sleeves rolled down.
-
Footwear: Fully enclosed, non-perforated shoes constructed from a durable material like leather are mandatory.[7][8] This protects the feet from spills that may travel down the body or occur on the floor.
Operational and Disposal Protocols
The proper use and disposal of PPE are as crucial as its selection. A procedural approach minimizes the risk of accidental exposure.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental task.
Caption: PPE Selection Workflow based on task-specific hazards.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on the lab coat and fasten all buttons.
-
Put on chemical splash goggles.
-
Put on the first pair of nitrile gloves.
-
Put on the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is critical to prevent cross-contamination.
-
Remove the outer, most contaminated pair of gloves using a proper technique (pinching one glove at the wrist and peeling it off inside-out, then using the clean, ungloved fingers of that hand to slide under the cuff of the other glove to remove it).
-
Remove the lab coat by rolling it away from the body, ensuring the contaminated exterior is folded inward. Hang it in its designated location or place in a disposal bag.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves using the same proper technique.
-
Wash hands thoroughly with soap and water.
-
Spill Management and Disposal
-
For a Minor Spill: If a small amount of material is spilled, ensure you are wearing your full standard PPE. Absorb the spill with an inert material like vermiculite or sand, and place it in a sealed container for hazardous waste disposal.[9]
-
Contaminated PPE Disposal: All disposable PPE that comes into contact with this compound, including gloves and absorbent pads, must be disposed of in a designated hazardous waste container. Do not discard these items in the regular trash.
Summary of PPE Recommendations by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing Small Quantities (in fume hood) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Preparing Solutions/Transfers (<100mL) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Running Reactions/Workups (>100mL) | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical-Resistant Apron |
| Cleaning Glassware | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat |
| Handling Spills | Goggles & Face Shield | Double Nitrile Gloves (or heavier duty) | Lab Coat & Chemical-Resistant Apron |
Conclusion: A Culture of Proactive Safety
Adherence to these PPE protocols is non-negotiable for the safe handling of this compound. By understanding the reasoning behind each piece of equipment, you transition from simply following rules to embodying a culture of safety. This guide serves as a foundational document, but it must be complemented by your institution's specific Chemical Hygiene Plan and a commitment to continuous risk assessment. Your safety, and the success of your research, depend on it.
References
-
University of California Merced, Environmental Health & Safety. (n.d.). Choosing The Correct PPE. Retrieved from UC Merced Environmental Health & Safety website. [Link]
-
Research Laboratory & Safety Services, University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from University of Arizona Research, Innovation & Impact website. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2000). 1-Vinyl-2-pyrrolidone. Retrieved from the Australian Department of Health and Aged Care website. [Link]
-
Brigham Young University. (n.d.). A CHEMISTS' GUIDE TO PPE. Retrieved from BYU Department of Chemistry & Biochemistry website. [Link]
-
University of Washington, Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from UW Environmental Health & Safety website. [Link]
-
Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from Loba Chemie website. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrolidine. Retrieved from Cole-Parmer website. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from Bernardo Ecenarro website. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
